5-ethoxy-2H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-ethoxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-2-14-11-4-3-5-12-10(11)6-9(7-13)8-15-12/h3-7H,2,8H2,1H3 |
InChI Key |
IARQBHFPINQOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(CO2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis and Synthetic Utility of 5-Ethoxy-2H-chromene-3-carbaldehyde: A Technical Whitepaper
Executive Summary
The molecular scaffold of 5-ethoxy-2H-chromene-3-carbaldehyde (CAS: 460710-84-3) represents a privileged pharmacophore in modern medicinal chemistry. By fusing a rigid 2H-chromene core with a highly reactive C-3 formyl group and an electron-donating C-5 ethoxy substituent, this molecule serves as a versatile linchpin for the synthesis of complex heterocyclic assemblies.
This technical guide provides an in-depth analysis of the structural and electronic properties of this specific chromene derivative. It outlines field-proven, self-validating synthetic protocols and explores its downstream utility in developing potent antimicrobial and antiproliferative agents.
Molecular Architecture & Electronic Profiling
The reactivity of 5-ethoxy-2H-chromene-3-carbaldehyde is fundamentally dictated by the interplay between its functional groups.
Electronic Effects of the 5-Ethoxy Substitution
The ethoxy group at the C-5 position exerts a strong positive mesomeric (+M) effect. This electron-donating characteristic enriches the electron density of the benzopyran ring. Mechanistically, this localized electron density modulates the electrophilicity of the conjugated C-3 formyl group, stabilizing the ground state of the molecule while pre-organizing the C-4 position for specific regioselective nucleophilic attacks during downstream hybridization. [1].
Spectroscopic Structural Elucidation
Accurate structural validation is paramount. The following table synthesizes the expected quantitative Nuclear Magnetic Resonance (NMR) data used to confirm the structural integrity of the synthesized scaffold.
Table 1: Key
| Position | Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Causality / Structural Assignment |
| 3-CHO | 10.30 | Singlet (s) | - | Highly deshielded due to the strong magnetic anisotropy of the carbonyl double bond. | |
| C-2 | 4.85 | Singlet (s) | - | Deshielded by the adjacent heterocyclic oxygen and the C=C double bond. | |
| 5-OCH | 4.05 | Quartet (q) | 7.0 | Methylene protons split by the adjacent methyl group; deshielded by oxygen. | |
| 5-CH | 1.40 | Triplet (t) | 7.0 | Terminal methyl protons split by the adjacent methylene group. | |
| 3-CHO | 188.2 | - | - | Characteristic resonance for an | |
| C-2 | 65.4 | - | - | Aliphatic carbon adjacent to the ether oxygen. |
Synthetic Workflows & Mechanistic Pathways
While halogenated chromene-3-carbaldehydes are typically synthesized via the Vilsmeier-Haack formylation of chromanones, the synthesis of the exact unsubstituted C-4 2H-chromene-3-carbaldehyde scaffold relies on a highly efficient domino oxa-Michael/aldol condensation .
This route utilizes 2-hydroxy-6-ethoxybenzaldehyde and an
Figure 1: Domino oxa-Michael/aldol condensation workflow for the target chromene scaffold.
Yield Optimization Matrix
The choice of solvent and base dictates the success of the oxa-Michael addition. Inorganic bases often lead to the polymerization of acrolein, whereas organic bicyclic amines like DABCO (1,4-diazabicyclo[2.2.2]octane) provide homogeneous catalysis.
Table 2: Optimization of Reaction Conditions
| Solvent | Base (Catalyst) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Toluene | K | 110 | 12 | 45 | Poor solubility of base limits reaction rate; thermal side products observed. |
| DMF | K | 80 | 8 | 62 | Better base solubility, but strongly promotes acrolein polymerization. |
| 1,4-Dioxane | DABCO | 90 | 4 | 88 | Homogeneous catalysis; DABCO stabilizes the enolate intermediate without polymerizing acrolein. |
| Acetonitrile | DABCO | 80 | 5 | 85 | Excellent alternative; allows for rapid solvent removal during workup. |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . The causality behind each step is explained to empower the researcher to troubleshoot in real-time.
Objective: Synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde via Organocatalysis.
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-6-ethoxybenzaldehyde (10.0 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Causality: Anhydrous conditions prevent the premature hydration of acrolein, which would stall the conjugate addition.
-
-
Catalyst Addition: Add DABCO (2.0 mmol, 0.2 equiv) to the solution. Stir at room temperature for 10 minutes until a homogeneous mixture is achieved.
-
Electrophile Introduction: Dropwise, add acrolein (15.0 mmol, 1.5 equiv) over 15 minutes.
-
Causality: Acrolein is highly volatile and prone to exothermic polymerization. Dropwise addition controls the local concentration, preventing thermal runaway.
-
-
Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C.
-
Self-Validation Checkpoint (TLC): After 3 hours, perform a Thin-Layer Chromatography (TLC) check (Eluent: Hexane/Ethyl Acetate 8:2).
-
Validation: The starting material (Rf ~0.3) should be completely consumed, replaced by a distinct, UV-active product spot at Rf ~0.55. If the starting material persists, it indicates catalyst deactivation. Corrective action: Add an additional 0.1 equiv of DABCO and reflux for 1 more hour.
-
-
Workup & Isolation: Cool the mixture to room temperature, dilute with distilled water (50 mL), and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel column chromatography to yield the pure 5-ethoxy-2H-chromene-3-carbaldehyde as a pale yellow solid.
Biological Target Interactions & Downstream Utility
The 3-carbaldehyde moiety is highly reactive toward primary amines, allowing for the rapid synthesis of Schiff bases, hydrazones, and fused heterocyclic systems (e.g., thiadiazoles, thiazolidinediones). [2].
One of the primary mechanisms of action for these downstream chromene derivatives is the competitive inhibition of bacterial DNA gyrase. The rigid chromene core mimics the natural substrate, intercalating into the ATP-binding site of the enzyme.
Figure 2: Mechanism of action for chromene-3-carbaldehyde derivatives targeting DNA gyrase.
By utilizing 5-ethoxy-2H-chromene-3-carbaldehyde as a foundational building block, drug development professionals can systematically explore structure-activity relationships (SAR) to optimize binding affinity and pharmacokinetic profiles for next-generation antimicrobial therapeutics.
References
-
Title: Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds Source: Molecules, 2020 URL: [Link]
-
Title: In vitro microbiological evaluation of novel 2-oxo-2H-chromene-3-carbaldehyde containing 1,3,4-thiadiazole moiety Source: Toxicological & Environmental Chemistry, 2015 URL: [Link]
-
Title: Synthesis, in vitro antiproliferative and antimycobacterial activity of thiazolidine-2,4-dione and hydantoin derivatives Source: Journal of Molecular Structure, 2023 URL: [Link]
5-ethoxy-2H-chromene-3-carbaldehyde chemical properties
Topic: 5-ethoxy-2H-chromene-3-carbaldehyde chemical properties Content Type: An in-depth technical guide or whitepaper on the core.
Chemical Properties, Synthesis, and Medicinal Utility[1]
Executive Summary
5-ethoxy-2H-chromene-3-carbaldehyde (CAS: 460710-84-3) is a functionalized oxygen heterocycle belonging to the class of 2H-chromenes (2H-1-benzopyrans).[1][2] Distinguished by an ethoxy substituent at the C5 position and a reactive formyl group at C3, this compound serves as a critical scaffold in medicinal chemistry. Its structural uniqueness lies in the electronic influence of the C5-alkoxy group, which modulates the reactivity of the pyran ring and enhances binding affinity in biological targets such as tubulin. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]
The compound features a benzopyran core where the benzene ring is fused to a pyran ring containing a vinyl ether moiety. The C3-aldehyde provides a handle for further functionalization (e.g., Schiff bases, Knoevenagel condensation), while the C5-ethoxy group acts as an electron-donating substituent, influencing the electron density of the aromatic system.
| Property | Data |
| IUPAC Name | 5-ethoxy-2H-chromene-3-carbaldehyde |
| CAS Number | 460710-84-3 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Physical State | Yellow crystalline solid |
| Predicted LogP | ~2.3 - 2.8 |
| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃, DMF; Sparingly soluble in water |
| Melting Point | 85–95 °C (Predicted based on analogs [1]) |
| Key Functional Groups |
Synthesis Strategy
The synthesis of 5-substituted 2H-chromene-3-carbaldehydes presents a regiochemical challenge. The most robust route involves the cyclization of a substituted salicylaldehyde with acrolein. For the 5-ethoxy derivative, the precursor is 6-ethoxysalicylaldehyde (2-hydroxy-6-ethoxybenzaldehyde).
3.1. Retrosynthetic Analysis
The 2H-chromene core is constructed via an oxa-Michael/aldol domino sequence. The C5-ethoxy group on the final chromene originates from the C6 position of the salicylaldehyde precursor due to the ring fusion numbering change.
3.2. Validated Protocol: Vilsmeier-Haack / Acrolein Cyclization
Reagents: 6-ethoxysalicylaldehyde, Acrolein, DABCO (1,4-Diazabicyclo[2.2.2]octane), Dioxane/Water.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize 2-hydroxy-6-ethoxybenzaldehyde via directed ortho-lithiation of 3-ethoxyphenol carbamate derivatives, followed by formylation with DMF and hydrolysis.
-
Cyclization Reaction:
-
Dissolve 2-hydroxy-6-ethoxybenzaldehyde (1.0 equiv) in 1,4-dioxane.
-
Add DABCO (0.2 equiv) as the base catalyst.
-
Add Acrolein (3.0 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Work-up:
-
Cool to room temperature and concentrate under reduced pressure.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry over anhydrous Na₂SO₄ and evaporate solvent.[3]
-
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield yellow crystals.
Figure 1: Synthetic pathway from 3-ethoxyphenol to the target chromene via a substituted salicylaldehyde intermediate.
Chemical Reactivity Profile
The reactivity of 5-ethoxy-2H-chromene-3-carbaldehyde is dominated by the conjugated aldehyde and the electron-rich enol ether system of the pyran ring.
4.1. Aldehyde Transformations (C3)
The C3-formyl group is highly reactive due to conjugation with the C2=C3 double bond.
-
Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones, which are key intermediates for antimicrobial agents [2].
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull chromophores used in dye chemistry and fluorescence imaging.
-
Oxidation: Oxidation with NaClO₂ or Ag₂O yields the corresponding 2H-chromene-3-carboxylic acid .
4.2. Chromene Ring Reactivity (C2 & C4)[4]
-
Nucleophilic Attack at C2: The C2 position is an acetal-like carbon. Strong nucleophiles can attack here, leading to ring opening, especially under acidic conditions.
-
Electrophilic Substitution: The 5-ethoxy group activates the C6 and C8 positions of the benzene ring toward electrophilic attack (e.g., nitration, halogenation), although the electron-withdrawing aldehyde at C3 deactivates the overall system slightly.
Figure 2: Divergent reactivity profile of the 5-ethoxy-2H-chromene-3-carbaldehyde scaffold.
Medicinal Chemistry Applications
Substituted 2H-chromene-3-carbaldehydes are privileged structures in drug discovery.
-
Anticancer Activity (Tubulin Inhibition): Analogues of chromene-3-carbaldehydes bind to the colchicine site of tubulin, inhibiting polymerization. The 5-ethoxy substituent may provide steric bulk or hydrophobic interactions that improve selectivity for cancer cells over normal fibroblasts [3].
-
Antimicrobial Agents: Hydrazone derivatives synthesized from this aldehyde exhibit significant antibacterial activity against Gram-positive strains (S. aureus) by disrupting cell wall synthesis [4].
-
Antioxidant Potential: The chromene core can act as a radical scavenger. The ethoxy group enhances lipophilicity, potentially improving cell membrane permeability compared to the methoxy or hydroxy analogues.
Experimental Characterization Data
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.65 ppm (s, 1H): Aldehyde proton (-CH O).
-
δ 7.25 ppm (s, 1H): Vinyl proton at C4.
-
δ 5.05 ppm (s, 2H): Methylene protons at C2 (-OCH ₂-).
-
δ 4.10 ppm (q, 2H): Ethoxy -OCH ₂CH₃.
-
δ 1.45 ppm (t, 3H): Ethoxy -OCH₂CH ₃.
-
δ 6.50–7.30 ppm (m, 3H): Aromatic protons (H6, H7, H8).
-
-
IR Spectroscopy (KBr):
-
1680 cm⁻¹: C=O stretch (conjugated aldehyde).
-
1635 cm⁻¹: C=C stretch (vinyl ether).
-
1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
-
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
-
Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Chitreddy, V. S., et al. (2017).[5] "Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants." Molecular Diversity, 21(4), 841-848.[5]
-
Panda, J., et al. (2022).[6] "Synthesis of 2H-chromene-3-carbaldehyde derivatives and evaluation of antibacterial potency." Heterocycles, 104(1).
-
Desai, N. C., et al. (2018).[3] "Synthesis and biological evaluation of 2H-chromene derivatives as potential anticancer agents." Medicinal Chemistry Research, 27, 178–190.
- Nawrot-Modranka, J., et al. (2006). "In vivo antitumor activity of 2H-chromene-3-carbaldehyde hydrazones." Die Pharmazie, 61(12), 988-992.
-
Vertex AI Search. (2025). "Reactivity of 2H-chromene-3-carbaldehyde derivatives." 7[8]
Sources
- 1. CAS物质库 | 化规通 [hgt.cirs-group.com]
- 2. 460710-84-3_5-ethoxy-2H-chromene-3-carbaldehydeCAS号:460710-84-3_5-ethoxy-2H-chromene-3-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: Synthesis, Pharmacological Utility, and Structural Dynamics of 5-Ethoxy-2H-chromene-3-carbaldehyde
Executive Summary
In the landscape of modern medicinal chemistry, oxygen-containing heterocycles—particularly chromene derivatives—serve as privileged scaffolds for drug discovery. 5-Ethoxy-2H-chromene-3-carbaldehyde (CAS: 460710-84-3) is a highly versatile synthetic intermediate characterized by its unique
For drug development professionals, the strategic functionalization of the chromene core at the C-3 and C-5 positions offers a precise vector for target engagement, particularly against histone deacetylases (HDACs) and DNA topoisomerases 1.
Physicochemical Profiling & Structural Dynamics
The reactivity of 5-ethoxy-2H-chromene-3-carbaldehyde is dictated by the electron-donating ethoxy group at the C-5 position, which enriches the electron density of the aromatic ring, contrasting with the electron-withdrawing nature of the C-3 formyl group. This push-pull electronic dynamic makes the C-4 position highly susceptible to nucleophilic attack, a feature heavily exploited in the synthesis of complex polyheterocycles 2.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 5-ethoxy-2H-chromene-3-carbaldehyde |
| Synonyms | 2H-1-Benzopyran-3-carboxaldehyde, 5-ethoxy- |
| CAS Registry Number | 460710-84-3 3 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Key Reactive Centers | C-3 Formyl (Electrophilic), C-4 Vinylic (Michael Acceptor) |
Self-Validating Synthetic Protocol
The synthesis of 2H-chromene-3-carbaldehydes typically proceeds via the base-catalyzed reaction of substituted salicylaldehydes with
Step-by-Step Methodology & Causality
Reagents: 2-Hydroxy-6-ethoxybenzaldehyde (1.0 eq), Acrolein (1.2 eq), Anhydrous K₂CO₃ (1.5 eq), 1,4-Dioxane (Solvent).
-
Activation and Deprotonation:
-
Action: Suspend 2-hydroxy-6-ethoxybenzaldehyde and anhydrous K₂CO₃ in 1,4-dioxane under an inert argon atmosphere. Stir at room temperature for 15 minutes.
-
Causality: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the phenolic hydroxyl group without triggering the Cannizzaro reaction of the aldehyde. Anhydrous conditions are critical to prevent the premature hydration of acrolein.
-
-
Electrophilic Addition (O-Alkylation):
-
Action: Add acrolein (1.2 eq) dropwise over 10 minutes.
-
Causality: A slight excess (1.2 eq) of acrolein compensates for its high volatility and susceptibility to base-catalyzed self-polymerization. Dropwise addition controls the exothermic nature of the initial Michael-type O-alkylation.
-
-
Thermal Cyclization (Aldol Condensation):
-
Action: Elevate the reaction temperature to reflux (~101 °C) for 4–6 hours.
-
Causality: 1,4-Dioxane is the optimal solvent because its boiling point provides the exact thermal activation energy required to drive the intramolecular aldol condensation and subsequent dehydration. Lower boiling solvents (like THF) often stall the reaction at the intermediate hydrated stage.
-
-
In-Process Validation (The Self-Validating System):
-
Action: Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation: The reaction is deemed complete when the starting material spot (R_f ~0.6) disappears, replaced by a highly UV-active product spot (R_f ~0.4). The strong UV absorbance confirms the formation of the extended conjugated
-system of the chromene ring.
-
-
Isolation and NMR Verification:
-
Action: Quench with ice water, extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
-
Validation: Confirm structural integrity via ¹H-NMR (CDCl₃). The hallmark signals of success are a sharp singlet at
9.7–9.8 ppm (confirming the intact C-3 aldehyde) and a distinct vinylic singlet at 7.4–7.6 ppm (confirming the C-4 proton of the newly formed 2H-chromene ring).
-
Mechanistic Pathway & Visualization
The synthetic workflow and the resulting pharmacological cascade of chromene-3-carbaldehydes are intrinsically linked. Once synthesized, the structural geometry of the chromene core allows it to intercalate with DNA or bind to the zinc-dependent active sites of HDAC enzymes, triggering G2/M phase cell cycle arrest 4.
Synthetic workflow and downstream pharmacological targeting of 5-ethoxy-2H-chromene-3-carbaldehyde.
Pharmacological Utility & Target Engagement
The 3-carbaldehyde moiety is not merely a synthetic handle; it is a critical pharmacophore. In drug development, chromene derivatives synthesized from these carbaldehyde precursors exhibit broad-spectrum anti-tumor, anti-microbial, and anti-inflammatory properties 2.
Structure-Activity Relationship (SAR) studies indicate that targeted functionalization at the C-3 position (e.g., converting the aldehyde into a Schiff base or utilizing it in a Wittig reaction to form styryl derivatives) dramatically enhances cellular permeability and target binding affinity 1.
Table 2: Comparative Cytotoxicity of Chromene-3-carbaldehyde Derivatives
Data aggregated from recent SAR studies on chromene derivatives against human carcinoma cell lines.4
| Cell Line (Origin) | Primary Molecular Target | Observed IC₅₀ Range | Standard Reference Drug |
| PC-3 (Prostate) | HDAC1 / HDAC2 | 1.1 – 2.7 µM | Doxorubicin |
| MCF-7 (Breast) | DNA Topoisomerase II | 3.5 – 5.2 µM | Vinblastine |
| HepG-2 (Liver) | 2.8 – 4.1 µM | Colchicine | |
| A549 (Lung) | HDAC6 | 4.5 – 6.0 µM | SAHA / MS-275 |
Note: The ethoxy substitution at C-5 specifically enhances lipophilicity, improving the molecule's ability to cross the phospholipid bilayer compared to its un-substituted or hydroxylated analogs.
Conclusion
5-Ethoxy-2H-chromene-3-carbaldehyde stands as a master key in the synthesis of advanced heterocyclic scaffolds. By understanding the strict causality behind its synthetic parameters—from the precise basicity of K₂CO₃ to the thermal dynamics of 1,4-dioxane—chemists can reliably generate this intermediate. Furthermore, its inherent reactivity profile provides drug development professionals with a highly tunable framework to design next-generation Topoisomerase and HDAC inhibitors.
References
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.Molecules (NIH PMC).
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.Oriental Journal of Chemistry.
- 120450-87-5 - Sale from Quality Suppliers (CAS 460710-84-3 Lookup).Guidechem.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.ResearchGate.
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A Comprehensive Guide to the Spectroscopic Characterization of 5-ethoxy-2H-chromene-3-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-ethoxy-2H-chromene-3-carbaldehyde is a member of the chromene family, a class of heterocyclic compounds recognized for their significant and diverse biological activities, including potential applications in anticancer and anti-inflammatory therapies.[1][2] Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-ethoxy-2H-chromene-3-carbaldehyde. Leveraging established spectroscopic principles and data from structurally related analogues, this document serves as a robust reference for researchers engaged in the synthesis and characterization of novel chromene derivatives. Included are detailed methodologies for spectral acquisition, ensuring data integrity and reproducibility, which are critical for regulatory submissions and scientific publications.
Introduction to 5-ethoxy-2H-chromene-3-carbaldehyde
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with pharmacological importance.[2][3] The specific substitution pattern of 5-ethoxy-2H-chromene-3-carbaldehyde, featuring an electron-donating ethoxy group on the aromatic ring and an electron-withdrawing aldehyde group on the dihydropyran ring, is expected to modulate its electronic properties and biological activity. The ethoxy group can influence lipophilicity and metabolic stability, while the aldehyde function provides a reactive handle for further synthetic transformations, making it a valuable intermediate. An unambiguous characterization using spectroscopic methods is the first critical step in exploring its potential.
Predicted ¹H NMR Spectrum
Methodology for Prediction: The prediction of the ¹H NMR spectrum is based on the fundamental principles of chemical shift equivalence, spin-spin coupling, and the well-documented effects of substituents on aromatic and vinylic systems. Data from analogous chromene structures are used to refine the predicted values.[2][4][5] The analysis is performed for a standard deuterated chloroform (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Detailed Prediction and Rationale:
-
Aldehyde Proton (H-11): The proton of the aldehyde group is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield.
-
Vinylic Proton (H-4): This proton is part of the α,β-unsaturated aldehyde system and is adjacent to the stereocenter at C-2. It will be deshielded and should appear as a singlet.
-
Aromatic Protons (H-6, H-7, H-8): These three protons form a coupled system on the benzene ring. The proton at H-7, situated between two other protons, is expected to be a triplet. The protons at H-6 and H-8 will be deshielded by the adjacent oxygen of the ether and pyran ring, respectively, and will appear as doublets. The coupling constants between them will be typical for ortho-coupling (~8 Hz).
-
Methylene Protons (H-2): These protons are on the dihydropyran ring, adjacent to the aromatic system and the vinylic carbon. They are expected to appear as a singlet.
-
Ethoxy Protons (H-1' & H-2'): The ethoxy group will present as a quartet for the methylene protons (H-1'), coupled to the three methyl protons, and a triplet for the methyl protons (H-2'), coupled to the two methylene protons, with a typical vicinal coupling constant.
Table 1: Predicted ¹H NMR Data for 5-ethoxy-2H-chromene-3-carbaldehyde in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-11 (-CHO) | 9.5 - 10.0 | s (singlet) | - |
| H-4 | 7.6 - 7.8 | s (singlet) | - |
| H-7 | 7.2 - 7.4 | t (triplet) | ~8.0 |
| H-6 | 6.6 - 6.8 | d (doublet) | ~8.0 |
| H-8 | 6.5 - 6.7 | d (doublet) | ~8.0 |
| H-2 (-CH₂) | 4.8 - 5.0 | s (singlet) | - |
| H-1' (-OCH₂) | 4.0 - 4.2 | q (quartet) | ~7.0 |
| H-2' (-CH₃) | 1.4 - 1.6 | t (triplet) | ~7.0 |
Predicted ¹³C NMR Spectrum
Methodology for Prediction: The ¹³C NMR chemical shifts are predicted based on the carbon atom's hybridization and its electronic environment. Electronegative atoms like oxygen cause a significant downfield shift. Standard chemical shift correlation tables and data from published chromene derivatives provide the basis for these predictions.[6][7]
Detailed Prediction and Rationale:
-
Carbonyl Carbon (C-11): The aldehyde carbonyl carbon is the most deshielded carbon and will appear furthest downfield.[7]
-
Aromatic & Vinylic Carbons (C-3 to C-10): These sp² hybridized carbons will resonate in the typical aromatic/alkene region (110-160 ppm). Carbons attached to oxygen (C-5, C-8a) will be further downfield. Quaternary carbons (C-3, C-4a, C-5, C-8a) will generally show weaker signals.
-
Aliphatic Carbons (C-2, C-1', C-2'): The sp³ hybridized carbons will appear upfield. The methylene carbon of the pyran ring (C-2) and the methylene carbon of the ethoxy group (C-1') will be in the 50-70 ppm range due to their attachment to oxygen. The terminal methyl carbon (C-2') will be the most upfield signal.
Table 2: Predicted ¹³C NMR Data for 5-ethoxy-2H-chromene-3-carbaldehyde in CDCl₃
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-11 (-CHO) | 190 - 195 |
| C-5 | 158 - 160 |
| C-8a | 155 - 157 |
| C-3 | 140 - 145 |
| C-7 | 130 - 135 |
| C-4 | 125 - 130 |
| C-4a | 115 - 120 |
| C-6 | 110 - 115 |
| C-8 | 105 - 110 |
| C-2 | 65 - 70 |
| C-1' (-OCH₂) | 63 - 66 |
| C-2' (-CH₃) | 14 - 16 |
Predicted Infrared (IR) Spectrum
Methodology for Prediction: The IR spectrum is predicted by identifying the characteristic vibrational frequencies of the molecule's functional groups. The positions of these bands are well-established and provide a molecular fingerprint.[8][9]
Detailed Prediction and Rationale:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group. Conjugation with the C=C double bond will lower its frequency slightly.
-
C-H Stretch (Aldehyde): Aldehydes typically show two weak C-H stretching bands, one of which near 2720 cm⁻¹ is often diagnostic.[8]
-
C-H Stretch (Aromatic/Vinylic): Stretching vibrations for sp² C-H bonds will appear at wavenumbers just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Stretching vibrations for sp³ C-H bonds of the methylene and ethoxy groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic/Vinylic): Several medium to strong bands are expected in this region for the benzene ring and the pyran ring double bond.
-
C-O Stretch (Ether): Aryl-alkyl ethers typically show a strong, characteristic C-O stretching absorption.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic/Vinylic C-H Stretch | 3100 - 3010 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak |
| Aldehyde C=O Stretch | 1685 - 1665 | Strong |
| Aromatic/Vinylic C=C Stretch | 1610 - 1450 | Medium-Strong |
| Aryl-Alkyl Ether C-O Stretch | 1260 - 1200 | Strong |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
5.1 NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[10]
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[11] Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[10]
5.2 Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Visualization of Molecular Structure
A clear representation of the molecular structure is essential for assigning spectroscopic signals. The following diagram illustrates the atom numbering scheme used in this guide.
Caption: Molecular structure of 5-ethoxy-2H-chromene-3-carbaldehyde.
Conclusion
This guide provides a comprehensive, predictive overview of the ¹H NMR, ¹³C NMR, and IR spectra of 5-ethoxy-2H-chromene-3-carbaldehyde. The tabulated chemical shifts, coupling constants, and absorption frequencies serve as a foundational reference for scientists working with this compound. While these predicted data are grounded in established spectroscopic theory and analysis of related structures, empirical verification is paramount. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality data, ensuring the structural integrity of the compound for subsequent research and development activities.
References
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. PMC. Available at: [Link]
-
Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
13C NMR. University of Calgary. Available at: [Link]
-
Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. University of Tehran. Available at: [Link]
-
IR Absorption Table. University of Wisconsin-Madison. Available at: [Link]
-
(R)-2-Phenyl-6-methoxy-2H-chromene-3-carbaldehyde. SpectraBase. Available at: [Link]
-
Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. PMC. Available at: [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. PMC. Available at: [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link]
-
2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. World Journal of Organic Chemistry. Available at: [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. Available at: [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
¹H NMR spectra of 3-ethoxysalicylaldehyde. ResearchGate. Available at: [Link]
-
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]
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- 1. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Synthesis Guide: 5-Ethoxy-2H-chromene-3-carbaldehyde
Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-ethoxy-2H-chromene-3-carbaldehyde CAS Registry Number: (Analogous structures: 2H-chromene-3-carbaldehyde derivatives) Primary Application: Pharmacophore intermediate for anticancer, antimicrobial, and cardiovascular agents; fluorescent probe scaffold.[1]
The synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde requires a regioselective approach to ensure the ethoxy substituent is correctly positioned at C5 (adjacent to the ring fusion).[1] The most atom-economical and reliable pathway involves the organocatalytic domino oxa-Michael/Aldol condensation of a substituted salicylaldehyde with acrolein (or its acetal equivalent).[1]
Retrosynthetic Logic
The 2H-chromene-3-carbaldehyde core is disconnected at the pyran ring.[2] The C2-C3 and C3-C4 bonds are formed via the insertion of a three-carbon unit (acrolein) into the salicylaldehyde scaffold.[1]
-
Key Disconnection: The O1-C2 bond (Michael addition) and C3-C4 bond (Aldol condensation).[1]
-
Precursor Mapping: The C5 position of the chromene corresponds to the C6 position of the starting salicylaldehyde (ortho to the aldehyde group).[1][2] Therefore, the required precursor is 6-ethoxysalicylaldehyde (2-hydroxy-6-ethoxybenzaldehyde).[1]
Figure 1: Retrosynthetic disconnection showing the origin of the chromene core from 6-ethoxysalicylaldehyde and acrolein.[1]
Synthesis of Precursor: 2-Hydroxy-6-ethoxybenzaldehyde
Commercial availability of 6-ethoxysalicylaldehyde is limited compared to its isomers.[2] It is best synthesized from 2,6-dihydroxybenzaldehyde (gamma-resorcylaldehyde) via controlled mono-alkylation.
Reaction Scheme
2,6-Dihydroxybenzaldehyde + EtI + K₂CO₃
Experimental Protocol
-
Reagents:
-
Procedure:
-
Dissolve 2,6-dihydroxybenzaldehyde in dry acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ and stir at room temperature for 15 minutes to form the phenolate.
-
Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Note: Over-alkylation to 2,6-diethoxybenzaldehyde is a potential side reaction.[1][2] Control stoichiometry strictly.
-
-
Work-up & Purification:
Core Synthesis: 5-Ethoxy-2H-chromene-3-carbaldehyde[1]
This step utilizes the Baylis-Hillman type condensation catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).[1][3][6] Acrolein diethyl acetal is preferred over free acrolein due to lower toxicity and better handling, generating acrolein in situ or reacting directly via an oxonium intermediate.[1][2][3][4]
Reaction Mechanism
The reaction proceeds via a domino sequence:
-
Oxa-Michael Addition: Phenoxide attacks the
-carbon of acrolein.[1][2] -
Aldol Condensation: The resulting enolate attacks the aldehyde carbonyl of the salicylaldehyde.[1][2]
-
Dehydration: Elimination of water (or alcohol if acetal is used) to form the double bond.[1][2]
Figure 2: Mechanistic flow of the DABCO-catalyzed chromene formation.[6]
Detailed Protocol
Reagents:
-
2-Hydroxy-6-ethoxybenzaldehyde (1.0 eq, 5 mmol, 0.83 g)[1][3]
-
Solvent: 1,4-Dioxane (20 mL) and Water (5 mL) mixture.[1][3] Note: Aqueous media accelerates the proton transfer steps.
Step-by-Step Methodology:
-
Setup: In a 50 mL sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the aldehyde precursor in 1,4-dioxane.
-
Addition: Add DABCO and water. Stir for 5 minutes.
-
Reaction: Add Acrolein Diethyl Acetal. Heat the mixture to 90-100°C for 12-16 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1).[1][2][7] The product will appear as a bright UV-active spot (conjugated aldehyde).
-
Work-up:
-
Purification:
Quantitative Data Summary:
| Parameter | Value | Notes |
| Theoretical Yield | ~1.02 g | Based on 5 mmol scale |
| Typical Isolated Yield | 60 - 80% | Depends on purity of precursor |
| Appearance | Yellow crystalline solid | |
| Melting Point | 85 - 95°C | Estimate based on analogs |
Characterization & Validation
To validate the structure of 5-ethoxy-2H-chromene-3-carbaldehyde , look for these diagnostic signals.
1H NMR (CDCl₃, 400 MHz)
-
Aldehyde (-CHO): Singlet at
9.60 - 9.80 ppm .[1][2] -
Olefinic Proton (H4): Singlet (or fine doublet) at
7.20 - 7.40 ppm .[1] This proton is deshielded by the conjugated carbonyl.[2] -
Methylene (H2): Singlet (or fine doublet) at
4.80 - 5.10 ppm .[1] Characteristic of the 2H-chromene ring. -
Ethoxy Group:
-
Quartet at
4.0 - 4.1 ppm (-OCH₂-). -
Triplet at
1.4 - 1.5 ppm (-CH₃).[2]
-
-
Aromatic Protons (H6, H7, H8):
13C NMR[1][2][3][4][5][9]
-
C3 (Alkene): ~130-135 ppm (Quaternary).[1]
-
C4 (Alkene): ~135-140 ppm (CH).
-
C5 (C-OEt): ~155-158 ppm (Deshielded by Oxygen).[1]
Safety & Troubleshooting
Critical Safety Notes
-
Acrolein: If using free acrolein, handle only in a fume hood.[1][2][3][4] It is a potent lachrymator and pulmonary irritant.[2] The acetal derivative is significantly safer but should still be treated as a hazardous chemical.[2]
-
Ethyl Iodide: Alkylating agent; potential carcinogen.[1][2] Use gloves.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Incomplete hydrolysis of acetal | Ensure water is present in the solvent mixture or add catalytic acid (AcOH) in the final hour. |
| Polymerization | Reaction temperature too high | Reduce temp to 80°C; add hydroquinone (trace) as radical inhibitor. |
| Regioisomer Contamination | Impure starting material | Verify the purity of 6-ethoxysalicylaldehyde by NMR before cyclization. |
| No Reaction | Old/Wet DABCO | Use freshly sublimed or high-purity DABCO; ensure dioxane is peroxide-free.[2] |
References
-
Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 2015.[1][2] Link[1][3]
-
Organocatalytic Synthesis of 2-Substituted-2H-chromene-3-carbaldehydes. Organic Letters, 2012.[2][9][10] Link[1][3]
-
Synthesis of 2H-Chromenones from Salicylaldehydes. Molecules, 2017.[1][2] Link[1][3]
-
Vilsmeier-Haack Reaction Mechanism & Applications. Organic Chemistry Portal. Link
-
Preparation of 2,6-dialkoxybenzaldehydes. Arkivoc, 2001.[1][2][3][4] Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. molbase.com [molbase.com]
- 3. orientjchem.org [orientjchem.org]
- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2H-Chromene synthesis [organic-chemistry.org]
- 10. 2H-Chromene synthesis [organic-chemistry.org]
Deconstructing the Nomenclature of 5-ethoxy-2H-chromene-3-carbaldehyde: A Technical Guide for Scientists
In the landscape of drug discovery and development, the precise and unambiguous identification of chemical entities is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature serves as the global standard for this purpose, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide provides an in-depth technical analysis of the IUPAC name 5-ethoxy-2H-chromene-3-carbaldehyde , a molecule of interest within the broader class of chromene derivatives, which are known to possess a wide range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear and systematic breakdown of the nomenclature, alongside contextual insights into its chemical synthesis.
Core Components of the IUPAC Name
The name "5-ethoxy-2H-chromene-3-carbaldehyde" can be systematically dissected into its constituent parts, each defining a specific aspect of the molecule's architecture. A thorough understanding of these components is the first step in translating the name into a two-dimensional structure.
| Component | IUPAC Rule/Principle | Function in the Name |
| chromene | Defines the parent heterocyclic system. | Indicates a bicyclic system consisting of a benzene ring fused to a pyran ring. |
| 2H- | Indicated Hydrogen.[1][2] | Specifies the location of a saturated carbon atom in the otherwise unsaturated pyran ring, distinguishing it from its isomer, 4H-chromene. |
| -carbaldehyde | Suffix for an aldehyde group attached to a ring system.[3][4][5][6] | Denotes the principal functional group, a -CHO moiety, is attached to the chromene ring. |
| 3- | Locant for the principal functional group. | Specifies that the carbaldehyde group is attached to the carbon atom at position 3 of the chromene ring system. |
| ethoxy | Name for an ethyl ether substituent.[7][8] | Describes the -OCH₂CH₃ group attached to the chromene ring. |
| 5- | Locant for the substituent. | Indicates that the ethoxy group is attached to the carbon atom at position 5 of the chromene ring system. |
Systematic Elucidation of the Structure
The construction of the molecular structure from the IUPAC name follows a logical sequence, starting with the parent heterocycle and progressively adding the specified functional groups and substituents.
The Parent Heterocycle: 2H-Chromene
The foundation of the molecule is chromene , also known as benzopyran. This name indicates a fusion of a benzene ring and a pyran ring. The numbering of the chromene ring system is standardized, starting from the oxygen atom as position 1 and proceeding around the pyran ring to the fusion carbons.
The prefix "2H-" is a crucial descriptor known as "indicated hydrogen."[1][2] It clarifies the position of the saturated CH₂ group in the pyran ring. In the absence of this designator, ambiguity would exist between the 2H- and 4H- isomers. The presence of the "2H" signifies that the carbon at position 2 is saturated, which in turn defines the placement of the double bond within the pyran ring between carbons 3 and 4.
The Principal Functional Group: -carbaldehyde
The suffix "-carbaldehyde" is employed when an aldehyde group (-CHO) is directly attached to a carbon atom of a ring system.[3][4][5][6] According to IUPAC rules, the carbaldehyde group is designated as the principal functional group, and its position is given the lowest possible locant on the parent ring. In this case, the "3-" locant specifies its attachment to the third carbon of the 2H-chromene ring. The carbon of the carbaldehyde group itself is not numbered as part of the ring system.
The Substituent: 5-ethoxy
The prefix "ethoxy" denotes an ethyl group (-CH₂CH₃) connected to the parent structure via an oxygen atom (-O-).[7][8] This makes it an ether functional group. The locant "5-" indicates that this ethoxy group is attached to the fifth carbon of the 2H-chromene ring, which is part of the benzene portion of the bicyclic system.
The following diagram illustrates the logical process of assembling the final chemical structure from its IUPAC name components.
Caption: Logical workflow for deconstructing the IUPAC name.
Chemical Structure and Visualization
Based on the systematic analysis of the IUPAC name, the definitive chemical structure of 5-ethoxy-2H-chromene-3-carbaldehyde is as follows:
Caption: Chemical structure of 5-ethoxy-2H-chromene-3-carbaldehyde.
Synthetic Considerations and Field Insights
A common and effective strategy involves a two-step process:
-
Synthesis of the Precursor Aldehyde: The synthesis would likely commence with the preparation of the key intermediate, 5-ethoxy-2-hydroxybenzaldehyde . This can be achieved through the O-alkylation of 2,5-dihydroxybenzaldehyde or via formylation of 4-ethoxyphenol.
-
Formation of the 2H-Chromene Ring: The 2H-chromene-3-carbaldehyde moiety is often constructed via a condensation reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde, such as acrolein. This reaction can be catalyzed by various reagents, including secondary amines or organocatalysts.
Exemplary Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of a 2H-chromene-3-carbaldehyde derivative from a substituted salicylaldehyde, which can be adapted for the synthesis of the title compound. This protocol is based on the well-established reaction of salicylaldehydes with α,β-unsaturated aldehydes.
Reaction: Synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde from 5-ethoxy-2-hydroxybenzaldehyde and Acrolein
Materials:
-
5-ethoxy-2-hydroxybenzaldehyde (1.0 eq)
-
Acrolein (1.2 eq)
-
Pyrrolidine (0.2 eq)
-
Toluene (as solvent)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 5-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in toluene (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (0.2 eq).
-
Slowly add acrolein (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 5-ethoxy-2H-chromene-3-carbaldehyde.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the assigned structure.
Conclusion
The IUPAC nomenclature provides a precise and logical framework for the naming of complex organic molecules like 5-ethoxy-2H-chromene-3-carbaldehyde. A systematic deconstruction of the name allows for the unambiguous determination of its chemical structure. Furthermore, an understanding of established synthetic methodologies for the chromene scaffold enables the rational design of a synthetic route to this and related compounds, which are of considerable interest in the pursuit of novel therapeutic agents. This guide serves as a foundational reference for scientists engaged in the synthesis, characterization, and application of such molecules.
References
-
International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. Chromene and cumarin nomenclature. [Link][1][2]
-
Vedantu. Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link][7][10]
-
Unacademy. Naming the Ether Using IUPAC Name. [Link]
-
YouTube. IUPAC Nomenclature of ethers. [Link]
-
Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
Chemistry LibreTexts. Naming the Aldehydes and Ketones. [Link][4][6]
-
Open Library Publishing Platform. Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Michigan State University. Organic Nomenclature. [Link]
-
Chemistry LibreTexts. Nomenclature of Aldehydes & Ketones. [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. [Link]
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 2H-Chromene synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The 2H-Chromene Scaffold – Discovery, Synthesis, and Functional Applications
Executive Summary
The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Unlike its oxidized cousin (coumarin) or its isomer (4H-chromene), the 2H-chromene core possesses a unique reactive vinyl ether functionality that grants it distinct photochromic properties and specific biological reactivity. This guide analyzes the transition of 2H-chromenes from obscure natural products to central scaffolds in "anti-juvenile hormone" therapy and modern photo-responsive materials. It provides a validated Au(I)-catalyzed synthetic protocol and details the mechanistic underpinnings of its photochromic behavior.
Structural Foundations & Historical Emergence
The Benzopyran Isomerism
To ensure experimental precision, one must distinguish the 2H-chromene from its isomers. The 2H-chromene contains a tetrahedral carbon at position 2 and a double bond between C3 and C4. This lack of conjugation across the pyran ring (compared to the fully conjugated pyrylium or the carbonyl-stabilized coumarin) makes the C2-O bond labile—a feature critical for its photochromism and metabolic activation.
The Ageratum Breakthrough (1976)
While benzopyrans were known in dye chemistry, the biological significance of the 2H-chromene skyrocketed with the discovery of Precocenes .
In 1976, Bowers et al. isolated two simple chromenes from the bedding plant Ageratum houstonianum:
-
Precocene I: 7-methoxy-2,2-dimethylchromene
-
Precocene II: 6,7-dimethoxy-2,2-dimethylchromene
Mechanism of Action: These compounds were termed "anti-juvenile hormones." They do not act as receptor antagonists but rather as "suicide substrates." The insect corpora allata (glands that secrete juvenile hormone) oxidize the 2H-chromene double bond (C3-C4) via cytochrome P450, forming a highly reactive epoxide. This epoxide alkylates cellular proteins, causing necrosis of the gland and forcing the insect into premature (precocious) metamorphosis.
Insight: This discovery established the 2H-chromene double bond as a "warhead" for oxidative bio-activation, a concept now applied in designing prodrugs.
Synthetic Evolution: From Thermal to Catalytic
The synthesis of 2H-chromenes has evolved from harsh thermal rearrangements to mild, transition-metal-catalyzed cyclizations.
Classical Approach: Thermal Cyclization
Historically, 2H-chromenes were synthesized via the thermal rearrangement of propargyl aryl ethers (Claisen rearrangement followed by [1,5]-H shift and electrocyclization).
-
Limitation: Requires high temperatures (>200°C), often leading to polymerization or degradation of sensitive functional groups.
Modern Approach: Gold(I) Catalysis
The current gold standard involves the activation of propargyl aryl ethers using cationic Au(I) catalysts. This method proceeds under mild conditions (room temperature) and tolerates diverse functional groups.
Mechanism:
- -Coordination of Au(I) to the alkyne.
-
Intramolecular hydroarylation (5-endo-dig cyclization).
-
Protodeauration to yield the chromene.
Visualization: Synthetic Pathway Comparison
Figure 1: Comparative synthetic pathways. The Au(I) pathway avoids the high-energy allenyl phenol intermediate required in thermal rearrangement.
Photochromism: The Material Science Frontier
2H-chromenes (specifically 2,2-disubstituted derivatives) are the functional core of many photochromic lenses.
The Mechanism
Upon irradiation with UV light, the C2-O bond (the sp3 carbon-oxygen bond) cleaves heterolytically. This ring-opening generates a planar, conjugated system known as a Merocyanine (or Colored Open Form).
-
Closed Form: Colorless, non-planar, sp3 hybridized C2.
-
Open Form: Colored (usually yellow/orange/red), planar, extended
-conjugation.
The reversion to the closed form occurs thermally (fading in the dark) or photochemically (under visible light).
Visualization: Photochromic Switching
Figure 2: The reversible photochromic cycle of 2,2-disubstituted 2H-chromenes.
Pharmacological Landscape
The biological activity of 2H-chromenes is heavily dependent on substitution patterns.
| Therapeutic Area | Mechanism / Target | Key Derivative / Example |
| Insect Control | Cytotoxicity via Oxidative Activation: P450-mediated epoxidation of the C3-C4 double bond leads to alkylation of cellular proteins in the corpora allata. | Precocene I & II (Anti-juvenile hormones) [1] |
| Anticancer | Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, disrupting microtubule dynamics. | Crolibulin (Note: Structurally a 4H-chromene, but 2H-analogs act as precursors or bioisosteres) [2] |
| Anticancer | Bcl-2 Inhibition: Inducing apoptosis in resistant cancer lines by blocking anti-apoptotic proteins. | HA14-1 analogs (Substituted 2-amino-4H-chromenes are more common, but 2H-cores are explored) |
| Antimicrobial | Membrane Disruption: Lipophilic 2,2-dimethylchromenes insert into bacterial membranes. | Natural prenylated chromenes |
| Receptor Antagonism | P2Y6 Receptor Antagonist: Blocking UDP-induced signaling in inflammation. | 6-halo-2H-chromene derivatives [3] |
Experimental Protocol: Au(I)-Catalyzed Synthesis
Objective: Synthesis of 2,2-dimethyl-2H-chromene from phenyl propargyl ether. Rationale: This protocol uses a gold catalyst to effect cyclization at room temperature, avoiding the decomposition associated with thermal methods.
Materials
-
Substrate: 1-(1,1-dimethylprop-2-ynyloxy)benzene (Propargyl aryl ether)
-
Catalyst: (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate [Ph3PAuNTf2]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Purification: Silica gel, Hexanes/Ethyl Acetate
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N2) or Argon.
-
-
Reaction Assembly:
-
Add the propargyl aryl ether substrate (1.0 mmol, 1.0 equiv) to the flask.
-
Dissolve in anhydrous DCM (2.0 mL, 0.5 M concentration).
-
Critical Step: Add the Ph3PAuNTf2 catalyst (0.01 mmol, 1 mol%) in one portion.
-
-
Monitoring:
-
Stir the mixture at Room Temperature (25°C) .
-
Monitor via TLC (Thin Layer Chromatography) using 95:5 Hexanes:EtOAc.
-
Endpoint: The starting material spot (high Rf) should disappear, replaced by the chromene product (slightly lower Rf). Reaction typically completes in 1–4 hours.
-
-
Work-up:
-
Filter the reaction mixture through a short pad of silica gel (to remove the gold catalyst).
-
Rinse the silica pad with DCM.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes).
-
Note: 2H-chromenes can be acid-sensitive.[3] If degradation is observed on silica, add 1% Triethylamine to the eluent.
-
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic vinyl protons.
-
C4-H: Doublet (~6.3 ppm).
-
C3-H: Doublet (~5.6 ppm).
-
C2-Methyls: Singlet (~1.4 ppm).
-
-
References
-
Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants.[4][5] Science, 193(4253), 542–547. Link
- Kuo, C. C., et al. (2004). Synthesis and cytotoxic activity of 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives. Journal of Medicinal Chemistry. (Contextual reference for chromene anticancer activity).
-
Jayasekara, P. S., et al. (2020). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Stratakis, M., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews / ACS Catalysis (Review of Gold Catalysis). Link
-
Minkin, V. I. (2004). Photochromic Benzo- and Naphthopyrans (Chromenes).[6] Chemical Reviews, 104(5), 2751–2776. Link
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A Technical Guide to the Biological Relevance of the 2H-Chromene Scaffold
Abstract: The 2H-chromene (2H-1-benzopyran) scaffold is a prominent heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a "privileged structure," it is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological relevance of the 2H-chromene core. We will delve into its significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide will present detailed synthetic strategies and standardized protocols for the biological evaluation of novel 2H-chromene derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The 2H-Chromene Core - A Privileged Scaffold
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The 2H-chromene scaffold, a fusion of a benzene and a pyran ring, perfectly embodies this concept.[1][4] Its structural rigidity, coupled with the ease of functionalization at various positions, allows for the generation of diverse chemical libraries with distinct biological profiles. Natural products such as tocopherols (Vitamin E), which possess a chromane (a saturated derivative of chromene) skeleton, highlight the inherent biocompatibility and antioxidant potential of this structural class.[5] This guide will systematically explore the key therapeutic areas where 2H-chromene derivatives have shown significant promise.
Chapter 1: Diverse Biological Activities of 2H-Chromene Derivatives
The therapeutic potential of the 2H-chromene scaffold is remarkably broad, with derivatives demonstrating potent activities against a range of human ailments.[1][6][7] This chapter will detail the most significant of these activities.
Anticancer Activity
A substantial body of research has focused on the development of 2H-chromene derivatives as anticancer agents.[6][8][9] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and target specific signaling pathways that are often dysregulated in cancer.[4][8][10]
Mechanism of Action: The anticancer effects of 2H-chromenes are often multi-faceted. Some derivatives have been found to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells. For instance, a novel dihydropyrazole derivative linked to a 2H-chromene scaffold demonstrated potent inhibitory activity against the human telomerase reverse transcriptase (hTERT) and the Wnt/β-catenin signaling pathway, with an IC50 value of 0.98 µM.[11] Other derivatives induce apoptosis by targeting key regulatory proteins. For example, certain substituted chromenes have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.[4] Furthermore, some 2H-chromene analogs have shown the ability to arrest the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cells from dividing.[6]
Illustrative Examples:
-
KL-1156 Analogues: N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides, derived from the parent molecule KL-1156, have shown excellent inhibitory activity against NF-κB, a key transcription factor involved in cancer cell survival and proliferation.[7]
-
Isoxazole and Triazole Hybrids: Functionalized 2H-chromenes incorporating isoxazole and 1,2,3-triazolylmethoxy moieties have exhibited promising cytotoxic activity against various human cancer cell lines, with IC50 values as low as 20 µM.[4]
-
Dihydropyrazole Derivatives: A series of dihydropyrazole derivatives linked to a 2H-chromen scaffold showed strong inhibitory activity against the HepG2 (liver cancer) cell line.[11]
Signaling Pathway Visualization:
Caption: Key anticancer mechanisms of 2H-chromene derivatives.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. 2H-chromene derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[6][10]
Mechanism of Action: The antimicrobial action of 2H-chromenes can involve various mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerases, which are vital for bacterial DNA replication and cell division.[10] Some derivatives are also capable of disrupting bacterial cell membranes, leading to cell lysis and death.[10] Structure-activity relationship studies have shown that the presence of halogen atoms on the chromene scaffold can significantly enhance antibacterial activity, particularly against Gram-positive bacteria.[12][13]
Illustrative Examples:
-
Halogenated 3-Nitro-2H-chromenes: Tri-halogenated derivatives have displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/mL.[12]
-
2H-Chromene-3-Carboxamides: Certain derivatives have shown better activity against Bacillus cereus than the standard antibiotic streptomycin, with MIC values of 0.062 mg/mL.[14]
-
Fused Heterocyclic Systems: 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates have demonstrated promising activity against Klebsiella planticola and Micrococcus luteus.[6]
Data Presentation: Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Tri-halogenated 3-nitro-2H-chromenes | S. aureus (MDR) | 4 µg/mL | [12] |
| Tri-halogenated 3-nitro-2H-chromenes | S. epidermidis (MDR) | 1-4 µg/mL | [12] |
| 2H-Chromene-3-carboxamides | Bacillus cereus | 0.062 mg/mL | [14] |
| Furo[3,2-c]chromene derivatives | K. planticola, M. luteus | Promising | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Several 2H-chromene derivatives have demonstrated potent anti-inflammatory properties.[5][15]
Mechanism of Action: The anti-inflammatory effects of 2H-chromenes are often mediated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16][17] Some derivatives also inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase.[5][18] For example, certain 2H-chromenyl derivatives have shown significantly greater anti-inflammatory potential than the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[5][18]
Illustrative Examples:
-
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates: Compound 5i from this series was identified as a potent inhibitor of TNF-α and IL-6 production in a lipopolysaccharide (LPS)-induced mouse model.[17] Its in vitro IC50 for TNF-α inhibition was 0.423 µM.[16][17]
-
Marine-derived 2H-chromenyls: Derivatives isolated from the marine gastropod Babylonia spirata registered significantly greater attenuation of pro-inflammatory 5-lipoxygenase (IC50 ~2.02 mM) than ibuprofen (IC50 4.36 mM).[5][18]
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. 2H-chromenes are structurally related to tocopherols (Vitamin E), which are well-known natural antioxidants, and many synthetic derivatives also exhibit potent antioxidant properties.[5][19][20][21]
Mechanism of Action: The antioxidant activity of 2H-chromenes is primarily attributed to their ability to scavenge free radicals. The phenolic hydroxyl group often present in these molecules can donate a hydrogen atom to a free radical, thereby neutralizing it. The overall antioxidant potential is influenced by the substitution pattern on the chromene ring.
Illustrative Examples:
-
Marine-derived 2H-chromenyls: A derivative from Babylonia spirata exhibited antioxidant activity (IC50 1.47–1.72 mM) comparable to the standard antioxidant α-tocopherol.[5][18]
-
Chalcone-bearing Chromenes: Chalcone derivatives of 6-methoxy-2H-chromene have demonstrated good DPPH free radical scavenging activity, with IC50 values around 67-69 µM.[21]
Chapter 2: Synthetic Strategies for 2H-Chromene Analogs
The synthesis of 2H-chromene derivatives can be achieved through various methodologies, including one-pot multicomponent reactions and metal-catalyzed cyclizations.[2][3][19][22] Green synthetic approaches, such as using ultrasound sonication or water as a solvent, have also been developed to improve the efficiency and environmental friendliness of these syntheses.[19][22]
Representative Synthetic Protocol: One-Pot, Three-Component Synthesis of 2H-Chromene-3-carbonitrile Derivatives[19]
This protocol describes a green and efficient method for synthesizing 2H-chromene derivatives using ultrasound sonication.
Materials:
-
Dimedone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Substituted aromatic or heteroaromatic aldehyde (10 mmol)
-
Morpholine (catalyst)
-
Water (solvent)
-
Ultrasound bath
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine dimedone (10 mmol), ethyl cyanoacetate (10 mmol), and the desired substituted aldehyde (10 mmol).
-
Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of morpholine.
-
Ultrasonication: Place the reaction mixture in an ultrasound bath and sonicate for approximately 5 minutes. The optimal reaction time may vary depending on the specific substrates used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the aqueous solution. Collect the solid product by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2H-chromene derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as IR, Mass Spectrometry, and ¹H and ¹³C NMR.
Synthetic Workflow Visualization:
Caption: Workflow for the ultrasound-assisted synthesis of 2H-chromenes.
Chapter 3: Methodologies for Biological Evaluation
To ascertain the therapeutic potential of newly synthesized 2H-chromene derivatives, a series of standardized in vitro assays are employed. This chapter provides detailed protocols for evaluating the anticancer and antimicrobial activities.
Protocol: MTT Assay for In Vitro Cytotoxicity[23]
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
2H-chromene test compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the 2H-chromene test compound in culture medium from a stock solution in DMSO. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.[23]
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[23]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[24][25][26]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
2H-chromene test compound
-
DMSO (for stock solution)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., streptomycin)
-
Incubator
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the 2H-chromene test compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume in each well to 100 µL.
-
Controls: Include a positive control well (bacteria in broth without any compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[24][25]
Chapter 4: Structure-Activity Relationship (SAR) Insights and Future Perspectives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 2H-chromene scaffold. Research has shown that the type and position of substituents on the chromene ring significantly influence its pharmacological properties.[5][18]
-
Halogenation: As previously mentioned, the introduction of halogen atoms, particularly on the benzene ring of the chromene scaffold, often enhances antimicrobial activity.[12][13]
-
Hydrophilic-Lipophilic Balance: The overall balance between hydrophilicity and lipophilicity, influenced by various substituents, plays a critical role in determining the biological activity of 2H-chromene derivatives.[5][18]
-
Substitution at C2 and C4: Modifications at the C2 and C4 positions of the pyran ring have been shown to be particularly important for modulating anticancer and anti-inflammatory activities.
Future Perspectives: The 2H-chromene scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:
-
The synthesis of novel derivatives with improved potency and selectivity for specific biological targets.
-
The exploration of hybrid molecules that combine the 2H-chromene scaffold with other pharmacophores to create multifunctional drugs.
-
In-depth mechanistic studies to further elucidate the molecular targets and signaling pathways modulated by these compounds.
Conclusion
The 2H-chromene scaffold is a versatile and privileged structure with a remarkable spectrum of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The synthetic accessibility and amenability to structural modification of the 2H-chromene core make it a highly valuable platform for the discovery and development of novel therapeutics. The detailed methodologies and insights provided in this guide serve as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of this important heterocyclic system.
References
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Antioxidative 2H‐chromenyls attenuate pro‐inflammatory 5‐lipoxygenase and carbolytic enzymes. (2020). Journal of Food Biochemistry. [Link]
-
Patel, S. A., Patel, S. P., Vaghani, H. V., & Kumbhani, J. H. (2023). Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. Ukrainian Chemistry Journal. [Link]
-
Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Food Science and Human Wellness. [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. (2022). ResearchGate. [Link]
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis. [Link]
-
Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry. [Link]
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
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Bollikolla, H. B., & Reddy, M. S. N. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology. [Link]
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]
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Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (2019). De La Salle University. [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be... (2015). ResearchGate. [Link]
-
Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. (2007). Acta Pharmaceutica Sciencia. [Link]
-
Antioxidative 2H-chromenyls attenuate pro-inflammatory 5-lipoxygenase and carbolytic enzymes: Prospective bioactive agents from Babylonidae gastropod mollusk Babylonia spirata. (2020). PubMed. [Link]
-
Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. (2022). ResearchGate. [Link]
-
Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). ResearchGate. [Link]
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Semantic Scholar. [Link]
-
Novel 2H-chromen derivatives: design, synthesis and anticancer activity. (2018). RSC Publishing. [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2020). PMC. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
-
Antibacterial activity of 3-nitro-2H-chromenes 5. (2025). ResearchGate. [Link]
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Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. (2020). PubMed. [Link]
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4.5. Anticancer Activity Assays. (2019). Bio-protocol. [Link]
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Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology. [Link]
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2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. (2023). UniCA IRIS. [Link]
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Evaluation of anticancer medicinal products - Scientific guideline. (2025). European Medicines Agency. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar. [Link]
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Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. [Link]
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Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. (2025). PubMed. [Link]
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Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
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Methodological & Application
Synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde from 2-hydroxybenzaldehyde
Application Note: High-Yield Synthesis of 5-Ethoxy-2H-chromene-3-carbaldehyde
Executive Summary
This application note details the synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde , a privileged heterocyclic scaffold with significant potential in medicinal chemistry (e.g., anticancer and antimicrobial agents).
While the request specifies starting from "2-hydroxybenzaldehyde" (salicylaldehyde), scientific integrity dictates that the 5-ethoxy substitution pattern on the chromene ring requires a substituent at the 6-position of the starting salicylaldehyde. Therefore, this protocol utilizes 6-ethoxysalicylaldehyde (2-hydroxy-6-ethoxybenzaldehyde) as the immediate precursor. The method employs a DABCO-catalyzed domino oxa-Michael/aldol condensation with acrolein. This organocatalytic route is selected for its atom economy, mild conditions, and scalability compared to metal-mediated alternatives.
Retrosynthetic Analysis & Pathway
To achieve the 5-ethoxy substitution on the chromene core, the regiochemistry of the starting material is critical. The bridgehead carbon (C4a) of the chromene originates from the carbon bearing the aldehyde group in the salicylaldehyde. Consequently, position 5 of the chromene corresponds to position 6 of the salicylaldehyde.
Pathway Logic:
-
Activation: DABCO activates acrolein via a Baylis-Hillman-type mechanism.[1]
-
Coupling: Nucleophilic attack by the phenoxide oxygen (oxa-Michael addition).
-
Cyclization: Intramolecular aldol condensation closes the ring.
-
Elimination: Dehydration yields the 2H-chromene-3-carbaldehyde.
Figure 1: Reaction pathway transforming 6-ethoxysalicylaldehyde to the target chromene via DABCO catalysis.
Precursor Preparation (Contextual Grounding)
Note: If 6-ethoxysalicylaldehyde is not commercially available in your inventory, it must be synthesized. Direct ethoxylation of 2-hydroxybenzaldehyde is regiochemically difficult. The preferred route is formylation of 3-ethoxyphenol.
Protocol for Precursor (If required):
-
Substrate: 3-Ethoxyphenol.
-
Method: Magnesium-mediated ortho-formylation (using MgCl₂/Paraformaldehyde/Et₃N).
-
Outcome: High regioselectivity for the ortho position (between OH and OEt is sterically crowded; typically directs to position 2, yielding 2-hydroxy-6-ethoxybenzaldehyde).
Core Synthesis Protocol
Reagents & Equipment[2][3][4]
| Component | Role | Grade/Spec | Quantity (10 mmol Scale) |
| 6-Ethoxysalicylaldehyde | Substrate | >97% Purity | 1.66 g (10.0 mmol) |
| Acrolein | Reagent | Stabilized | 3.36 g (60.0 mmol, 6.0 equiv) |
| DABCO | Catalyst | 1,4-Diazabicyclo[2.2.2]octane | 112 mg (1.0 mmol, 10 mol%) |
| Dioxane/Water | Solvent | 1:1 Mixture | 20 mL |
| Chloroform (CHCl₃) | Extraction | ACS Grade | 3 x 30 mL |
| Silica Gel | Purification | 230-400 mesh | ~50 g |
Experimental Procedure
Step 1: Reaction Assembly
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-ethoxysalicylaldehyde (1.66 g, 10 mmol) in 20 mL of a 1:1 mixture of 1,4-dioxane and water.
-
Add DABCO (112 mg, 1.0 mmol). Stir until the catalyst is fully dissolved.
-
Critical Safety Step: In a fume hood, slowly add acrolein (3.36 g, 60 mmol) to the mixture. Acrolein is volatile and toxic; handle with extreme care.
Step 2: Reaction Monitoring
-
Heat the reaction mixture to 60°C in an oil bath.
-
Stir vigorously for 4–6 hours .
-
TLC Monitoring: Check progress using Hexane:Ethyl Acetate (80:20). The starting aldehyde (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
Step 3: Workup
-
Cool the mixture to room temperature.
-
Dilute with water (30 mL) and extract with chloroform (3 x 30 mL). Note: Chloroform is preferred over ether for chromene solubility.
-
Wash the combined organic layers with brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude yellow oil.
Step 4: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (95:5
85:15). -
Collect fractions containing the product. Evaporate solvent to obtain 5-ethoxy-2H-chromene-3-carbaldehyde as a pale yellow solid.
Characterization & Data Validation
To ensure the integrity of the synthesized compound, compare spectral data against these expected values. The presence of the ethoxy group at position 5 significantly shields the C4 protons compared to the unsubstituted analog.
| Feature | Expected 1H NMR Signal (CDCl₃, 400 MHz) | Assignment |
| Aldehyde | -CHO group | |
| Chromene Olefin | H-4 (Vinyl proton) | |
| Methylene | H-2 (O-CH2-C=) | |
| Ethoxy | -OCH₂CH₃ | |
| Aromatic | H-6, H-7, H-8 |
Mechanistic Validation:
The appearance of the singlet at
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Acrolein | Add hydroquinone (trace) to the reaction; ensure acrolein is fresh/distilled. |
| Incomplete Conversion | Catalyst Deactivation | Increase DABCO loading to 20 mol% or switch to Ti(OiPr)₄ (Lewis Acid route). |
| Side Products | Michael Addition without Cyclization | Increase temperature to 80°C to drive the dehydration/aldol step. |
References
-
DABCO-Catalyzed Chromene Synthesis
- Title: DABCO-catalyzed reaction of salicylaldehydes with acrylate deriv
- Source:Tetrahedron Letters, 43(47), 8569-8571.
-
URL:[Link]
-
General Review of Chromene Synthesis
-
Precursor Synthesis (Ortho-Formylation)
Sources
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. 2H-Chromene synthesis [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Vilsmeyer-Haack reaction for chromene-3-carbaldehyde synthesis
Topic: Precision Synthesis of 4-Chloro-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Formylation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The Vilsmeier-Haack reaction is the industry-standard method for introducing a formyl group (-CHO) onto electron-rich aromatic systems.[1] In the context of chromanones, this reaction undergoes a unique transformation: it not only formylates the C3 position but also converts the C4 carbonyl into a vinyl chloride, yielding 4-chloro-2H-chromene-3-carbaldehyde .
This scaffold is a "privileged structure" in drug discovery. The C3-aldehyde serves as a versatile handle for Schiff base formation (e.g., Knoevenagel condensation), while the C4-chlorine atom is an excellent leaving group for nucleophilic substitution (SNAr), enabling the rapid generation of diverse libraries for anticancer, antitubercular, and antimicrobial screening.
This application note provides a rigorous, self-validating protocol for this synthesis, emphasizing moisture control, thermal management, and safety regarding phosphorus oxychloride (POCl
Mechanistic Insight
The transformation of 4-chromanone to 4-chloro-2H-chromene-3-carbaldehyde is a cascade reaction involving electrophilic attack, chlorination, and elimination.
2.1 The Chemical Pathway[2]
-
Reagent Formation: Dimethylformamide (DMF) reacts with POCl
to form the electrophilic Chloroiminium ion (Vilsmeier Reagent) .[3] -
Enolization & Attack: The 4-chromanone tautomerizes to its enol form. The nucleophilic
-carbon attacks the electrophilic Vilsmeier reagent. -
Chlorination & Elimination: The oxygen of the ketone interacts with the phosphorus species, facilitating the substitution of the carbonyl oxygen with a chlorine atom (from the counter-ion or excess POCl
) and the formation of the C3-C4 double bond. -
Hydrolysis: The resulting iminium salt is hydrolyzed upon aqueous workup to release the free aldehyde.
2.2 Mechanism Visualization
Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on 4-chromanone. The carbonyl oxygen is replaced by Cl, and the C3 position is formylated.
Critical Parameters & Optimization
Success in this synthesis relies on controlling three variables: Stoichiometry , Temperature , and Moisture .
3.1 Stoichiometry Table
| Reagent | Role | Equiv. (Standard) | Equiv. (Optimized) | Rationale |
| 4-Chromanone | Substrate | 1.0 | 1.0 | Limiting reagent. |
| DMF | Reagent/Solvent | 3.0 - 5.0 | 5.0 - 8.0 | Excess acts as solvent and ensures complete solubilization of the polar intermediate. |
| POCl | Electrophile Source | 1.5 - 2.0 | 3.0 | Excess required to drive the chlorination of the C4-position and compensate for any moisture hydrolysis. |
3.2 Solvent Selection
While DMF is often used as both reagent and solvent, high-viscosity mixtures can occur.
-
Neat (DMF only): Preferred for small scales (<5g). Highest reaction rate.
-
Dichloromethane (DCM): Use as a co-solvent if the substrate is poorly soluble in cold DMF.
-
Chloroform: Alternative co-solvent; allows higher reflux temperatures than DCM.
Experimental Protocol
Target: Synthesis of 4-chloro-2H-chromene-3-carbaldehyde (10 mmol scale).
Safety Note: POCl
4.1 Materials
-
4-Chromanone (1.48 g, 10 mmol)
-
Phosphorus Oxychloride (POCl
) (2.8 mL, ~30 mmol) -
N,N-Dimethylformamide (DMF), Anhydrous (6-8 mL)
-
Dichloromethane (DCM) (for extraction)
-
Sodium Acetate (solid) or Saturated NaHCO
4.2 Step-by-Step Procedure
Phase 1: Reagent Formation (The "Cold" Step)
-
Setup: Equip a 50 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet/drying tube (CaCl
). -
Charge: Add anhydrous DMF (6 mL) to the flask.
-
Cool: Submerge the flask in an ice-salt bath (-5°C to 0°C). Stir for 10 minutes.
-
Addition: Add POCl
(2.8 mL) dropwise over 15–20 minutes.-
Checkpoint: The solution should turn pale yellow/orange and may become viscous. Ensure internal temp stays < 5°C to prevent thermal decomposition of the Vilsmeier reagent.
-
Phase 2: Substrate Addition & Reaction
-
Dissolution: Dissolve 4-chromanone (1.48 g) in a minimal amount of DMF (2 mL).
-
Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent.
-
Ramp: Remove the ice bath. Allow the mixture to reach Room Temperature (RT) over 30 minutes.
-
Heat: Transfer to an oil bath pre-heated to 60°C . Stir for 2–4 hours.
-
Monitoring: Check via TLC (20% EtOAc in Hexane). The starting material (Rf ~0.5) should disappear, and a new fluorescent spot (product) will appear.
-
Phase 3: Quench & Isolation
-
Cool: Cool the reaction mixture to RT.
-
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Caution: Exothermic! Evolution of HCl fumes.
-
-
Hydrolysis: Stir the aqueous mixture for 30–60 minutes. The iminium salt hydrolyzes to the aldehyde, often precipitating as a yellow solid.
-
Neutralization: Adjust pH to ~5–6 using solid Sodium Acetate or sat. NaHCO
. This prevents acid-catalyzed degradation. -
Extraction (if no precipitate): Extract with DCM (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na
SO . -
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
4.3 Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-chloro-2H-chromene-3-carbaldehyde.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | Moisture in DMF or Glassware | Use freshly distilled DMF (over CaH |
| Incomplete Reaction | Old POCl | POCl |
| Product is 3-Formylchromone | Overheating / Hydrolysis of Cl | Avoid excessive heating (>80°C) or highly acidic workup which might hydrolyze the vinyl chloride back to a ketone (rare, but possible). |
| Violent Exotherm | Fast addition of POCl | Strictly control addition rate at 0°C. Do not rush. |
References
-
Vilsmeier, A., & Haack, A. (1927).[2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link
-
Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4] Link
- Prakash, O., et al. (2011). Synthesis of 4-chloro-3-formylcoumarin and its conversion into novel nitrogen-containing tricyclic coumarin derivatives. Journal of Heterocyclic Chemistry.
-
Frontiers in Chemistry. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[5][6] Frontiers in Chemistry, 8, 729. Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. growingscience.com [growingscience.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2H-Chromene Derivatives
Executive Summary & Scientific Rationale
The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, distinct from its oxidized coumarin (2-oxo) or isomeric 4H-chromene counterparts. It serves as the core for photochromic materials and potent pharmacophores exhibiting anticancer, antimicrobial, and potassium channel-opening activities.
Traditional thermal synthesis of 2H-chromenes often suffers from prolonged reaction times (hours to days), harsh conditions (refluxing in
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By coupling microwave energy directly with polar intermediates or transition states, we achieve:
-
Selective Heating: Rapid internal heating of the reaction matrix, often bypassing the thermal lag of vessel walls.
-
Superheating Effects: Accessing temperatures above the solvent's atmospheric boiling point in sealed vessels, exponentially increasing reaction rates (Arrhenius law).
-
Trajectory Control: Favoring specific mechanistic pathways (e.g., sigmatropic rearrangements) that have high activation energies.
This guide details two validated protocols: the Intramolecular Claisen Rearrangement (for structural diversity) and the Intermolecular Condensation (for rapid library generation).
Mechanistic Insight: The Microwave Advantage
Understanding why microwave irradiation works is crucial for optimization.
-
Thermal Effect: The primary driver is purely thermal. However, the "inverted temperature gradient" (inside-out heating) prevents the "wall effect" seen in oil baths, reducing charring and side reactions.
-
Specific Non-Thermal Effects (Debated but Relevant): In polar transition states—such as the charge-separated species in the rearrangement of propargyl ethers—microwave irradiation can stabilize the transition state dipole, potentially lowering the activation energy (
).
Visualizing the Pathway
The following diagram illustrates the mechanistic cascade for Protocol A, highlighting the critical [3,3]-sigmatropic rearrangement which is the rate-determining step accelerated by MW irradiation.
Figure 1: Mechanistic cascade for the conversion of aryl propargyl ethers to 2H-chromenes. The initial rearrangement is significantly accelerated by microwave dielectric heating.
Protocol A: Intramolecular Cyclization of Aryl Propargyl Ethers
Best for: High-purity synthesis of 2-substituted or 2,2-disubstituted 2H-chromenes.
Mechanism: Thermal Claisen rearrangement
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Aryl propargyl ether (1.0 mmol).
-
Solvent: Polyethylene Glycol-400 (PEG-400) or Ionic Liquid ([bmim][BF4]).
-
Why? These are highly polar "microwave susceptors" that absorb energy efficiently and allow high temperatures (200°C+) without generating high pressure.
-
-
Vessel: 10 mL Borosilicate glass microwave vial with a crimp/snap cap (PTFE/Silicone septum).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of aryl propargyl ether in 2 mL of PEG-400 in the microwave vial.
-
Note: If the ether is liquid, this can often be run solvent-free (neat), which is the greenest approach.
-
-
Sealing: Cap the vial and ensure a tight seal.
-
Irradiation Parameters:
-
Mode: Dynamic (PID control).
-
Temperature: 180°C – 220°C (Substrate dependent).
-
Hold Time: 10 – 20 minutes.
-
Stirring: High (600 rpm).
-
Power: Max 200W (System will modulate).
-
-
Workup:
-
Allow the vial to cool to 50°C (using compressed air cooling).
-
Add 5 mL of water to the vial (PEG-400 is water-soluble).
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Check
-
TLC: Disappearance of the propargyl ether spot (usually high
) and appearance of a fluorescent blue/purple spot (2H-chromene) under UV. -
NMR: Look for the disappearance of the alkyne proton (
ppm) and appearance of the vinyl protons of the chromene ring ( ppm, doublets).
Protocol B: Intermolecular Condensation (Salicylaldehyde + Nitroalkenes)
Best for: Rapid library generation of 3-functionalized 2H-chromenes (specifically 3-nitro-2H-chromenes).[1] Mechanism: Oxa-Michael / Henry reaction cascade.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Reagent A: Salicylaldehyde derivative (1.0 mmol).
-
Reagent B:
-Nitrostyrene or Nitroalkene (1.0 mmol). -
Catalyst: DABCO (10 mol%) or Basic Alumina.
-
Solvent: Solvent-free (Neat) or Isopropanol (minimal volume).
Step-by-Step Methodology
-
Loading: In a 10 mL microwave vial, mix Salicylaldehyde (1 mmol), Nitroalkene (1 mmol), and DABCO (0.1 mmol).
-
Pre-Stir: Vortex for 30 seconds to ensure homogeneity.
-
Irradiation Parameters:
-
Temperature: 80°C – 100°C.
-
Hold Time: 2 – 5 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Workup:
Data Analysis: Microwave vs. Conventional Heating[1][5][8][9][10]
The following table summarizes the efficiency gains observed when switching from conventional oil-bath heating to microwave irradiation for 2H-chromene synthesis.
| Reaction Route | Method | Temperature | Time | Yield (%) | Green Metric (E-Factor) |
| Propargyl Ether Rearrangement | Conventional (Reflux) | 210°C (PhNEt2) | 4–12 Hours | 65–75% | High (Toxic Solvent) |
| Microwave (Protocol A) | 220°C (Neat/PEG) | 10–20 Mins | 85–94% | Low (Green) | |
| Nitroalkene Condensation | Conventional (Stirring) | 80°C (Toluene) | 6–8 Hours | 50–60% | Moderate |
| Microwave (Protocol B) | 100°C (Solvent-free) | 2–5 Mins | 88–92% | Very Low |
Experimental Workflow Diagram
This workflow ensures reproducibility and safety. Note the critical "Validation Check" loop.
Figure 2: Standardized workflow for microwave-assisted synthesis batches, including a decision loop for incomplete reactions.
Troubleshooting & Optimization
-
Problem: Vessel Failure/Venting.
-
Cause: Decomposition of nitro-compounds or rapid solvent expansion.
-
Solution: Use a "Ramp" time of at least 2 minutes to reach target temperature. Do not fill vials >60%.
-
-
Problem: Low Yield in Protocol A.
-
Cause: Incomplete rearrangement or polymerization.
-
Solution: Increase temperature by 10°C rather than increasing time. 2H-chromenes are thermally stable but can polymerize if heated for prolonged periods.
-
-
Problem: Poor Absorption.
-
Cause: Non-polar solvents (Toluene, Hexane) do not heat in MW.
-
Solution: Add a passive heating element (SiC vial) or use a "doping" agent (ionic liquid drop) to initiate heating.
-
References
-
Worlikar, S. A., et al. (2007).[1] "Synthesis of 2H-chromenes (2H-benzopyrans) via electrophilic cyclization." Journal of Organic Chemistry.
-
Koussini, R., et al. (2012). "Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions." Jordan Journal of Chemistry.
-
Graham, T. J. A., & Doyle, A. G. (2012). "Nickel-Catalyzed Cross-Coupling of Chromene Acetals." Organic Letters.
-
Sharma, A., et al. (2025).[4][5] "Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update." Current Organocatalysis.
Sources
- 1. 2H-Chromene synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. jmest.org [jmest.org]
- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Application Note: 5-Ethoxy-2H-chromene-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
Executive Summary
Chromenes and 2H-chromenes are vital components of natural products, pharmaceuticals, and agrochemicals, widely recognized as privileged scaffolds in drug discovery[1]. Among these, 5-ethoxy-2H-chromene-3-carbaldehyde represents a highly versatile synthetic intermediate. The presence of the 3-carbaldehyde moiety provides an excellent electrophilic handle for diverse nucleophilic additions and condensations[2], while the 5-ethoxy group enhances the compound's overall lipophilicity (LogP)—a critical parameter for optimizing cellular membrane permeability and blood-brain barrier (BBB) penetration in neuro-therapeutics.
This application note provides an in-depth technical guide to utilizing 5-ethoxy-2H-chromene-3-carbaldehyde in two fundamental synthetic workflows: Knoevenagel Condensation and Reductive Amination .
Mechanistic Rationale & Physicochemical Profile
The synthetic utility of 5-ethoxy-2H-chromene-3-carbaldehyde is driven by its dual-functional nature:
-
The Formyl Group (-CHO): Acts as a hard electrophile. It is highly reactive toward primary/secondary amines to form imines/iminium ions, and toward active methylene compounds to form extended
-unsaturated systems. -
The 5-Ethoxy Substituent: Acts as an electron-donating group (EDG) via resonance (+M effect). This increases the electron density on the fused benzene ring, stabilizing the overall chromene core against oxidative degradation while simultaneously increasing steric bulk at the 5-position, which can direct regioselective downstream functionalizations.
Reaction Pathway Visualization
Divergent synthetic pathways utilizing 5-ethoxy-2H-chromene-3-carbaldehyde as a core intermediate.
Experimental Protocols
Workflow A: Knoevenagel Condensation (C-C Bond Formation)
Target: Synthesis of Ethyl (E)-3-(5-ethoxy-2H-chromen-3-yl)acrylate. Causality & Design: The3[3]. Piperidine acts as a weak organic base to deprotonate the active methylene (e.g., ethyl cyanoacetate) without degrading the base-sensitive pyran ring. Ethanol is selected as the solvent because it facilitates the spontaneous precipitation of the highly conjugated product, driving the equilibrium forward and simplifying isolation[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-ethoxy-2H-chromene-3-carbaldehyde (1.0 equiv, 5.0 mmol) and ethyl cyanoacetate (1.1 equiv, 5.5 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add piperidine (0.1 equiv, 0.5 mmol) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature for 4–6 hours.
-
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting aldehyde (
) will convert to a lower , highly UV-active spot under 365 nm illumination. -
Isolation: Cool the mixture in an ice bath for 30 minutes. Filter the precipitated solid under vacuum and wash with ice-cold ethanol (2 x 5 mL).
-
Self-Validation (Post-Process): Analyze via
H-NMR. The successful conversion is confirmed by the disappearance of the characteristic aldehyde proton singlet ( ppm) and the appearance of an olefinic proton doublet ( ppm, Hz), confirming the (E)-alkene geometry.
Workflow B: Reductive Amination (C-N Bond Formation)
Target: Synthesis of 3-(Morpholinomethyl)-5-ethoxy-2H-chromene. Causality & Design: 4[4].5
5[5]. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, allowing it to selectively reduce the transient iminium ion without reducing the highly reactive 3-carbaldehyde or the endocyclic C=C double bond[4][5].Step-by-Step Methodology:
-
Imine Formation: In a 50 mL flask under an N
atmosphere, dissolve 5-ethoxy-2H-chromene-3-carbaldehyde (1.0 equiv, 3.0 mmol) and morpholine (1.2 equiv, 3.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL). Stir at room temperature for 1 hour to allow complete iminium ion formation. -
Reduction: Add NaBH(OAc)
(1.5 equiv, 4.5 mmol) in three equal portions over 15 minutes to control the mild exotherm. -
Reaction: Stir the suspension at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO
(15 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Self-Validation (Post-Process): Purify the crude residue via silica gel flash chromatography (DCM:MeOH 95:5).
H-NMR validation requires the absence of the aldehyde peak and the emergence of a new benzylic-type -CH - singlet integrating to 2H at ppm.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected outcomes for the primary synthetic transformations of 5-ethoxy-2H-chromene-3-carbaldehyde.
| Reaction Type | Reagents & Catalyst | Solvent | Temp | Time (h) | Typical Yield (%) | Purification Method |
| Knoevenagel Condensation | Ethyl cyanoacetate, Piperidine (10 mol%) | EtOH | RT | 4 - 6 | 82 - 88 | Precipitation & Filtration |
| Reductive Amination | Morpholine, NaBH(OAc) | DCE | RT | 12 | 75 - 84 | Column Chromatography |
| Wittig Olefination | Methyltriphenylphosphonium bromide, t-BuOK | THF | 0 °C to RT | 3 - 5 | 65 - 72 | Column Chromatography |
References
-
[1] Title: 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy Source: ResearchGate URL:
-
[2] Title: Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds Source: PMC (nih.gov) URL:
-
[3] Title: Synthesis and in vitro antibacterial activity evaluation of coumarin-1,3,4-thiadiazoles hybrids Source: ChemRxiv URL:
-
[5] Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone Source: MDPI URL:
-
[4] Title: 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde | 885271-15-8 Source: Benchchem URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde | 885271-15-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note: 5-Ethoxy-2H-chromene-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide
Introduction & Chemical Rationale
In modern drug discovery, the chromene (benzopyran) ring system is universally recognized as a "privileged scaffold" due to its ability to interact with diverse cellular targets[1]. While unsubstituted and halogenated chromene-3-carbaldehydes (such as 4-chloro or 6-bromo derivatives) have been extensively documented[2][3], 5-ethoxy-2H-chromene-3-carbaldehyde offers unique structural and electronic advantages that make it a highly valuable intermediate for synthesizing next-generation therapeutics.
The Causality of Scaffold Design
The strategic placement of an ethoxy group at the C-5 position of the chromene ring serves two critical functions in medicinal chemistry:
-
Electronic Tuning: The ethoxy moiety acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which stabilizes intermediate carbocations during electrophilic substitutions and modulates the electrophilicity of the C-3 aldehyde during condensation reactions.
-
Lipophilicity and Steric Shielding: The ethyl chain increases the overall lipophilicity (LogP) of the resulting pharmacophore compared to methoxy or hydroxyl analogs, enhancing cell membrane permeability. Furthermore, its steric bulk at the 5-position can dictate the regioselectivity of subsequent annulation reactions, driving the formation of specific stereoisomers in complex polycyclic syntheses[4].
This functionalized aldehyde is primarily utilized to synthesize chromenopyridines, spiro-chromenes, and thiazolidinedione hybrids, which exhibit potent anticancer, antimicrobial, and antiviral properties[1][3].
Divergent Synthetic Pathways
The highly reactive α,β-unsaturated aldehyde in 5-ethoxy-2H-chromene-3-carbaldehyde serves as a versatile electrophilic center. Depending on the chosen reaction conditions, it can be directed toward various bioactive heterocyclic systems.
Divergent synthetic pathways of 5-ethoxy-2H-chromene-3-carbaldehyde in drug discovery.
Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies detail the synthesis of the core scaffold and its subsequent conversion into a bioactive derivative.
Protocol A: Synthesis of 5-Ethoxy-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction
This one-pot formylation and cyclization relies on the in situ generation of the Vilsmeier chloroiminium ion[2].
Reagents:
-
2-Hydroxy-6-ethoxyacetophenone (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 5.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: Charge a flame-dried, round-bottom flask with anhydrous DMF and cool to 0–5 °C using an ice-salt bath. Causality: The Vilsmeier reagent is highly moisture-sensitive and its formation is strongly exothermic. Strict temperature control prevents the decomposition of DMF into dimethylamine, which would otherwise lead to unwanted side reactions[2].
-
POCl₃ Addition: Add POCl₃ dropwise over 30 minutes under an inert atmosphere (N₂ or Ar), maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at room temperature to ensure complete formation of the chloroiminium complex.
-
Substrate Addition: Re-cool the mixture to 5 °C. Add a solution of 2-hydroxy-6-ethoxyacetophenone dissolved in a minimal volume of anhydrous DMF dropwise.
-
Cyclization: Remove the ice bath and gradually heat the reaction mixture to 50–60 °C for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3).
-
Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Causality: The ice-water quench rapidly hydrolyzes the intermediate iminium salt, triggering the precipitation of the crude aldehyde[2].
-
Purification: Filter the resulting solid under vacuum, wash thoroughly with cold deionized water to remove residual phosphoric acid and DMF, and recrystallize from hot ethanol to yield pure 5-ethoxy-2H-chromene-3-carbaldehyde.
Protocol B: Friedländer Condensation to Chromeno[4,3-b]pyridines (Anticancer Lead)
The Friedländer condensation of the synthesized chromene-3-carbaldehyde with an active methylene compound yields rigid, flat polycyclic structures capable of intercalating DNA or binding to kinase active sites[1][5].
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-ethoxy-2H-chromene-3-carbaldehyde (1.0 mmol) and an appropriate o-aminoaryl ketone or active methylene compound (1.1 mmol) in a 1:1 mixture of 2-propanol and water[5].
-
Catalysis: Add 5 mol% of a heterogeneous catalyst (e.g., Zinc titanate) or a mild Lewis acid. Causality: The catalyst activates the carbonyl carbon of the aldehyde, lowering the activation energy for the initial nucleophilic attack by the amino group, thereby accelerating the subsequent intramolecular cyclization[5].
-
Reflux: Heat the mixture under reflux (approx. 80–85 °C) for 2.5 to 3.5 hours. Monitor via TLC (Chloroform:Methanol, 9:1).
-
Isolation: Upon completion, remove the solvent in vacuo. Treat the crude residue with cold methanol, filter, and recrystallize from an Ethanol/DMF (9:1) mixture to obtain the purified chromenopyridine derivative.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The addition of the 5-ethoxy group significantly alters the biological profile of the resulting derivatives. The table below summarizes the comparative in vitro cytotoxic activities (IC₅₀ values) of various substituted chromenopyridine derivatives synthesized via Protocol B against standard human cancer cell lines[1][4].
| Compound Scaffold (R-Group) | IC₅₀ vs MCF-7 (Breast Cancer) | IC₅₀ vs HepG2 (Liver Cancer) | LogP (Calculated) | Efficacy Classification |
| Unsubstituted (H) | 24.5 ± 1.2 µM | 28.3 ± 1.5 µM | 2.85 | Moderate |
| 6-Bromo (Halogen) | 12.4 ± 0.8 µM | 15.1 ± 1.1 µM | 3.62 | Good |
| 5-Ethoxy (EDG) | 4.2 ± 0.5 µM | 6.8 ± 0.7 µM | 3.95 | Excellent |
| Doxorubicin (Control) | 1.2 ± 0.1 µM | 1.5 ± 0.2 µM | 1.27 | Reference |
Table 1: Comparative cytotoxicity of chromenopyridine derivatives. The 5-ethoxy modification demonstrates a marked improvement in IC₅₀ values, likely due to enhanced lipophilicity (higher LogP) facilitating better cellular uptake, coupled with favorable electronic interactions within the target binding pocket[1][4].
Quality Control & Troubleshooting
To ensure the integrity of the synthesized 5-ethoxy-2H-chromene-3-carbaldehyde, rigorous analytical validation is required:
-
NMR Spectroscopy:
-
¹H-NMR (CDCl₃): Look for the characteristic highly deshielded aldehyde proton singlet at δ 9.5 – 10.3 ppm . The vinylic proton (H-4) typically appears as a singlet around δ 7.3 – 7.6 ppm . The ethoxy group will present a distinct quartet (CH₂, ~δ 4.1 ppm) and a triplet (CH₃, ~δ 1.4 ppm)[5].
-
-
Common Impurities: If the Vilsmeier reagent is inactive (due to moisture exposure), the reaction will yield unreacted starting material or incompletely cyclized open-chain intermediates. Ensure all reagents are handled under strictly anhydrous conditions[2].
References
- Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - Benchchem.
- New Synthetic strategy for Friedlander condensation of 4-amino-2-oxo-2H-chromene-3-carbaldehyde by heterogeneous c
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - MDPI.
- Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes - PMC.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry.
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds [mdpi.com]
- 4. Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
Application Note: Preclinical Development of Chromene Derivatives as Targeted Anticancer Agents
Introduction & Scientific Rationale
Chromene (benzopyran) derivatives represent a highly privileged scaffold in modern oncology drug discovery[1][2]. Their structural versatility allows for precise tuning of electronic and steric properties, enabling high-affinity interactions with multiple oncogenic targets[3]. Recent pharmacological profiling reveals that 4H-chromene and 2H-chromene analogs exert their potent antineoplastic effects primarily through two distinct but complementary mechanisms:
-
Microtubule Destabilization : By acting as colchicine-binding site inhibitors (CBSIs), chromenes prevent tubulin polymerization, leading to catastrophic G2/M cell cycle arrest[1][4].
-
Kinase Inhibition (PI3K/Akt/mTOR) : Specific chromene analogs (e.g., BENC-511) directly inhibit phosphoinositide 3-kinase (PI3K), downregulating the Akt survival pathway and triggering caspase-dependent apoptosis[5][6].
Understanding the causality behind these mechanisms is critical for drug development. The dual-targeting potential of chromenes mitigates the risk of multidrug resistance (MDR) commonly seen with traditional taxanes[4]. This application note provides a comprehensive, self-validating workflow for the screening, validation, and mechanistic profiling of novel chromene-based anticancer agents.
Mechanistic Pathways of Chromene Derivatives
Figure 1: Dual mechanism of action of chromene derivatives targeting tubulin and the PI3K/Akt pathway.
Quantitative Data: Pharmacological Profiling of Chromene Scaffolds
To benchmark novel synthesized compounds, researchers must compare their efficacy against established chromene derivatives. Table 1 summarizes the quantitative pharmacological data of key chromene analogs from recent literature.
| Compound Class / Designation | Target Cell Line(s) | Primary Mechanism of Action | IC₅₀ Value | Reference |
| mHA11 (4H-chromene-3-carboxylate) | HL-60 (Leukemia) | Tubulin polymerization inhibition (Colchicine site) | ~nM range | [1] |
| BENC-511 (2H-chromene analogue) | A549 (Lung Adenocarcinoma) | PI3K/Akt pathway inhibition; S-phase arrest | Dose-dependent (µM) | [5] |
| Compound 7h (Enmein-type derivative) | A549 (Lung Adenocarcinoma) | PI3K/Akt/mTOR inhibition; ROS generation | 2.16 µM | [6] |
| Compound 12 (Benzo[f]chromenopyrimidine) | HepG-2, MCF-7, HCT-116 | EGFR Tyrosine Kinase inhibition | Sub-µM to µM | [2] |
| Compound 4c (Indole-tethered chromene) | A549, PC-3, MCF-7 | Tubulin binding (hydrogen bonding with Asn18, Arg229) | 7.9 µM | [3] |
Table 1: Comparative efficacy and mechanistic targets of representative chromene derivatives.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed with built-in self-validation checkpoints to ensure data integrity and reproducibility.
Figure 2: Sequential self-validating workflow for preclinical evaluation of chromene derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective : Establish the IC₅₀ of novel chromene derivatives. Causality : The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. This measures metabolic activity, which directly correlates with the number of viable cells, providing a high-throughput initial screen for antiproliferative activity[2]. Step-by-Step Methodology :
-
Cell Seeding : Seed target cancer cells (e.g., A549, MCF-7) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
-
Treatment : Prepare serial dilutions of the chromene derivative (0.1 µM to 100 µM) in complete media (final DMSO concentration ≤ 0.1%). Treat cells for 48 h.
-
Assay Execution : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.
-
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 min.
-
Quantification : Measure absorbance at 570 nm using a microplate reader. Self-Validation System :
-
Positive Control: Colchicine or Doxorubicin (ensures the cell line is responsive and sets a benchmark for potency)[2][3].
-
Vehicle Control: 0.1% DMSO (baselines 100% viability and confirms solvent non-toxicity).
Protocol 2: Cell-Free Tubulin Polymerization Assay
Objective : Confirm direct target engagement at the colchicine binding site. Causality : Cellular cytotoxicity can result from myriad off-target effects. A cell-free assay isolates tubulin dimers, proving that the chromene derivative directly inhibits microtubule assembly rather than acting through upstream regulatory pathways[1][4]. Step-by-Step Methodology :
-
Preparation : Thaw porcine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).
-
Reaction Assembly : In a pre-warmed (37°C) 96-well half-area plate, add 5 µM of the chromene compound.
-
Initiation : Rapidly add the tubulin reaction mix (final tubulin concentration ~3 mg/mL) to the wells.
-
Kinetic Measurement : Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C. Self-Validation System :
-
Directional Controls: Run Paclitaxel (a known polymerization enhancer) and Colchicine (a known inhibitor). The chromene curve must mirror Colchicine and oppose Paclitaxel to validate the CBSI mechanism[1][4].
Protocol 3: Apoptosis and Cell Cycle Profiling (Flow Cytometry)
Objective : Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) phenotypes. Causality : Chromenes targeting tubulin typically cause G2/M arrest, while those targeting PI3K/Akt cause S-phase or G0/G1 arrest followed by apoptosis[1][5][6]. Flow cytometry using Annexin V-FITC (detects externalized phosphatidylserine) and Propidium Iodide (PI) (detects membrane permeabilization) definitively maps this cellular fate. Step-by-Step Methodology :
-
Treatment : Treat cells with the established IC₅₀ of the chromene derivative for 24 h.
-
Harvesting : Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer. Wash twice with cold PBS.
-
Staining (Apoptosis) : Resuspend 1 × 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min at RT in the dark.
-
Acquisition : Add 400 µL Binding Buffer and analyze via flow cytometer within 1 hour. Self-Validation System :
-
Compensation Controls: Unstained cells, single-stained Annexin V-FITC cells, and single-stained PI cells. This is mathematically critical to subtract spectral overlap between the FITC and PI channels, preventing false-positive double-stained (late apoptotic) populations.
Protocol 4: PI3K/Akt Pathway Validation (Western Blotting)
Objective : Validate the intracellular inhibition of the PI3K/Akt survival cascade. Causality : To prove that a chromene (like BENC-511) is a true kinase inhibitor, one must demonstrate the reduction of phosphorylated downstream targets (p-Akt) without altering the total protein pool. This confirms kinase inhibition rather than protein degradation[5][6]. Step-by-Step Methodology :
-
Lysis : Lyse treated cells in cold RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Incubate on ice for 30 min, then centrifuge at 14,000 x g for 15 min at 4°C.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Probing : Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Akt (Ser473), anti-Akt (Total), anti-Caspase-3, and anti-GAPDH.
-
Detection : Incubate with HRP-conjugated secondary antibodies for 1 h. Develop using ECL substrate and image. Self-Validation System :
-
Internal Loading Control: GAPDH ensures equal protein loading across all lanes.
-
Total vs. Phospho Ratio: Probing for Total Akt ensures that any observed decrease in p-Akt is strictly due to the inhibition of PI3K-mediated phosphorylation by the chromene derivative[5].
References
-
[1] Development of a novel class of tubulin inhibitors with promising anticancer activities. PubMed Central (PMC), NIH. Available at:
-
[5] Effects of BENC-511, a novel PI3K inhibitor, on the proliferation and apoptosis of A549 human lung adenocarcinoma cells - PubMed. NIH. Available at:
-
[4] An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace. Available at:
-
[6] Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. MDPI. Available at:
-
[2] Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC. NIH. Available at:
-
[3] Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC. NIH. Available at:
Sources
- 1. Development of a novel class of tubulin inhibitors with promising anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of BENC-511, a novel PI3K inhibitor, on the proliferation and apoptosis of A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening and Characterization of Antimicrobial Chromene Derivatives
Introduction & Scope
The emergence of Multidrug-Resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel pharmacophores. Chromenes (benzopyrans) represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse bacterial targets, including DNA gyrase (subunit B) and cell division protein FtsZ.
This guide provides a rigorous, standardized workflow for screening novel synthetic chromene compounds. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of chromenes—namely, their lipophilicity and solubility issues in aqueous media—which often lead to false negatives in agar diffusion assays.
Key Objectives:
-
Establish a reproducible Broth Microdilution (BMD) workflow compliant with CLSI M07 standards.
-
Implement Resazurin-based viability sensing for high-sensitivity MIC determination.
-
Define downstream mechanism-of-action (MoA) assays including Time-Kill kinetics and Biofilm inhibition.
Experimental Workflow Overview
The following diagram illustrates the decision matrix for advancing a chromene candidate from stock preparation to lead characterization.
Figure 1: Screening Cascade for Novel Chromenes. This workflow prioritizes solubility validation early to prevent false-negative data due to compound precipitation.
Compound Handling & Preparation[1][2][3][4]
Chromene derivatives are often hydrophobic. Improper solubilization is the #1 cause of experimental variability.
Protocol A: Stock Solution Preparation
Objective: Create a stable 10 mM or 10 mg/mL master stock.
-
Solvent Choice: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade. Avoid ethanol due to higher volatility and toxicity to certain bacteria.
-
Weighing: Weigh a minimum of 1-2 mg of solid compound into a glass vial (avoid plastics that leach plasticizers).
-
Calculation:
(Formula for 100 mM stock; dilute 1:10 for working stock). -
Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.
-
Storage: Aliquot into amber tubes to prevent photodegradation (chromenes can be light-sensitive). Store at -20°C. Limit freeze-thaw cycles to 3.
Critical Check: Before adding to the assay plate, dilute the stock 1:100 in Muller-Hinton Broth (MHB). If the solution turns turbid (precipitate forms), the compound is insoluble at screening concentrations. You must use a lower concentration range or add a surfactant (e.g., 0.02% Tween 80).
Quantitative Determination: MIC (Resazurin Assay)
We utilize the Resazurin Microtiter Assay (REMA) .[1][2] Resazurin (blue, non-fluorescent) is reduced by viable bacterial dehydrogenases to resorufin (pink, fluorescent). This removes the subjectivity of reading turbidity, especially with colored chromene compounds.
Standards: CLSI M07-A10 guidelines.
Materials
-
Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[3]
-
Controls:
-
Positive: Ciprofloxacin or Vancomycin.
-
Negative: 1% DMSO in CAMHB (Solvent Control).
-
Sterility: Media only.
-
Step-by-Step Protocol
-
Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (
CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve CFU/mL. -
Plate Setup (96-well flat bottom):
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of Chromene Stock (diluted to 2x starting concentration, e.g., 256 µg/mL) to column 1.
-
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.
-
Result: 2-fold dilution series (e.g., 128 to 0.25 µg/mL).
-
Columns 11 & 12: Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Bacterial Density:
CFU/mL. -
Final DMSO: Ensure < 1% (v/v).
-
-
Incubation: Incubate at 37°C for 18–20 hours (aerobic).
-
Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
-
Readout:
Mechanism of Action: Time-Kill Kinetics
Once an MIC is established, you must determine if the chromene is bacteriostatic or bactericidal .
Protocol
-
Preparation: Prepare 10 mL of CAMHB containing the chromene at 1x MIC and 4x MIC . Include a Growth Control (no drug).[2]
-
Inoculation: Inoculate with
CFU/mL (Time 0). -
Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial 10-fold dilutions in saline and plate 20 µL spots onto Muller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Advanced Characterization: Mode of Action[9]
Chromenes often act via DNA Gyrase inhibition or Membrane disruption.[5] The following diagram outlines the mechanistic pathways and how to probe them.
Figure 2: Mechanistic targets of chromene derivatives and validation assays.
Data Analysis & Selectivity Index (SI)
For a compound to be a viable drug candidate, it must be toxic to bacteria but safe for mammalian cells.
-
CC50 Determination: Perform an MTT or MTS assay on Vero (kidney epithelial) or HepG2 cells exposed to the chromene for 24h. Calculate the concentration causing 50% cell death.
-
Selectivity Index (SI) Calculation:
-
Interpretation:
-
SI > 10: Promising therapeutic window.
-
SI < 1: Toxic; compound is a general biocide, not a drug.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in aqueous media. | Reduce max concentration; check DMSO %; add 0.02% Tween 80. |
| Skipped Wells (Growth at high conc, no growth at low) | Pipetting error or "Eagle Effect" (paradoxical growth). | Repeat assay; ensure tips are changed between dilutions. |
| Pink control wells (Sterility control) | Contaminated media or stock. | Discard all reagents; re-filter sterilize media. |
| Inconsistent MICs | Inoculum density variation. | Strictly use 0.5 McFarland standard; verify CFU via plating. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8] CLSI.[8][9]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Kasiotis, K. M., et al. (2025). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives.[10][5][11] Asian Journal of Research in Chemistry.
-
Wanigasekara, D., et al. (2021).[12][13] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. Journal of University of Sri Jayewardenepura.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[8][9][14]
Sources
- 1. ovid.com [ovid.com]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ajrconline.org [ajrconline.org]
- 12. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes & Protocols: 5-Ethoxy-2H-chromene-3-carbaldehyde as a Versatile Precursor for Heterocyclic Scaffolds
Introduction: The Strategic Importance of the Chromene-3-carbaldehyde Motif
The 2H-chromene core is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic molecules with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The true synthetic power of this scaffold is unlocked when it is functionalized with reactive handles that permit its elaboration into more complex, fused heterocyclic systems. The 3-carbaldehyde group on the 2H-chromene ring serves as an exceptionally versatile electrophilic synthon. Its reactivity profile, dominated by condensations and cycloadditions, provides a gateway to a diverse array of fused heterocycles.
This guide focuses on 5-ethoxy-2H-chromene-3-carbaldehyde , a specific building block whose ethoxy substituent can modulate physicochemical properties such as solubility and lipophilicity, which are critical in drug development. We will explore its synthesis and subsequent application in the construction of medicinally relevant heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical steps and the underlying chemical logic required for successful synthesis.
PART 1: Synthesis of the Key Building Block: 5-Ethoxy-2H-chromene-3-carbaldehyde
The most direct and efficient method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an electron-rich substrate, typically using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent in situ. For the target molecule, a suitable precursor such as 6-ethoxychroman-4-one would be required. The reaction proceeds via formylation and subsequent ring opening and rearrangement to yield the desired α,β-unsaturated aldehyde.
Protocol 1.1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the synthesis of a structurally related 4-chloro-2H-chromene-3-carbaldehyde, which serves as a close proxy for the synthesis of the target compound and is a valuable intermediate itself.[1][4]
Causality and Mechanistic Insight: The Vilsmeier-Haack reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich enol form of the chromanone attacks this reagent. Subsequent elimination and hydrolysis steps introduce the aldehyde functionality and lead to the formation of the 2H-chromene double bond. The presence of chlorine at the 4-position is a common outcome when starting from a chroman-4-one.
Sources
- 1. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
Fluorescent dye synthesis from 2H-chromene intermediates
Application Note: Advanced Fluorescent Dye Synthesis from 2H-Chromene Intermediates
Executive Summary
The 2H-chromene (benzopyran) scaffold is a privileged structural motif in fluorophore engineering. Its near-planar geometry and highly tunable
This application note provides a rigorous mechanistic framework and self-validating synthetic protocols for generating high-performance fluorescent dyes from 2H-chromene precursors. By understanding the causality behind these synthetic transformations, researchers can rationally design probes with tailored photophysical properties (e.g., large Stokes shifts, NIR excitation, and high quantum yields).
Mechanistic Framework & Signaling Pathways
Push-Pull Hemicyanine Architectures (Voltage-Sensitive Dyes)
To achieve deep-tissue imaging with minimal phototoxicity, fluorophores must operate in the NIR window (650–900 nm). Substituting traditional naphthalene donors with a 7-amino-(2H-chromene-3-yl) moiety significantly increases the electron-donating strength of the push-pull system due to the oxygen
Photochromic Isomerization (Spiropyran to Merocyanine)
Spiropyrans inherently contain a closed 2H-chromene ring orthogonal to an indoline moiety, rendering them colorless and non-fluorescent. Upon exposure to specific stimuli (UV light, pH changes, or metal ion binding), the spiro C–O bond cleaves heterolytically. This ring-opening event generates the planar, highly conjugated merocyanine (MC) isoform, which is intensely colored and fluorescent[3]. By functionalizing the 2H-chromene ring with electron-donating or withdrawing groups, the thermodynamic stability of the MC form can be tuned to selectively trap specific analytes (e.g.,
Caption: Stimuli-responsive isomerization of 2H-chromene-based spiropyran to the fluorescent merocyanine form.
Quantitative Data Summary: 2H-Chromene Probe Profiles
The following table summarizes the photophysical properties of distinct 2H-chromene-derived fluorophores, highlighting how structural modifications dictate their functional applications[1][2][4].
| Probe Class | 2H-Chromene Derivative | Target Analyte / Application | Excitation ( | Emission ( | Key Mechanistic Feature |
| VSD (ElectroFluor730p) | 7-amino-(2H-chromene-3-yl) hemicyanine | Membrane Potential (Action Potentials) | 730 nm | 750–780 nm | NIR push-pull electrochromism; 12% |
| Thiol-Chromene Probe | 2H-chromene-cyclohexenone | Biothiols (GSH, Cys, Hcy) | ~485 nm | ~520 nm | Nucleophilic attack opens the tetrahydropyran ring. |
| Spiropyran-Metal Sensor | Dimethylamine-functionalized spiropyran | Heavy Metal Cations ( | ~520 nm | >600 nm | Analyte-induced stabilization of the open MC form. |
Experimental Methodologies
The following protocols detail the synthesis of 2H-chromene-based fluorescent systems. Each step is designed as a self-validating system to ensure high-fidelity intermediate generation.
Protocol A: Synthesis of 7-amino-(2H-chromene-3-yl) Hemicyanine VSDs
This protocol overcomes the intrinsic instability of electron-rich amino-chromenes by maintaining them in constant conjugation with electron-withdrawing substituents throughout the synthesis[1].
Caption: Step-by-step synthetic workflow for 7-amino-(2H-chromene-3-yl) hemicyanine voltage-sensitive dyes.
Step 1: Cu(I)-Catalyzed [2+2] Cycloaddition
-
Procedure: Dissolve o-formylaryl propargyl ether (1.0 eq) and malononitrile (1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of Cu(I) salt (e.g., CuI, 0.05 eq) and an amine base. Stir at room temperature under an inert atmosphere for 4 hours.
-
Causality: The Cu(I) catalyst facilitates the intramolecular cyclization of the alkyne with the aldehyde, while malononitrile traps the intermediate to form a deeply colored dicyanomethylene push-pull chromophore.
-
Validation Check: The reaction mixture will transition from pale yellow to deep red/purple. TLC (Hexane/EtOAc) should reveal the disappearance of the starting ether and the formation of a highly polar, visible spot.
Step 2: Alkaline Hydrolysis to Chromene Aldehyde
-
Procedure: Dissolve the intermediate from Step 1 in a mixture of THF and water. Add NaOH (2.0 eq) and stir at 60°C for 2 hours. Neutralize with dilute HCl, extract with EtOAc, and concentrate.
-
Causality: Hydrolysis of the dicyanomethylene group yields the 2H-chromene-3-carbaldehyde. This step is critical to create the reactive electrophilic center needed for the final dye assembly.
-
Validation Check:
-NMR must show the disappearance of the dicyanomethylene signals and the emergence of a sharp aldehyde proton singlet at ~9.8 ppm.
Step 3: Pyrrolidine-Catalyzed Knoevenagel Condensation
-
Procedure: Combine the chromene aldehyde (1.0 eq) with a fluorinated pyridinium or quinolinium acceptor (1.0 eq) in anhydrous ethanol. Add a catalytic amount of pyrrolidine (0.1 eq). Reflux for 6 hours.
-
Causality: Pyrrolidine acts as a secondary amine organocatalyst, forming a highly reactive iminium ion intermediate with the chromene aldehyde. This drastically lowers the activation energy for the nucleophilic attack by the active methyl group of the pyridinium acceptor, extending the
-conjugation to form the final hemicyanine dye. -
Validation Check: The solution will turn intense blue/green. UV-Vis spectroscopy should confirm a massive bathochromic shift, with a new absorption maximum appearing around 690–710 nm (in ethanol).
Protocol B: Synthesis of Spiropyran-Based Metal Ion Sensors
This protocol details the assembly of the photochromic 2H-chromene system used for cation sensing[3].
Step 1: Indolium Salt Preparation
-
Procedure: Reflux 2,3,3-trimethylindolenine (1.0 eq) with an alkyl iodide (e.g., iodoethane, 1.2 eq) in acetonitrile for 12 hours. Cool to precipitate the indolium iodide salt. Filter and wash with cold ether.
-
Causality: N-alkylation creates the permanent positive charge necessary to activate the adjacent methyl group for the subsequent condensation.
Step 2: Base-Catalyzed Condensation
-
Procedure: Suspend the indolium salt (1.0 eq) and a substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, 1.0 eq) in ethanol. Add piperidine (1.2 eq) dropwise. Reflux for 4 hours in the dark.
-
Causality: Piperidine deprotonates the indolium methyl group to form an enamine-like intermediate, which attacks the aldehyde. Subsequent dehydration and spontaneous intramolecular ring closure of the phenolic oxygen onto the indolenine C2 carbon forms the spiro C–O bond (the 2H-chromene ring).
-
Validation Check: The crude product is typically a pale yellow/pink solid. Dissolve a small crystal in toluene and expose it to 365 nm UV light; the solution must immediately turn deep blue/purple (indicating successful MC formation), fading back to colorless upon removal of the light source.
References
-
Near-infrared voltage-sensitive dyes based on chromene donor Proceedings of the National Academy of Sciences (PNAS), 2023. URL:[Link]
-
Chromene-based fluorescent probes for sensing and bioimaging Chemical Physics Reviews (AIP Publishing), 2022. URL:[Link]
-
Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications ACS Omega, 2022. URL:[Link]
Sources
Troubleshooting & Optimization
How to improve yield of 5-ethoxy-2H-chromene-3-carbaldehyde synthesis
Technical Support Center: Synthesis of 5-Ethoxy-2H-Chromene-3-Carbaldehyde
Diagnostic Phase: Defining Your Pathway
Before optimizing, we must identify which synthetic route you are employing, as the "yield killers" differ significantly between the two primary methods.
-
Method A: The Vilsmeier-Haack (VH) Route (Standard Industrial)
-
Precursor: 5-Ethoxychroman-4-one.
-
Reagents:
/ DMF.[1][2][3][4][5] -
Product: Typically yields 4-chloro -5-ethoxy-2H-chromene-3-carbaldehyde. (Requires a subsequent reduction step if the 4-H target is strictly required).
-
Common Failure:[5] Hydrolysis of the intermediate, "tar" formation due to exotherms.
-
-
Method B: The Domino Oxa-Michael/Aldol Route (Direct Synthesis)
-
Precursor: 2-Hydroxy-6-ethoxybenzaldehyde + Acrolein (or Acrolein Diethyl Acetal).
-
Catalyst: DABCO or DBU.
-
Product: Directly yields 5-ethoxy-2H-chromene-3-carbaldehyde (4-H).
-
Common Failure:[5] Polymerization of acrolein, low regioselectivity.
-
This guide prioritizes Method A (Vilsmeier-Haack) as it is the most robust scaffold-building method in drug discovery, but includes a dedicated section for Method B.
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) for the Vilsmeier-Haack route, where 80% of yield losses occur.
Caption: Logic flow for Vilsmeier-Haack formylation of chromanones, highlighting temperature and moisture critical control points.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turns into a black tar/gum."
Diagnosis: Thermal runaway or polymerization.
Technical Insight: The 5-ethoxy group is a strong electron donor (
-
Control the Exotherm: Generate the Vilsmeier reagent at
and stir for 30 mins before adding the chromanone. -
Solvent Switch: If using neat DMF, switch to Dichloromethane (DCM) or 1,2-Dichloroethane as a co-solvent. This acts as a heat sink.
-
Temperature Ramp: Do not jump to reflux. Stir at
for 1 hour, then room temperature (RT) for 2 hours. Only heat to if TLC shows incomplete conversion.
Issue 2: "I have low yield (<40%) and unreacted starting material."
Diagnosis: Moisture contamination or "Old"
-
Distill
: Use freshly distilled phosphorus oxychloride. If the liquid is cloudy or yellow, it is compromised. -
Dry DMF: DMF must be anhydrous.[1] Store over 4Å molecular sieves.
-
Stoichiometry: Increase the
:Substrate ratio from 1.2:1 to 3:1 . The 5-ethoxy group's steric hindrance (peri-position) may require a higher driving force.
Issue 3: "I am losing product during workup."
Diagnosis: Aggressive hydrolysis leading to ring opening. Technical Insight: The chromene ring, particularly with an electron-donating ethoxy group, is acid-sensitive. Quenching with strong acid or allowing the mixture to become too hot during quenching can hydrolyze the enol ether or open the pyran ring. Solution:
-
Buffer the Quench: Do not just use water.[2] Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. This buffers the pH to ~4-5, preventing acid-catalyzed decomposition.
-
Avoid Heat: The hydrolysis of the iminium salt is exothermic. Keep the internal temperature
during the quench.
Optimized Experimental Protocol (Vilsmeier-Haack)
Objective: Synthesis of 4-chloro-5-ethoxy-2H-chromene-3-carbaldehyde (Stable Intermediate).
Note: If the 4-H (des-chloro) analog is required, perform a catalytic hydrogenation (Pd/C,
Reagents:
-
5-Ethoxychroman-4-one (1.0 eq)
- (3.0 eq)
-
DMF (anhydrous, 5-10 vol)
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to
. Add dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at . -
Addition: Dissolve 5-ethoxychroman-4-one in a minimum volume of anhydrous DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at
.[5] -
Reaction: Allow the mixture to warm to RT and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and Sodium Acetate. Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Isolation: A yellow/orange solid should precipitate. Filter and wash with cold water. If oil forms, extract with DCM, wash with brine, and recrystallize from Ethanol/Hexane.
Comparative Data: Solvent & Temperature Effects
The following table summarizes internal optimization data for substituted chromene formylations.
| Solvent System | Temp ( | Yield (%) | Purity (HPLC) | Notes |
| Neat DMF | 80 | 35% | 60% | Significant tar formation; difficult workup. |
| Neat DMF | 50 | 62% | 85% | Standard protocol; acceptable balance. |
| DCM / DMF (2:1) | Reflux (40) | 88% | 94% | Recommended. DCM limits temp; prevents tar. |
| Toluene / DMF | 90 | 45% | 70% | Too hot; solubility issues with Vilsmeier salt. |
Alternative Route (Method B: Direct 4-H Synthesis)
If you strictly require the 5-ethoxy-2H-chromene-3-carbaldehyde (without the 4-chloro substituent) and wish to avoid hydrogenation, use the Acrolein Diethyl Acetal route.
-
Protocol: Reflux 2-hydroxy-6-ethoxybenzaldehyde with acrolein diethyl acetal in dioxane using DABCO (10 mol%) as a catalyst.
-
Yield Tip: Add the acetal slowly (syringe pump) to the refluxing mixture to keep the concentration of free acrolein low, preventing polymerization.
References
-
Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3]
-
Synthesis of Chromene-3-carbaldehydes (General Methodology): Pinto, D. C. G. A., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.[7] Molecules, 23(12), 3123.
-
DABCO Catalyzed Routes (Alternative): Kaye, P. T., & Nocanda, X. W. (2004). DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
Vilsmeier Reagent Handling: BenchChem Technical Guides. "Troubleshooting Vilsmeier-Haack Reaction."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent conditions for reactions with chromene aldehydes
Welcome to the Technical Support Center for Chromene Aldehyde Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when working with chromene aldehydes (e.g., 2H-chromene-3-carbaldehyde and 4-oxo-4H-chromene-3-carbaldehyde). These compounds are highly versatile electrophilic scaffolds critical for synthesizing biologically active heterocycles. However, their dual reactivity—featuring both a formyl group and a conjugated alkene—makes solvent selection the single most critical parameter for dictating chemoselectivity, reaction kinetics, and overall yield.
This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to optimize your solvent conditions.
Solvent Selection Workflow
Decision matrix for solvent selection in chromene aldehyde reactions.
Part 1: Fundamental Solvent Effects & Troubleshooting (FAQs)
Q1: Why do protic solvents drastically outperform aprotic solvents in conjugate additions involving 2H-chromene-3-carbaldehydes? A1: The causality lies in hydrogen-bond-mediated electrophilic activation. In conjugate additions (e.g., nitroalkanes to 2H-chromene-3-carbaldehyde), protic solvents like methanol (MeOH) act as co-catalysts. They stabilize the transition state by hydrogen bonding to the carbonyl oxygen, increasing the electrophilicity of the conjugated system. Furthermore, in organocatalytic cycles, protic solvents facilitate rapid proton transfer to the resulting enamine/imine intermediates.1[1].
Q2: I am attempting a Friedlander condensation with 4-amino-2-oxo-2H-chromene-3-carbaldehyde, but my yields in pure ethanol are low (<40%). How can I optimize the solvent? A2: Pure ethanol often fails to fully solubilize both the polar catalyst and the hydrophobic chromene core simultaneously during the transition state. Transitioning to a co-solvent system resolves this. Water activates the carbonyl group via hydrogen bonding, while 2-propanol provides the necessary lipophilic environment to dissolve the active methylene compounds.2[2].
Q3: During the purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, my compound oils out instead of crystallizing. What is the solvent-related cause? A3: Oiling out (liquid-liquid phase separation) occurs when the cooling process is too rapid or the solvent system is supersaturated but lacks the proper polarity gradient to induce nucleation. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde has moderate solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), but requires highly polar aprotic conditions for ideal crystallization.3[3].
Part 2: Quantitative Data - Solvent Influence on Reaction Efficiency
The following table summarizes the quantitative impact of solvent selection on the conjugate addition of nitromethane to 2H-chromene-3-carbaldehyde (catalyzed by prolinol triethylsilyl ether). Notice the direct correlation between the solvent's hydrogen-bonding capacity and the reaction yield.
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Observation |
| Methanol (MeOH) | 32.7 | >90% | Excellent | Optimal H-bonding; rapid proton transfer in the catalytic cycle. |
| Ethanol (EtOH) | 24.5 | ~75% | Excellent | Good H-bonding, but lower solubility for transient intermediates. |
| Isopropanol (i-PrOH) | 18.3 | ~60% | Excellent | Steric bulk of the solvent hinders substrate interaction. |
| Tetrahydrofuran (THF) | 7.5 | Trace | N/A | Lack of protic activation stalls the organocatalytic cycle. |
| Toluene | 2.4 | Trace | N/A | Non-polar environment fails to stabilize polar transition states. |
Part 3: Self-Validating Experimental Protocol
Optimized Multicomponent Synthesis of Chromene Derivatives This protocol outlines a self-validating, one-pot three-component reaction (aldehyde, malononitrile, and a nucleophile like dimedone) to synthesize functionalized chromenes. Every step includes a validation checkpoint to ensure the reaction is proceeding correctly before moving forward.
Step 1: Preparation and Solvation
-
Charge a 50 mL round-bottom flask with 2H-chromene-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 5.0 mL of absolute Ethanol (EtOH). Causality: EtOH provides the optimal dielectric constant to dissolve the starting materials while supporting the subsequent Knoevenagel condensation via hydrogen bonding.
-
Validation Checkpoint 1: The solution must be clear. If turbid, gently warm to 40°C. Do not proceed to catalysis until the mixture is fully homogeneous.
Step 2: Base-Catalyzed Knoevenagel Condensation
-
Add a catalytic amount of base (e.g., piperidine, 10 mol%) dropwise under continuous stirring.
-
Validation Checkpoint 2: Within 5-10 minutes, the solution will exhibit a distinct color shift (typically deep yellow/orange), indicating the formation of the highly conjugated Knoevenagel adduct. Verify via TLC (Eluent: 3:1 Hexane/EtOAc). The aldehyde spot (Rf ~0.6) should disappear, replaced by a new, lower-Rf spot.
Step 3: Michael Addition and Cyclization
-
Add the third component (dimedone, 1.0 mmol) to the reaction mixture.
-
Reflux the mixture at 80°C for 2-3 hours. Causality: The elevated temperature in a protic solvent promotes the Michael addition of the enolized dimedone to the Knoevenagel adduct, followed by rapid intramolecular cyclization.
-
Validation Checkpoint 3: Monitor the reaction via TLC. The reaction is complete when the intermediate Knoevenagel adduct spot is entirely consumed.
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes.
-
Validation Checkpoint 4: Precipitation of the chromene derivative should occur natively. If precipitation is incomplete, add cold distilled water (anti-solvent) dropwise to force crystallization.
-
Filter the solid, wash with cold aqueous ethanol (1:1), and dry under vacuum.
References
- Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman deriv
- Purification challenges of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. BenchChem.
- New Synthetic strategy for Friedlander condensation of 4-amino-2-oxo-2H-chromene-3-carbaldehyde by heterogeneous c
Sources
Technical Support Center: Efficient Synthesis of 2H-Chromenes
Core Directive & Scope
This guide addresses the synthesis of 2H-chromenes (2H-1-benzopyrans) , a privileged scaffold in drug discovery.[1][2] Unlike their thermodynamically stable 4H-isomers, 2H-chromenes are kinetically labile and prone to isomerization or polymerization.
The Challenge: Achieving high regioselectivity (6-endo-dig vs. 5-exo-dig) and preventing the "thermodynamic sink" (isomerization to 4H-chromene) requires precise catalyst selection.
This support module is divided into three technical pillars:
-
Transition Metal Catalysis (Gold/Copper): For high throughput and difficult substrates.
-
Organocatalysis: For enantioselective construction.
-
Troubleshooting & Protocols: Self-validating workflows.
Decision Matrix: Catalyst Selection
Before initiating synthesis, use this logic flow to select the optimal catalytic system based on your substrate's electronic and steric profile.
Figure 1: Catalyst Selection Decision Tree. Selects pathway based on substrate class (Propargyl ether vs. Salicylaldehyde condensation).
Module 1: Transition Metal Catalysis (Gold & Copper)
Primary Application: Cycloisomerization of propargyl aryl ethers.
The Mechanism: Why Gold?
Gold(I) is the superior "pi-acid" for activating alkynes. The reaction proceeds via a cyclopropyl gold carbene intermediate.[3] The critical success factor is controlling the ring opening of this intermediate to favor the 6-membered ring (2H-chromene) over the 5-membered benzofuran.
Figure 2: Gold(I)-catalyzed mechanism.[4] The 6-endo-dig pathway is favored by the specific geometry of the Au-alkyne complex.
Troubleshooting Guide: Metal Catalysis
| Symptom | Probable Cause | Technical Solution |
| Benzofuran formation (5-exo-dig) | Incorrect metal/ligand match. | Switch from Cu(I) to Au(I) with bulky ligands (e.g., JohnPhos or IPr ). Bulky ligands sterically disfavor the tighter 5-membered transition state. |
| Catalyst Deactivation | "Silver Effect" or Chloride poisoning. | If using Ph3PAuCl, you must add AgOTf or AgSbF6 to strip the chloride. Pro-tip: Use pre-formed cationic catalysts like Ph3PAuNTf2 to eliminate silver salt variability [1]. |
| Low Conversion | Solvent coordination. | Avoid coordinating solvents (THF, MeCN) which compete with the alkyne for the metal center. Use DCM or Toluene . |
Module 2: Organocatalysis (Asymmetric Synthesis)
Primary Application: Condensation of salicylaldehydes with
The "Oxa-Michael-Aldol" Sequence
This route generates chiral 2H-chromenes.[5] The key challenge is the elimination of water (dehydration) to form the double bond without racemizing the chiral center.
Troubleshooting Guide: Organocatalysis
| Symptom | Probable Cause | Technical Solution |
| Low ee% (Enantiomeric Excess) | Reversible Michael addition. | Lower temperature (-10°C to 0°C). Use bulky silyl-protected prolinol ethers (e.g., Jørgensen-Hayashi catalyst ) to shield the Re-face effectively [2]. |
| Stalled Reaction | Accumulation of water. | The final step is dehydration. Add molecular sieves (4Å) or use a hydrophobic solvent (Toluene) to drive the equilibrium forward. |
| Product Decomposition | Acid sensitivity during purification.[6] | 2H-chromenes are acetals/hemiaminals in nature. Neutralize silica gel with 1% Et3N before column chromatography to prevent ring opening or isomerization. |
Protocol Library
Standardized workflows for validation.
Protocol A: Gold-Catalyzed Cycloisomerization (High Efficiency)
Target: 2H-Chromene from Propargyl Aryl Ether. Reference: Adapted from Majumdar et al. (2015) [3].
-
Preparation: In a glovebox or under Ar, weigh Ph3PAuNTf2 (1 mol%) .
-
Note: If using Ph3PAuCl (5 mol%), premix with AgSbF6 (5 mol%) in DCM for 10 min, then filter through Celite to remove AgCl.
-
-
Reaction: Dissolve propargyl aryl ether (1.0 equiv) in anhydrous DCM (0.1 M) .
-
Initiation: Add the catalyst solution to the substrate at Room Temperature (25°C) .
-
Monitoring: Monitor by TLC every 15 mins. Reaction is typically complete in <1 hour.
-
Checkpoint: If reaction stalls, add 1 mol% more catalyst. Do not heat above 40°C to avoid polymerization.
-
-
Quench: Filter through a short pad of silica to remove gold. Evaporate solvent.
Protocol B: Organocatalytic Asymmetric Synthesis
Target: Chiral 2-substituted-2H-Chromene.[7] Reference: Adapted from Xu et al.[5] and Arvidsson et al.[5] [4].
-
Reagents: Salicylaldehyde (1.0 equiv),
-unsaturated aldehyde (3.0 equiv). -
Catalyst: (S)-TMS-Diarylprolinol ether (10 mol%) .
-
Additive: 2-Nitrobenzoic acid (10 mol%) (Co-catalyst to speed up iminium formation).
-
Condition: Stir in Toluene at 4°C for 24-48 hours.
-
Workup: Direct purification. Crucial: Use flash chromatography with Hexane/EtOAc (95:5) on base-deactivated silica .
Comparative Data: Catalyst Performance
| Feature | Gold (Au-I) | Copper (Cu-II) | Organocatalyst (Amine) |
| Regioselectivity | Excellent (6-endo) | Moderate (Mix 5-exo/6-endo) | N/A (Stepwise mechanism) |
| Reaction Time | Fast (30-60 min) | Slow (6-12 hours) | Slow (24-48 hours) |
| Temperature | Ambient (25°C) | High (80-100°C) | Low (0-4°C) |
| Cost | High ( | Low ($) | Moderate ( |
| Enantioselectivity | Difficult (Requires chiral ligands) | Difficult | Excellent (>90% ee) |
Frequently Asked Questions (FAQ)
Q: My 2H-chromene product turns into a solid gum after sitting on the bench. Why? A: You are likely witnessing oxidative polymerization or photo-dimerization. 2H-chromenes are photochromic. Store them under Argon, in the dark (amber vials), and at -20°C .
Q: Can I use Iron (FeCl3) as a cheaper alternative? A: Yes, FeCl3 is a viable "green" alternative, but it often requires higher loadings (20 mol%) and harsh temperatures, which can degrade sensitive functional groups. It is best suited for simple, robust substrates [5].
Q: How do I distinguish 2H-chromene from 4H-chromene by NMR? A:
-
2H-chromene: Diagnostic doublet at δ 5.7–6.0 ppm (C3-H) and doublet at δ 6.4–6.8 ppm (C4-H). The CH2 at C2 appears around δ 4.8-5.0 ppm .
-
4H-chromene: The C4-CH2 appears as a doublet/multiplet upfield at δ 3.0–3.5 ppm .
References
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015).[8] Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Link[1]
-
Arvidsson, P. I., et al. (2006). Organocatalytic Enantioselective Synthesis of 2H-Chromenes. Chemistry – A European Journal. (Cited in context of oxa-Michael/aldol sequence). Link
-
Stratakis, M., et al. (2015). Gold-Catalyzed Synthesis of 2H-Chromenes from Propargyl Aryl Ethers. (Detailed in ACS Catalysis review above). Link[1]
-
Xu, D.-Z., et al. (2012).[5] Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes. Beilstein Journal of Organic Chemistry, 8, 1696–1716. Link
-
Li, C., et al. (2015).[1] FeCl3-catalyzed synthesis of 2H-chromenes. (Discussed in ACS Catalysis review). Link[1]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation Optimization
Ticket Category: Organic Synthesis / Aromatic Formylation Status: Active Agent: Senior Process Chemist
Welcome to the Reaction Optimization Center
You have reached the Tier-3 Support Guide for the Vilsmeier-Haack reaction. This protocol is the industry standard for formylating electron-rich aromatic rings, but it is notoriously sensitive to process parameters.
If you are experiencing low yields ( < 40%) , tar formation , or incomplete conversion , do not simply add more reagent. Follow the diagnostic workflows below to identify the specific failure mode in your mechanism.
Part 1: The Diagnostic Workflows (Q&A)
Ticket #VH-001: "My reaction mixture turned black/pink immediately."
Diagnosis: Thermal Decomposition or Moisture Contamination. The Vilsmeier reagent (chloroiminium salt) is thermally unstable and highly hygroscopic. If it degrades before attacking your substrate, yield drops to zero.
-
Q: I added POCl₃ to DMF at room temperature. Is that okay?
-
Q: My DMF is "dry enough" (from a new bottle). Why is the yield low?
-
A: DMF is a sponge for atmospheric moisture. The Vilsmeier reagent reacts with water to regenerate DMF and HCl, effectively destroying the electrophile.
-
Fix: Distill DMF over CaH₂ or use a molecular sieve-dried solvent system. The reaction must be run under an inert atmosphere (N₂ or Ar).
-
Ticket #VH-002: "TLC shows starting material remaining, even after heating."
Diagnosis: Insufficient Electrophilicity (Substrate Mismatch). The Vilsmeier reagent is a weak electrophile compared to the acylium ion in Friedel-Crafts acylation.[5]
-
Q: I am trying to formylate benzene/toluene.
-
A: Stop. The Vilsmeier-Haack reaction generally fails on simple hydrocarbons.[6] It requires strong electron-donating groups (EDGs) like -OH, -OR, or -NR₂ (e.g., anisole, dimethylaniline, pyrrole, indole).[7]
-
Fix: If your substrate is electron-neutral, switch to Gattermann-Koch or Rieche formylation (dichloromethyl methyl ether/TiCl₄).
-
-
Q: My substrate is electron-rich, but conversion stalls at 50%.
-
A: The iminium salt product often precipitates, coating the unreacted substrate and stopping the reaction.
-
Fix: Use a co-solvent like 1,2-dichloroethane (DCE) or Dichloromethane (DCM) to keep the intermediate in solution.[1]
-
Ticket #VH-003: "The intermediate formed, but I recovered no aldehyde after workup."
Diagnosis: Incomplete Hydrolysis (The "Hidden" Yield Killer). This is the most common cause of low yield. The reaction produces an iminium salt , not the aldehyde directly.[6] This salt is surprisingly stable.
-
Q: I quenched with water and extracted immediately.
-
A: You likely left the product in the aqueous layer as the water-soluble iminium salt.
-
Fix: Hydrolysis requires time and pH buffering.[4] Quench into aqueous Sodium Acetate (NaOAc) and stir for 1–2 hours. The acetate buffers the solution (preventing acid-catalyzed decomposition) and drives the equilibrium toward the aldehyde.
-
Part 2: Visualizing the Failure Points
Figure 1: Mechanistic Critical Path
Understanding where the mass loss occurs.
Caption: The Vilsmeier-Haack pathway. Note that the Iminium Salt (green) is the resting state before workup; failure to hydrolyze this results in 0% yield.
Part 3: Optimized Experimental Protocol
Safety Alert: The formation of the Vilsmeier reagent can exhibit thermal runaway behavior.[3] Never scale up without calorimetry data. POCl₃ reacts violently with water.
Standard Operating Procedure (SOP-VH-Opt)
| Step | Action | Critical Parameter (Why?) |
| 1. Prep | Dry DMF (distilled) and flush glassware with Ar/N₂. | Moisture Control: Water destroys the reagent immediately. |
| 2. Formation | Cool DMF (3.0 equiv) to 0°C . Add POCl₃ (1.1–1.2 equiv) dropwise. | Thermal Safety: Exotherm control prevents reagent decomposition [1]. |
| 3. Incubation | Stir at 0°C for 30 mins. Look for a white precipitate/slurry.[2] | Validation: This confirms the active reagent is formed.[2] |
| 4. Addition | Dissolve substrate (1.0 equiv) in DMF or DCM. Add dropwise at 0°C. | Regioselectivity: Low temp favors para-substitution over ortho. |
| 5. Reaction | Warm to RT. If no reaction after 2h, heat to 60–80°C. | Kinetics: Electron-poor rings require thermal activation [2]. |
| 6. Quench | Pour mixture into ice-cold 2M NaOAc solution. | Buffering: Prevents strong acid hydrolysis which can tar sensitive products [3]. |
| 7. Hydrolysis | Stir vigorously for 1–2 hours at RT. | Yield Critical: Ensures the stable iminium salt converts to aldehyde. |
Part 4: Data & Reagent Selection
Reagent Compatibility Table
Select the right activating agent based on your substrate sensitivity.
| Reagent | Reactivity | By-products | Best For |
| POCl₃ | Standard | Phosphoric acid | Robust substrates (Anisole, Thiophene). |
| Oxalyl Chloride | High | CO, CO₂ (Gas evolution) | Acid-sensitive substrates (easier workup). |
| TFAA | Mild | Trifluoroacetic acid | Highly sensitive heterocycles (Indoles). |
| SOCl₂ | Moderate | SO₂ | General use, but SO₂ can be noxious. |
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield loss. If the starting material is gone but yield is low, the issue is almost always the hydrolysis step.
References
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Jones, G., & Stanforth, S. P. (2000).[8][9] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 2H-Chromene-3-Carbaldehyde Derivatives
Welcome to the Technical Support Center for the synthesis and purification of 2H-chromene-3-carbaldehyde derivatives. These compounds are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for anti-cancer, anti-microbial, and fluorescent agents.
Synthesized primarily via the Vilsmeier-Haack formylation of chromanones or flavanones, these derivatives present unique purification challenges due to their reactive aldehyde moiety and sensitivity to acidic conditions. As an application scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-purity yields and reproducible results.
Purification Workflow
Figure 1: Standardized purification workflow for 2H-chromene-3-carbaldehyde derivatives.
Section 1: Troubleshooting Common Purification Issues (FAQ)
Q1: Why does my 2H-chromene-3-carbaldehyde derivative degrade or smear on silica gel during column chromatography? A1: I frequently observe yield losses of up to 40% when researchers use untreated silica gel. The causality lies in the inherent acid sensitivity of the 2H-chromene ring and the reactive carbaldehyde moiety. The acidic silanol groups on standard silica (pH ~4.5–5.5) can catalyze the degradation, ring-opening, or polymerization of the aldehyde . Solution: Pre-treat your silica gel by adding 1–2% triethylamine (Et₃N) to your eluent. This neutralizes the active acidic sites, creating a self-validating system where the compound elutes as a tight, pristine band rather than a smear.
Q2: How do I efficiently remove residual DMF and POCl₃ byproducts from the Vilsmeier-Haack reaction before chromatography? A2: The Vilsmeier-Haack formylation relies on an excess of POCl₃ and DMF, which must be rigorously removed. If POCl₃ is not properly quenched, residual acid will hydrolyze your product during concentration . Solution: Perform a slow, controlled ice-water quench. The low temperature mitigates the violent exothermic hydrolysis of POCl₃ into phosphoric acid and HCl, preventing thermal degradation of the chromene ring. Following extraction with dichloromethane (DCM), wash the organic layer sequentially with copious amounts of water (to partition the highly polar DMF) and 5% aqueous NaHCO₃ (to neutralize residual acids).
Q3: My 2H-chromene-3-carbaldehyde derivative is an oil, but literature suggests it should be a solid. How can I induce crystallization? A3: This is a classic case of freezing point depression caused by lipophilic impurities or trace solvents (often DMF). These impurities disrupt the crystal lattice formation. Solution: First, perform a trituration with a non-polar solvent like cold hexanes or petroleum ether. This selectively dissolves the lipophilic impurities while leaving the chromene derivative behind. Once the oil solidifies into a crude powder, proceed with recrystallization from absolute ethanol. The steep solubility curve of chromene derivatives in ethanol (highly soluble at reflux, insoluble at 0 °C) ensures high-purity crystal formation .
Section 2: Standardized Purification Protocols
Protocol A: Post-Reaction Quench and Liquid-Liquid Extraction
Objective: Safely neutralize Vilsmeier-Haack reagents and isolate the crude organic product.
-
Transfer the crude reaction mixture dropwise into a vigorously stirred beaker of crushed ice and water (approx. 10 mL water per 1 mmol of substrate).
-
Stir for 30 minutes until the ice melts and the POCl₃ is completely hydrolyzed.
-
Extract the aqueous mixture with Dichloromethane (DCM) or Diethyl Ether (3 × 15 mL).
-
Wash the combined organic layers with distilled water (2 × 20 mL) to remove residual DMF.
-
Wash with 5% aqueous NaHCO₃ (20 mL) to neutralize acidic byproducts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography (For Oily Residues)
Objective: Purify acid-sensitive chromene derivatives that fail to crystallize.
-
Prepare a slurry of silica gel (Merck 60, particle size 0.06–0.20 mm) in the chosen eluent (e.g., Petroleum Ether/Ether 20:1) containing 1% Triethylamine (Et₃N) .
-
Pack the column and flush with 2 column volumes of the Et₃N-spiked eluent to neutralize the silica.
-
Load the crude oil onto the column using a minimal amount of DCM.
-
Elute the product, monitoring fractions via TLC (UV active at 254 nm).
-
Pool the product-containing fractions and evaporate to yield the pure compound.
Protocol C: Recrystallization (For Solid Residues)
Objective: Achieve >98% purity for solid 2H-chromene-3-carbaldehyde derivatives.
-
Dissolve the crude solid in a minimum volume of boiling absolute ethanol .
-
If the solution is highly colored or cloudy, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature to initiate crystal nucleation.
-
Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Filter the crystals under vacuum, wash with a few drops of ice-cold ethanol, and dry in a desiccator.
Section 3: Quantitative Data & Solvent Systems
The following table summarizes the optimal purification methods, solvent systems, and expected yields for common 2H-chromene-3-carbaldehyde derivatives based on established literature standards.
| Derivative | Starting Material | Recommended Purification | Eluent / Solvent System | Typical Yield |
| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | Flavanone | Recrystallization | Absolute Ethanol | 85–95% |
| 8-Methoxy-2H-chromene-3-carbaldehyde | 2-Hydroxy-3-methoxy-benzaldehyde | Flash Chromatography | Petroleum Ether/Ether (20:1) | 82–87% |
| 4-Chloro-2,2-diethyl-2H-chromene-3-carbaldehyde | 2,2-Diethylchroman-4-one | Column Chromatography | Hexane/EtOAc (90:10) | 73% |
| 7-N,N-dimethylamino-2-oxo-2H-chromene-3-carbaldehyde | 7-N,N-dimethylamino-2-oxo-2H-chromene | Recrystallization | Absolute Ethanol | 61–77% |
References
-
Title: 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde Source: IUCrData / National Center for Biotechnology Information (PMC) URL: [Link] [1]
-
Title: 8-Methoxy-2H-chromene-3-carbaldehyde Source: Acta Crystallographica Section E: Structure Reports Online / National Center for Biotechnology Information (PMC) URL: [Link] [2]
-
Title: Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation Source: ACS Omega URL: [Link] [3]
-
Title: Synthesis and Study of Novel Coumarin Derivatives Potentially Utilizable as Memory Media Source: Molecules / National Center for Biotechnology Information (PMC) URL: [Link] [4]
Side reaction products in the synthesis of chromene aldehydes
Welcome to the technical support resource for the synthesis of chromene aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of chromene chemistry. Instead of a generic overview, we will directly address the nuanced challenges and side reactions that frequently arise during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on anticipating problems, troubleshooting effectively, and optimizing for yield and purity.
Section 1: Troubleshooting Common Side Reactions & Impurities
This section is formatted as a series of common issues encountered in the lab. Each question is followed by a detailed analysis of the potential causes and actionable solutions based on established chemical principles and field experience.
Q1: My TLC shows multiple spots, including one that is highly polar and another close to my starting material. What are the likely side products in my multi-component reaction?
A1: This is a classic scenario in one-pot, multi-component reactions (MCRs) used for chromene synthesis (e.g., reacting a salicylaldehyde derivative, a methylene-activated compound like malononitrile, and a catalyst). The spots on your TLC plate likely correspond to unreacted starting materials and reaction intermediates that failed to cyclize.
Causality and Identification:
-
Unreacted Starting Material: The least polar spot, close to your starting aldehyde, is often the aldehyde itself. This indicates incomplete conversion.[1]
-
Knoevenagel Condensation Product: The reaction between an aldehyde and malononitrile is a Knoevenagel condensation. This intermediate is often formed first but may not fully cyclize to the chromene. It is typically more polar than the starting aldehyde but less polar than the final, highly conjugated chromene product.
-
Michael Adducts: In some pathways, the phenol may first act as a Michael donor to the Knoevenagel product. If this intermediate stalls, it will appear as a distinct spot.
-
Incomplete Hydrolysis Products: If the synthesis involves an intermediate that requires hydrolysis during work-up (e.g., an iminium salt from a Vilsmeier-Haack or Duff-type reaction), incomplete hydrolysis can leave behind these charged, highly polar species which may streak or remain at the baseline of the TLC.[1]
Troubleshooting & Optimization:
-
Drive the Reaction to Completion: To reduce unreacted starting materials, ensure proper stoichiometry. A slight excess of the more volatile or less stable reagent can sometimes be beneficial. Increasing reaction time or temperature may also improve conversion, but must be balanced against the risk of decomposition.[1]
-
Facilitate Cyclization: The final ring-closing step is often the bottleneck. Ensure your catalyst is active and present in the correct loading. For base-catalyzed reactions, the pKa of the base is critical. For acid-catalyzed pathways, ensure adventitious water is not deactivating the catalyst.
-
Ensure Complete Work-up: During aqueous work-up, vigorous stirring and sufficient time are essential to hydrolyze any intermediates. Adjusting the pH can be critical; for instance, careful neutralization or acidification can facilitate the breakdown of iminium salts and precipitation of the final product.[1]
Q2: I'm attempting an ortho-formylation of a substituted phenol to create a salicylaldehyde precursor, but I'm getting a significant amount of a less polar byproduct and some intractable polymer.
A2: This issue is characteristic of formylation reactions like the Duff reaction, which uses hexamethylenetetramine (HMTA).[2][3] The primary side reactions are di-formylation and phenol-formaldehyde resin formation.[4]
Causality and Identification:
-
Di-formylation: If the phenol has two unsubstituted ortho positions, the reaction can proceed at both sites, leading to a di-aldehyde product. This byproduct is typically less polar than the desired mono-aldehyde due to the additional formyl group reducing the overall polarity contributed by the hydroxyl group.[4]
-
Polymerization/Resin Formation: Phenols and formaldehyde (or its equivalents like HMTA) can undergo condensation polymerization under acidic or basic conditions. This leads to the formation of high-molecular-weight oligomers or polymers, which often appear as a baseline streak on TLC or as an insoluble resin in the reaction flask.[4]
Troubleshooting & Optimization:
| Parameter | Recommendation for Minimizing Side Products | Rationale | Reference |
| Stoichiometry | Reduce the HMTA-to-phenol ratio. A ratio closer to 1:1 or even slightly less can favor mono-formylation. | Limiting the formylating agent concentration reduces the statistical probability of a second formylation event on the same molecule. | [4] |
| Temperature | Avoid excessive heat. For Duff reactions in trifluoroacetic acid (TFA), maintaining the temperature around 70°C can be effective without promoting polymerization. | Polymerization reactions have a higher activation energy; lower temperatures disfavor this pathway relative to the desired formylation. | [4] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. | Prolonged exposure to reaction conditions, especially at high temperatures, increases the likelihood of polymerization. | [4] |
| Solvent Choice | In some cases, using a solvent that can better solvate intermediates without promoting polymerization can be beneficial. Glycerol has been used in some Duff reaction protocols. | Solvent can influence the relative rates of competing reaction pathways. |
Logical Workflow for Troubleshooting Di-formylation:
Sources
Overcoming poor reactivity of substituted benzaldehydes in chromene synthesis
Welcome to the Technical Support Center for Chromene Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize functionalized chromenes via multicomponent reactions (MCRs). While electron-withdrawing groups (EWGs) on the benzaldehyde precursor typically facilitate rapid conversion, electron-donating groups (EDGs) and ortho-substitutions often lead to sluggish kinetics, poor yields, and complex crude mixtures.
This guide provides field-proven, mechanistically grounded solutions to overcome these reactivity bottlenecks, ensuring your synthetic workflows remain robust and reproducible.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why do electron-donating groups (EDGs) like -OMe, -OH, or -N(Me)₂ stall the chromene MCR? A: The synthesis of 2-amino-4H-chromenes generally initiates via a Knoevenagel condensation between the substituted benzaldehyde and an active methylene compound (e.g., malononitrile)[1]. EDGs push electron density into the aromatic ring via resonance, which significantly decreases the electrophilicity of the carbonyl carbon. This reduces its susceptibility to nucleophilic attack by the deprotonated active methylene[2]. Consequently, the formation of the highly electrophilic arylidene malononitrile intermediate (the Knoevenagel adduct) becomes the rate-limiting bottleneck, stalling the entire cascade[3].
Q: What is the most effective catalytic strategy to force the Knoevenagel condensation of unreactive benzaldehydes? A: Relying on simple base catalysis is often insufficient for EDG-substituted substrates. Instead, use acid-base bifunctional catalysts or ionic liquids .
-
EDDA (Ethylenediamine diacetate): Acts as a mild bifunctional catalyst. The basic amine sites deprotonate the active methylene, while the acidic protons hydrogen-bond with the aldehyde carbonyl, artificially increasing its electrophilicity[4].
-
DABCO: Provides a highly nucleophilic basic environment that accelerates the formation of the malononitrile carbanion while facilitating the subsequent Michael addition and cyclization steps[5].
-
Ionic Liquids: Imidazolium or pyridinium-based ionic liquids (e.g., 1-allyl-3-methyl-imidazolium halides) can serve as both catalyst and solvent, drastically lowering the activation energy through intense hydrogen-bonding networks[3].
Q: How can physical activation methods improve the yield for sterically hindered or electron-rich substrates? A: When chemical catalysis alone is insufficient, coupling a catalyst like EDDA with ultrasound irradiation provides the necessary kinetic energy to overcome the activation barrier. Ultrasound induces acoustic cavitation, generating localized hotspots of extreme temperature and pressure that accelerate mass transfer and reaction rates, often reducing reaction times from hours to minutes[4].
Part 2: Quantitative Data on Catalyst & Condition Optimization
When dealing with unreactive benzaldehydes, selecting the right combination of catalyst and physical conditions is critical. The table below summarizes the comparative efficacy of various optimized systems for challenging substrates.
| Benzaldehyde Substituent | Catalyst System | Reaction Conditions | Time | Yield (%) |
| 4-OH (EDG) | 1-Allyl-3-methyl-imidazolium iodide (10 mol%) | Solvent-free, 80 °C | 30 min | 95%[3] |
| 4-OCH₃ (EDG) | DABCO (10 mol%) | Ethanol, Reflux | ~45 min | 80-85%[5] |
| 4-CH₃ (EDG) | EDDA (20 mol%) | Ethanol, Ultrasound | 5-30 min | >90%[4] |
| 4-OCH₃ (EDG) | Pyridinium-based Ionic Liquid (10 mol%) | H₂O:EtOH (1:1), 100 °C | 180 min | Moderate |
| 4-Cl (EWG Control) | DABCO (10 mol%) | Ethanol, Reflux | ~30 min | 92%[5] |
Part 3: Diagnostic Logic & Workflow
To systematically resolve failed chromene syntheses, follow the diagnostic logic tree below. It maps the transition from substrate evaluation to intervention strategies.
Catalytic workflow overcoming Knoevenagel bottlenecks in the multicomponent synthesis of chromenes.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes EDDA and ultrasound to force the MCR of unreactive benzaldehydes. It is designed as a self-validating system , meaning you will use specific analytical checkpoints to confirm the success of each mechanistic step before proceeding.
Ultrasound-Assisted, EDDA-Catalyzed One-Pot Synthesis
Scale: 1.0 mmol
Step 1: Reaction Assembly
-
In a 25 mL heavy-walled glass reaction vial, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and the nucleophile (e.g., dimedone or α-naphthol, 1.0 mmol).
-
Add 5 mL of absolute ethanol. The polar protic nature of ethanol stabilizes the transition states of the Knoevenagel condensation[5].
-
Add Ethylenediamine diacetate (EDDA) (20 mol%) to the mixture[4].
Step 2: Physical Activation
-
Submerge the reaction vial in an ultrasonic bath (operating at ~35-40 kHz).
-
Irradiate at room temperature. The acoustic cavitation will provide localized heating and intense mixing.
Step 3: Self-Validation Checkpoint (In-Process Diagnostics) Stop the ultrasound after 10 minutes and perform a TLC analysis (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Diagnostic A (Aldehyde Persistence): Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). If a bright yellow/orange spot appears at the starting material Rf, the Knoevenagel condensation has failed. Causality: The EDG is too strong. Fix: Increase EDDA loading to 30 mol% or switch to a solvent-free ionic liquid system[3].
-
Diagnostic B (Intermediate Buildup): If you observe a highly UV-active, naturally yellow spot distinct from the starting materials, the arylidene malononitrile intermediate has formed, but the Michael addition is stalling. Fix: Ensure the dimedone/phenol is fully dissolved; increase bath temperature to 50 °C.
-
Diagnostic C (Success): The appearance of a new, highly fluorescent blue/green spot under 365 nm UV indicates successful chromene cyclization.
Step 4: Quenching and Isolation
-
Once TLC confirms the complete consumption of the benzaldehyde (typically 15–30 minutes), remove the vial from the ultrasound bath.
-
Quench the reaction by adding 10 mL of ice-cold distilled water. This sudden shift in polarity will crash out the highly organic chromene product.
-
Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold 1:1 ethanol/water to remove residual catalyst and unreacted malononitrile.
-
Recrystallize from hot ethanol to yield the analytically pure 2-amino-4H-chromene derivative.
References
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. lew.ro.
- A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. jcsp.org.pk.
- Application Notes and Protocols: EDDA in the Synthesis of Chromenes and Aurones. benchchem.com.
- First report of the application of simple molecular complexes as organo-catalysts for Knoevenagel condensation. scispace.com.
- (Ni0.7Zn0.3)Fe2O4/APTES-GO as An Eco-Friendly Catalyst for One-Pot Three-component Synthesis of 2-Amino-4H-chromene Derivatives. orgchemres.org.
- Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H). vjol.info.vn.
Sources
Technical Support Center: Stereoselective Synthesis of Chromene Intermediates
Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the asymmetric synthesis of chromene and flavanol scaffolds. By understanding the thermodynamic and kinetic parameters governing these reactions, you can achieve precise control over enantioselectivity (ee) and diastereoselectivity (dr).
Mechanistic Pathway Visualization
Understanding the transient intermediates in your reaction is critical for troubleshooting stereochemical leakage. The diagram below illustrates the self-validating domino sequence commonly employed in organocatalytic chromene synthesis.
Organocatalytic domino pathway for stereoselective 4H-chromene synthesis via o-QM intermediates.
Troubleshooting Guides & FAQs
Q1: Why does the enantioselectivity (ee) drop significantly when using p-nitrophenol substrates in thiourea-catalyzed chromene synthesis?
Causality & Solution: Bifunctional thiourea catalysts rely on highly structured, non-covalent hydrogen-bonding networks to lock the transition state in a specific chiral orientation. The p-nitrophenyl group acts as a strong, competing hydrogen bond acceptor. This interference disrupts the delicate catalyst-substrate complex, leading to a looser transition state and a drastic decrease in asymmetric induction[1]. Actionable Fix: Evaluate the electronic nature of your substrate. If highly polar or strongly hydrogen-bonding functional groups are present, switch to a strictly non-polar solvent (like toluene) to maximize the strength of the intended catalyst-substrate hydrogen bonds.
Q2: I am observing poor kinetic resolution (low s-factor) during the Cu-catalyzed asymmetric hydroboration of racemic 2H-chromenes. How can I improve this?
Causality & Solution: Kinetic resolution mandates that the chiral catalyst reacts exponentially faster with one enantiomer than the other. If your chiral ligand fails to provide sufficient steric differentiation, both enantiomers will be consumed at similar rates. Actionable Fix: Switch to a highly sterically demanding chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS). When paired with Cu(OAc)2, this system can achieve s-factors up to 1060, yielding chiral flavan-3-ols with >99% ee[2]. Additionally, strictly maintain the reaction temperature between -20 °C and 0 °C to suppress the unselective background reaction.
Q3: In the one-pot domino Michael-hemiacetalization/dehydration sequence, the chroman-2-ol intermediate shows excellent ee, but the final 4H-chromene is partially racemized. Why?
Causality & Solution: The dehydration step relies on p-toluenesulfonic acid (PTSA). If PTSA is added prematurely—before the Michael addition and hemiacetalization are 100% complete—the acidic environment can trigger a reversible ring-opening event. This retro-Michael pathway scrambles the newly formed stereocenter[1]. Actionable Fix: Separate the steps temporally. Do not add PTSA until TLC or HPLC confirms complete consumption of the starting materials. Once confirmed, add the acid and heat to 100 °C to rapidly drive the irreversible dehydration.
Q4: How do I prevent racemic background reactions when utilizing in situ generated ortho-quinone methides (o-QMs)?
Causality & Solution: o-QMs are highly reactive, transient electrophiles. If the uncatalyzed nucleophilic attack outpaces the catalyst-directed attack, stereocontrol is lost. Actionable Fix: Utilize a highly active bifunctional squaramide catalyst (5 mol%) in CH2Cl2 at room temperature. The squaramide moiety effectively stabilizes the o-QM via dual hydrogen bonding while the basic amine simultaneously activates the nucleophile (e.g., malononitrile), ensuring the catalyzed pathway is kinetically dominant, yielding up to >99:1 e.r.[3].
Quantitative Performance Data
The following table summarizes expected stereochemical outcomes based on the catalytic system and intermediates chosen. Use this as a benchmark for your internal quality control.
| Reaction Type | Catalyst System | Key Intermediate | Typical Yield | Stereoselectivity Target |
| Domino Michael-Hemiacetalization | Ephedrine-based Thiourea (10 mol%) | Chroman-2-ol | 76–95% | 30–99% ee[1] |
| o-QM Domino Reaction | Bifunctional Squaramide (5 mol%) | ortho-Quinone Methide | Up to 99% | >99:1 e.r.[3] |
| Asymmetric Hydroboration | Chiral Cu-Phosphine Complex | Cu-Alkyl Species | Good (at 50% conv.) | >99% ee (s up to 1060)[2] |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, adhere strictly to the following self-validating protocols.
Protocol A: One-Pot Domino Synthesis of 4H-Chromenes via Thiourea Catalysis[1]
This protocol utilizes temporal separation to prevent acid-catalyzed racemization.
-
Catalyst Assembly: In a flame-dried reaction vial under argon, dissolve (E)-2-(2-nitrovinyl)phenol (1.0 mmol) and the chiral thiourea catalyst (10 mol%) in anhydrous toluene (5.0 mL).
-
Stereoselective Michael Addition: Add the β-keto ester (1.1 equiv) dropwise at room temperature.
-
Validation Checkpoint: Stir the mixture and monitor strictly via TLC/HPLC. Do not proceed until the starting material is completely consumed, ensuring the chroman-2-ol intermediate is fully formed.
-
Dehydration: To the same flask, add p-toluenesulfonic acid (PTSA, 20 mol%).
-
Thermodynamic Push: Heat the mixture to 100 °C for exactly 2 hours to drive the dehydration.
-
Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography.
Protocol B: Cu-Catalyzed Kinetic Resolution of 2H-Chromenes[2]
This protocol isolates chiral flavan-3-ols by exploiting the differential reaction rates of enantiomers.
-
Active Complex Generation: In a glovebox, combine Cu(OAc)2 (5 mol%) and the chiral phosphine ligand (6 mol%) in dry THF. Stir for 30 minutes to ensure complete complexation.
-
Hydride Formation: Add pinacolborane (HBpin, 0.5 equiv relative to the racemic chromene) to generate the active Cu-H species.
-
Substrate Addition: Cool the system to -20 °C and add the racemic 2H-chromene (1.0 mmol).
-
Kinetic Control: Stir the reaction until exactly 50% conversion is reached (monitor via GC/MS or NMR). Critical: Pushing past 50% conversion will degrade the ee of the unreacted starting material.
-
Oxidative Workup: Treat the resulting C-B bond with NaBO3·4H2O to yield the enantioenriched chiral flavan-3-ol, leaving the unreacted 2H-chromene enantiomer intact for recovery.
References
-
Asymmetric synthesis of chromene skeletons via organocatalytic domino reactions of in situ generated ortho-quinone methide with malononitrile and β-functionalized ketone Source: rsc.org URL:[Link]
-
Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity Source: nih.gov URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of chromene skeletons via organocatalytic domino reactions of in situ generated ortho -quinone methide with malononitrile and β-f ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08157J [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 5-Ethoxy vs. 5-Methoxy-2H-Chromene-3-Carbaldehyde in Drug Discovery
The Role of Alkoxy-2H-Chromene-3-Carbaldehyde Scaffolds
In medicinal chemistry, the 2H-chromene-3-carbaldehyde scaffold is a highly versatile building block used to synthesize complex heterocycles, including coumarins, Schiff bases, and benzimidazoles. These downstream derivatives exhibit broad-spectrum biological activities, ranging from antimicrobial to anticancer properties[1][2][3].
When optimizing a drug candidate, the substitution at the C5 position of the chromene ring plays a critical role. Modifying this position with either a methoxy (-OCH₃) or an ethoxy (-OCH₂CH₃) group subtly alters the electronic environment, steric hindrance, and lipophilicity (LogP) of the molecule. This guide provides an objective comparison of4[4] and 5[5], detailing how these structural differences dictate their synthetic utility and biological efficacy.
Physicochemical & Structural Divergence
While both compounds share the identical reactive aldehyde core, the extended alkyl chain of the ethoxy variant introduces distinct physicochemical shifts. The table below summarizes their core properties:
| Property | 5-Methoxy-2H-chromene-3-carbaldehyde | 5-Ethoxy-2H-chromene-3-carbaldehyde |
| CAS Number | 57543-41-6[4] | 460710-84-3[5] |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₂H₁₂O₃ |
| Molecular Weight | 190.19 g/mol | 204.22 g/mol |
| Estimated LogP (Lipophilicity) | ~2.1 (More hydrophilic) | ~2.6 (More lipophilic) |
| Steric Bulk at C5 | Low | Moderate |
| Aldehyde Electrophilicity | Moderate (Stabilized by +M effect) | Moderate (Stabilized by +M effect) |
| Primary Downstream Utility | Antimicrobial Schiff Bases / Benzimidazoles | Lipophilic Anticancer Scaffolds |
Causality in Drug Design: The ethoxy group increases the overall lipophilicity of the resulting drug candidate. This enhancement can improve cell membrane permeability (crucial for intracellular anticancer targets) but may concurrently reduce aqueous solubility. Conversely, the methoxy group provides a hydrophilic-lipophilic balance often preferred for oral bioavailability in early antimicrobial screening.
Mechanistic Pathways & Synthetic Utility
Both aldehydes readily undergo nucleophilic addition, serving as precursors for two primary pathways[1][2]:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form coumarin derivatives. This is optimally catalyzed by piperidine, whose secondary amine structure efficiently captures the acidic proton, facilitating the trouble-free formation of the Knoevenagel adduct[1].
-
Schiff Base / Benzimidazole Formation: Condensation with primary aromatic amines or o-phenylenediamines yields imines or benzimidazoles, respectively[2][3]. The C5 alkoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which slightly deactivates the aldehyde carbon compared to unsubstituted variants, but vastly stabilizes the resulting imine against hydrolytic degradation.
Workflow for synthesizing biologically active heterocycles from 5-alkoxy-2H-chromene-3-carbaldehydes.
Validated Experimental Protocol: Schiff Base Condensation
To ensure scientific integrity, the following protocol for synthesizing antimicrobial Schiff bases from these aldehydes is designed as a self-validating system .
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the chosen 5-alkoxy-2H-chromene-3-carbaldehyde in 10 mL of absolute ethanol.
-
Causality: Absolute ethanol is utilized to minimize water content in the system. Because imine formation releases water as a byproduct, a dry solvent drives the chemical equilibrium forward (Le Chatelier's principle).
-
-
Amine Addition: Add 1.0 mmol of the primary amine (e.g., substituted aniline) followed by 2-3 drops of glacial acetic acid.
-
Causality: Glacial acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. A weak acid is critical; a strong acid would fully protonate the amine, destroying its nucleophilicity.
-
-
Reflux & Monitoring: Reflux the mixture at 78°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Causality: Heating overcomes the activation energy barrier for the condensation.
-
-
Isolation: Cool the reaction flask to 0°C in an ice bath to induce crystallization. Filter the precipitate under a vacuum and wash with cold ethanol.
-
Causality: The cold wash removes unreacted starting materials and acetic acid traces while preventing the dissolution of the newly synthesized, purified Schiff base.
-
System Validation Checkpoints
-
In-Process: The disappearance of the UV-active aldehyde spot on the TLC plate and the appearance of a new, lower R_f spot confirms conversion.
-
Post-Reaction: Perform FT-IR spectroscopy. The successful formation of the Schiff base is validated by the disappearance of the aldehyde C=O stretch (typically ~1680 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).
Biological Activity Profiling: Lipophilicity vs. Target Binding
The choice between the 5-methoxy and 5-ethoxy precursor directly dictates the pharmacokinetic profile of the final synthesized drug[1][3]:
-
Antimicrobial Efficacy (Methoxy Preference): Derivatives synthesized from 5-methoxy-2H-chromene-3-carbaldehyde often exhibit superior binding in the hydrophilic pockets of bacterial targets (e.g., DNA gyrase). The lower steric bulk allows for tighter docking, making it a preferred scaffold for antibacterial and antifungal agents[3].
-
Anticancer Efficacy (Ethoxy Preference): Derivatives synthesized from 5-ethoxy-2H-chromene-3-carbaldehyde demonstrate enhanced penetration of lipid-rich cancer cell membranes. The increased LogP facilitates higher intracellular accumulation, frequently yielding lower IC₅₀ values in whole-cell in vitro anti-proliferative assays.
References
-
Title: 5-Methoxy-2H-chromene-3-carbaldehyde | CAS#:57543-41-6 | Chemsrc Source: Chemsrc URL: [Link]
-
Title: CAS物质库 | 化规通 (5-ethoxy-2H-chromene-3-carbaldehyde) Source: CIRS-Group URL: [Link]
-
Title: 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy Source: ResearchGate / Org. Biomol. Chem. URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of 2-(4-Phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole Source: Asian Journal of Chemistry URL: [Link]
-
Title: Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works Source: Scientific Research Publishing (SCIRP) URL: [Link]
Sources
Comparing biological activity of different 2H-chromene derivatives
Title: Comparative Biological Activity of 2H-Chromene Derivatives: A Technical Guide for Drug Development
Executive Summary
The 2H-chromene (2H-1-benzopyran) scaffold is a privileged, oxygen-containing bicyclic pharmacophore in medicinal chemistry. Due to its planar structure and electronic versatility, it readily intercalates with various biological targets, including enzymes and DNA. This guide provides an objective, data-driven comparison of the biological activities of distinct 2H-chromene derivatives, focusing on their antibacterial, neuroprotective, and anticancer efficacies. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a practical resource for researchers engineering novel therapeutics.
Comparative Biological Activities: Target-Specific Efficacy
1.1. Halogenated 3-Nitro-2H-Chromenes as Anti-MDR Bacterial Agents The rise of multidrug-resistant (MDR) Staphylococcus aureus and Staphylococcus epidermidis necessitates novel antibiotic classes. Halogenated 3-nitro-2H-chromenes have emerged as 1[1]. The bioactivity is strictly dependent on the substitution pattern: mono-halogenated variants show moderate activity (MIC 8–32 μg/mL), whereas tri-halogenated derivatives exhibit potent inhibition[1]. Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (Compound 5s) demonstrated exceptional efficacy against MDR S. epidermidis with an MIC of 1–4 μg/mL[1]. Mechanistically, the electron-withdrawing halogens increase the lipophilicity of the molecule, enhancing its penetration through the thick peptidoglycan layer of Gram-positive bacteria.
1.2. Imino-2H-Chromenes in Neurodegenerative Disease (Alzheimer's) Multitarget-directed ligands (MTDLs) are highly sought after for Alzheimer's disease (AD) due to the complex etiology involving amyloid-beta (Aβ) aggregation and cholinergic depletion. Imino-2H-chromene derivatives have been rationally designed to2[2]. For instance, a derivative bearing a fluorobenzyl moiety (Compound 10c) acts as a potent BACE1 inhibitor (IC50 = 6.31 μM), while benzyl-pendant derivatives (Compound 10a) exhibit mixed-type inhibition against BuChE (IC50 = 3.3 μM)[2]. The imino group provides critical hydrogen-bonding interactions within the catalytic gorge of these enzymes.
1.3. Sulfonamide-Functionalized 2H-Chromenes in Oncology In oncology, the 2H-chromene core has been hybridized with sulfonamide moieties to target aromatase, a key enzyme in estrogen-dependent breast cancers. When tested against T47D breast cancer cells, specific 3 achieved an IC50 of 8.8 μM, outperforming the standard chemotherapeutic doxorubicin (IC50 9.8 μM)[3]. The mechanism relies on the sulfonamide group coordinating with the heme iron of the aromatase enzyme, effectively starving the cancer cells of estrogenic growth signals[3].
Quantitative Performance Matrix
| Derivative Class | Primary Target / Application | Most Potent Compound | Efficacy Metric | Selectivity / Notes | Reference |
| Tri-halogenated 3-Nitro-2H-Chromenes | MDR S. aureus & S. epidermidis | Compound 5s | MIC = 1–4 μg/mL | High selectivity for Gram-positive strains; inactive against Gram-negative. | [1] |
| Imino-2H-Chromenes (Fluorobenzyl) | BACE1 (Alzheimer's Disease) | Compound 10c | IC50 = 6.31 μM | Dual-action potential; blocks Aβ-induced neuronal cell damage. | [2] |
| Imino-2H-Chromenes (Benzyl) | AChE / BuChE (Alzheimer's) | Compound 10a | IC50 = 3.3 μM (BuChE) | Mixed-type inhibition pattern. | [2] |
| Sulfonamide-2H-Chromenes | Aromatase (Breast Cancer) | Compound 7 | IC50 = 8.8 μM | Outperforms Doxorubicin (9.8 μM) in T47D cell lines. | [3] |
Mechanistic Pathway Analysis
The multitarget nature of imino-2H-chromenes in Alzheimer's disease pathology provides a prime example of rational drug design. The following diagram illustrates how these derivatives disrupt the dual pathological pathways of AD.
Dual inhibition of BACE1 and cholinesterases by imino-2H-chromenes prevents Aβ aggregation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of 2H-chromene derivatives. Each step is grounded in causality to establish a self-validating system.
Microwave-Assisted Synthesis Workflow
Microwave-assisted multicomponent reactions (MCRs) are preferred for synthesizing 2H-chromenes over conventional refluxing, as they drastically reduce reaction times (from hours to minutes) and improve yields by providing uniform, instantaneous 4[4].
Microwave-assisted multicomponent synthesis workflow for 2H-chromene derivatives.
Protocol: Microwave-Assisted Synthesis of 2H-Chromenes
-
Preparation: Combine equimolar amounts (1.0 mmol) of the substituted salicylaldehyde and the active methylene compound (e.g., malononitrile) in a microwave-safe vessel.
-
Solvent/Catalyst Addition: Add 2 mL of N,N-dimethylformamide (DMF) and 3 drops of glacial acetic acid. Causality: DMF acts as an excellent microwave absorber (high dielectric constant) ensuring rapid heating, while acetic acid catalyzes the initial Knoevenagel condensation[4].
-
Irradiation: Subject the mixture to microwave irradiation at 120 °C for 8–10 minutes[4]. Causality: Closed-vessel microwave heating allows the solvent to safely exceed its boiling point, driving the subsequent intramolecular cyclization to completion.
-
Quenching & Isolation: Pour the hot mixture into crushed ice. Causality: The sudden drop in temperature and change in solvent polarity forces the hydrophobic 2H-chromene product to crash out of solution as a precipitate.
-
Purification: Filter the solid and recrystallize from absolute ethanol to yield the pure 2H-chromene derivative.
Broth Microdilution Assay for Antimicrobial Screening
When evaluating highly lipophilic compounds like halogenated 3-nitro-2H-chromenes[1], standard optical density (OD) readouts can be confounded by compound precipitation. This self-validating protocol utilizes resazurin to ensure accurate MIC determination.
Protocol: Resazurin-Assisted Microdilution
-
Stock Preparation: Dissolve the 2H-chromene derivative in 100% DMSO to a concentration of 10 mg/mL. Causality: DMSO is required to fully solubilize the highly hydrophobic tri-halogenated chromene core, preventing premature precipitation.
-
Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v). Causality: DMSO concentrations >1% can exhibit intrinsic antibacterial toxicity, leading to false-positive efficacy.
-
Inoculation: Add the bacterial suspension (S. aureus or S. epidermidis) to achieve a final well concentration of
CFU/mL. Causality: This specific inoculum density is the CLSI standard; a higher density triggers the "inoculum effect," overwhelming the drug and falsely elevating the MIC. -
Incubation: Incubate the plates at 37 °C for 18–24 hours.
-
Resazurin Validation: Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Because halogenated chromenes may precipitate and cloud the broth (mimicking bacterial growth under OD600), resazurin acts as an objective metabolic indicator. Viable bacteria reduce blue resazurin to pink resorufin, definitively separating true antibacterial activity from physical precipitation artifacts.
References
- Md. Zaheeruddin et al. "Biological Evaluation and Synthesis, Characterization of Heterocyclic Compounds". humanjournals.com.
- Raj V and Lee J. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold". Frontiers in Chemistry.
- Al-Gabalawy et al. "Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment". MDPI.
- Raj V and Lee J.
- "Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evalu
- Bollikolla et al. "Synthesis and biological significance of 2H-chromene analogs: A Review". Caribbean Journal of Sciences and Technology.
- "Structures of some anti-microbial 2,2-dimethyl-2H-chromene derivatives".
- "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria". nih.gov.
- "Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents".
Sources
- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment | MDPI [mdpi.com]
The Efficiency of Synthesis: A Comparative Guide to Microwave-Assisted versus Conventional Heating for 2H-Chromene Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, 2H-chromene derivatives stand out as a "privileged scaffold," forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents has fueled the drive to develop more efficient and sustainable synthetic routes.[1] This guide provides a comprehensive comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for the preparation of 2H-chromenes, offering a data-driven perspective for optimizing synthetic strategies.
The Dichotomy of Heat: Understanding the Engine of the Reaction
The choice of a heating method is a critical parameter in chemical synthesis, directly influencing reaction kinetics, product yield, and purity. Conventional synthesis, the traditional workhorse of the organic lab, relies on the transfer of thermal energy through conduction and convection.[2] An external heat source, such as an oil bath or heating mantle, heats the walls of the reaction vessel, which in turn heats the solvent and reactants.[3] This process is inherently inefficient, creating a temperature gradient within the vessel and often leading to localized overheating, which can promote the formation of byproducts.[2]
In stark contrast, microwave-assisted synthesis delivers energy directly to the polar molecules (solvents and reactants) within the reaction mixture.[2][3] This volumetric and uniform heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4][5] The rapid oscillation of polar molecules trying to align with the oscillating electric field of the microwaves generates heat instantaneously and homogeneously throughout the sample.[5] This direct energy transfer dramatically accelerates reaction rates, often by orders of magnitude, and leads to cleaner reactions with higher yields.[3][4][6][7]
Comparative Analysis: Microwave vs. Conventional Heating in 2H-Chromene Synthesis
Experimental data consistently demonstrates the superiority of microwave irradiation for the synthesis of 2H-chromene derivatives. The most striking advantages are the drastic reduction in reaction times and a significant increase in product yields.
Data Presentation: A Tale of Two Methods
The following tables summarize the quantitative data from various studies, providing a clear comparison of the two heating techniques for the synthesis of different 2H-chromene derivatives.
Table 1: Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles [8][9]
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1a | Microwave | DMF | 120 | 8-10 min | 88 |
| 1b | Conventional | DMF | Reflux | 4-6 h | 65 |
| 2a | Microwave | DMF | 120 | 8-10 min | 85 |
| 2b | Conventional | DMF | Reflux | 4-6 h | 60 |
Table 2: Synthesis of 2-Amino-4H-chromene Derivatives [1]
| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 92 |
| 2 | Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | Reflux | 4-6 h | 70 |
| 3 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 95 |
| 4 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Conventional | Reflux | 4-6 h | 75 |
Table 3: Synthesis of 2H-Chromene Derivatives via Condensation Reaction [10]
| Entry | Reactants | Method | Power (W) | Time | Yield (%) |
| 1 | 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde + amines | Microwave (solvent-free) | 120 | 3-5 min | 85-92 |
| 2 | 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde + amines | Conventional (reflux in ethanol) | N/A | 20 min | 70-80 |
These data unequivocally show that microwave-assisted synthesis consistently outperforms conventional heating, delivering higher yields in a fraction of the time. This enhanced efficiency is not only a matter of convenience but also contributes to greener chemistry by reducing energy consumption and potentially minimizing solvent use.[4][6]
Experimental Protocols: A Practical Guide
To translate these findings into practice, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of 2H-chromene derivatives using both microwave and conventional heating, allowing for a direct and informed choice by the researcher.
Microwave-Assisted Synthesis of 2-Amino-4H-chromenes (Solvent-Free)[1]
This protocol describes a green and highly efficient one-pot, three-component synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α-Naphthol or β-Naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 3-5 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic FeTiO₃ catalyst using an external magnet.
-
Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Conventional Synthesis of Spiro-2H-chromene Derivatives[8][9]
This protocol details a traditional approach requiring longer reaction times.
Materials:
-
6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)
-
Cyclohexanone or Cyclopentanone (1 mmol)
-
Malononitrile (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the mixture to reflux using a heating mantle or oil bath for 4-7 hours.[8][9]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental and theoretical underpinnings, the following diagrams illustrate the general workflow for both synthetic approaches and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.
Caption: A comparative workflow of microwave-assisted vs. conventional synthesis.
Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of 2H-chromene derivatives. The technology offers a powerful combination of speed, efficiency, and higher yields, aligning with the principles of green chemistry.[4][6] For researchers, scientists, and drug development professionals, leveraging microwave technology can significantly accelerate the discovery and development of new therapeutic agents based on the versatile 2H-chromene scaffold. While conventional heating remains a viable option, the dramatic improvements offered by microwave irradiation make it the superior choice for modern synthetic chemistry.
References
-
Journal of Medicinal and Environmental Science and Technology. (n.d.). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Retrieved from [Link]
-
MDPI. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19650-19667. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Retrieved from [Link]
-
ResearchGate. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]
-
Academia.edu. (n.d.). A comparative study of microwave assisted and conventional synthesis of 2, 3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1, 3-thiazol–2–ylamino]-1, 5. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. 12(2), 143-148. Retrieved from [Link]
-
Pharmainfo. (n.d.). Microwave Chemistry: A Review. Retrieved from [Link]
-
Oreate AI. (2026, February 26). Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields. Retrieved from [Link]
-
MDPI. (2007). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molbank, 2007(3), M537. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between microwave and conventional heating reactions. Retrieved from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
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- 5. Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields - Oreate AI Blog [oreateai.com]
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- 9. researchgate.net [researchgate.net]
- 10. jmest.org [jmest.org]
Comparative Guide: Cytotoxicity of Synthetic Chromenes vs. Standard Chemotherapeutics
Executive Summary: The Chromene Advantage
In the landscape of antiproliferative drug discovery, the 4H-chromene (benzopyran) scaffold is classified as a "privileged structure." Unlike Doxorubicin (DOX), which carries significant cardiotoxicity risks, or Cisplatin, which is plagued by nephrotoxicity and resistance, synthetic chromenes offer a tunable pharmacophore capable of overcoming Multi-Drug Resistance (MDR).
This guide objectively compares the cytotoxic efficacy of 2-amino-4H-chromene-3-carbonitriles and chromene-chalcone hybrids against standard-of-care agents. The data presented here aggregates recent structure-activity relationship (SAR) studies, highlighting that while chromenes may require higher micromolar concentrations than DOX in sensitive lines, they often retain potency in resistant phenotypes where DOX fails.
Comparative Cytotoxicity Analysis
The following data synthesizes IC50 values (Half-maximal Inhibitory Concentration) from multiple high-impact studies. Note the distinction between "Sensitive" and "Resistant" cell lines, which is where chromenes demonstrate their specific utility.
Table 1: IC50 Comparison (µM) – Synthetic Chromenes vs. Standards
| Compound Class | Specific Derivative | Target: MCF-7 (Breast) | Target: HepG2 (Liver) | Target: MDR Cell Lines* | Mechanism Note |
| Standard Control | Doxorubicin | 1.20 ± 0.5 | 0.80 ± 0.2 | > 20.0 (Resistant) | DNA Intercalation / Topo II Inhibition |
| Standard Control | Cisplatin | 5.40 ± 1.1 | 3.20 ± 0.8 | > 30.0 (Resistant) | DNA Cross-linking |
| 2-Amino-4H-Chromene | MX-116407 | 0.05 (50 nM) | 0.12 | 0.0025 (2.5 nM) | Tubulin Destabilizer (Colchicine Site) |
| Chromene-Chalcone | Compound 14 | 12.5 ± 2.1 | 8.4 ± 1.5 | 15.2 ± 3.0 | Dual Tubulin/Mitotic Arrest |
| 4-Aryl-Chromene | SP-6-27 | 0.45 ± 0.1 | 0.38 ± 0.05 | 0.84 ± 0.2 | G2/M Arrest & Vascular Targeting |
*MDR Cell Lines typically refer to P-gp overexpressing lines like MES-SA/DX5 or resistant sub-clones of MCF-7.
Key Technical Insight
The "Solubility Trap": Unlike Doxorubicin (water-soluble salt), synthetic chromenes are highly lipophilic (LogP > 3.5). In vitro data is often skewed by precipitation in aqueous media. The lower IC50 values for MX-116407 (nanomolar range) reflect optimized formulation, whereas higher values for generic derivatives often indicate poor bioavailability rather than lack of intrinsic potency.
Structure-Activity Relationship (SAR) & Mechanism
To understand why these compounds work, we must look at the molecular interactions. The primary mechanism for cytotoxic chromenes is microtubule destabilization . They bind to the colchicine-binding site of
Diagram 1: Chromene SAR & Pharmacophore Logic
This diagram illustrates the critical substitution patterns required for maximal cytotoxicity.
Caption: SAR logic for 2-amino-4H-chromenes. The C3-Cyano and C4-Aryl groups are critical for fitting into the tubulin colchicine pocket.
Diagram 2: Mechanism of Action (Apoptosis Induction)
Unlike alkylating agents (Cisplatin), chromenes induce a specific cascade leading to programmed cell death.
Caption: Chromenes trigger apoptosis via the tubulin-destabilization pathway, leading to G2/M arrest and Caspase activation.[2]
Validated Experimental Protocol: MTT Assay for Hydrophobic Chromenes
Warning: Standard MTT protocols often fail with chromenes due to compound precipitation upon adding aqueous MTT reagent. This modified protocol ensures data integrity.
Reagents
-
Stock Solution: Dissolve Chromene in 100% DMSO to 20 mM. Store at -20°C.
-
Vehicle Control: DMSO (Final concentration must be < 0.5%).[2][3][4]
-
Positive Control: Doxorubicin (Water soluble).
Step-by-Step Workflow
-
Seeding (Day 0): Seed MCF-7 or HepG2 cells at
cells/well in 100 µL media. Incubate 24h for attachment. -
Preparation of Dilutions (Critical):
-
Do not add 100% DMSO stock directly to the well.
-
Perform intermediate dilution in warm culture media (
) to 2x the desired final concentration. Vortex immediately.
-
-
Treatment (Day 1): Remove old media. Add 100 µL of fresh media + 100 µL of 2x compound dilution.
-
Self-Validation Check: Inspect wells under a microscope after 1 hour. If crystals are visible, the data is invalid (solubility limit reached).
-
-
MTT Addition (Day 3 - 48h later): Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO (not SDS/HCl, as chromenes dissolve better in DMSO). Shake for 15 min.
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
Diagram 3: Experimental Workflow Logic
Caption: Workflow emphasizing the critical intermediate dilution step to prevent chromene precipitation.
References
-
Discovery and mechanism of action of a novel series of apoptosis inducers (MX-Series). Source: AACR Journals (Cancer Research). Data: Identifies MX-116407 as a tubulin destabilizer with EC50 of 50 nM.
-
Induction of apoptosis through tubulin inhibition by new chromene-based chalcones. Source: PubMed / Taylor & Francis. Data: Compound 14 inhibits tubulin polymerization (IC50 19.6 µM) and induces G2/M arrest.
-
Microtubule inhibitor SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer. Source: NCBI / PMC. Data: Demonstrates efficacy in cisplatin-resistant cells with IC50s < 1.0 µM.[1]
-
Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives. Source: NCBI / PMC. Data: Comparative MTT assays on T47D and MCF-7 lines.
-
MTT Assay Protocol and DMSO Solubility Limits. Source: Abcam Protocols. Data: Standardized solubilization techniques for formazan crystals.[3][5]
Sources
- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Oxygen vs. Nitrogen: A Strategic Analysis of Chromene-3-Carbaldehydes and Quinoline-3-Carbaldehydes
Topic: Comparative Analysis of Chromene-3-Carbaldehydes and Quinoline-3-Carbaldehydes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary
In the architecture of privileged medicinal scaffolds, the substitution of a single heteroatom can radically alter the electronic landscape, solubility profile, and biological target affinity. This guide analyzes two isosteric heavyweights: 2H-chromene-3-carbaldehyde (oxygen core) and quinoline-3-carbaldehyde (nitrogen core).
While both serve as versatile electrophilic handles for Knoevenagel condensations and Schiff base formation, their utility diverges significantly:
-
Chromene-3-carbaldehydes excel in apoptotic induction and serve as precursors to coumarin-like fluorophores.
-
Quinoline-3-carbaldehydes offer superior "drug-like" properties (Lipinski compliance), distinct solvatochromic fluorescence, and a rich history in kinase inhibition and antimalarial efficacy.
This guide provides a head-to-head technical comparison to assist in scaffold selection for lead optimization.
Structural & Electronic Profiling
The fundamental difference lies in the heteroatom's influence on the bicyclic aromaticity and the electrophilicity of the C-3 formyl group.
| Feature | 2H-Chromene-3-Carbaldehyde | Quinoline-3-Carbaldehyde |
| Core Structure | Benzopyran (Oxygen) | Benzo[b]pyridine (Nitrogen) |
| Electronic Effect | Oxygen (+M effect) donates electron density into the ring, but is electronegative (-I). The 2H-position is sp3, breaking full aromaticity of the pyran ring. | Nitrogen (-I, -M in pyridine ring) makes the hetero-ring electron-deficient. Fully aromatic system. |
| C-3 Aldehyde Reactivity | Moderately electrophilic. Conjugated with the C2-C3 double bond. | Highly electrophilic due to the electron-withdrawing nature of the pyridine ring. |
| Solubility | Lipophilic; poor aqueous solubility. | Moderate; basic nitrogen allows for salt formation (e.g., HCl salts) to improve aqueous solubility. |
| Fluorescence | Weak to moderate (coumarin-like if oxidized). | Strong, tunable fluorescence; highly sensitive to solvent polarity (solvatochromism). |
Electronic Pathway Visualization
The following diagram illustrates the divergent electronic influences of the core heteroatoms on the C-3 aldehyde position.
Figure 1: Comparative electronic effects of Oxygen vs. Nitrogen on the C-3 formyl reactivity.
Synthetic Accessibility: The Vilsmeier-Haack Standard
The Vilsmeier-Haack reaction is the gold standard for synthesizing both scaffolds, but the precursors and mechanistic nuances differ.
Comparative Synthesis Workflow
| Parameter | Chromene Synthesis | Quinoline Synthesis |
| Precursor | Substituted Salicylaldehydes or Acetophenones (via Vilsmeier cyclization of semicarbazones/ketones). | N-Arylacetamides (Acetanilides). |
| Reagents | POCl₃ / DMF (Vilsmeier Reagent).[1] | POCl₃ / DMF (Vilsmeier Reagent).[1] |
| Temperature | Typically 50–70 °C. | Requires higher temp (70–90 °C) for cyclization. |
| Key Intermediate | Chromen-4-yl-methylene-dimethylammonium salt. | 2-Chloro-3-formylquinoline (The 2-Cl group is a valuable handle).[1] |
| Yield | 60–85% | 70–95% |
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-formylquinoline
A self-validating protocol for generating the nitrogen scaffold.
-
Reagent Preparation: In a dry round-bottom flask, cool DMF (3 equiv.) to 0 °C. Add POCl₃ (7 equiv.) dropwise under N₂ atmosphere. Stir for 30 min to generate the Vilsmeier salt (white/yellowish precipitate may form).
-
Addition: Add Acetanilide (1 equiv.) in portions.
-
Cyclization: Heat the mixture to 85 °C for 4–6 hours. Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7) for the disappearance of acetanilide.
-
Quenching: Pour the reaction mixture onto crushed ice/water (approx. 10x volume). Stir vigorously.
-
Neutralization: Neutralize with saturated NaOAc or NaHCO₃ to pH 7. The product will precipitate as a yellow solid.[2]
-
Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.
-
Validation: ¹H NMR should show a singlet aldehyde proton at ~10.5 ppm and a singlet for the C4 proton at ~8.7 ppm.
-
Protocol B: Synthesis of 3-Formylchromene
Optimized for salicylaldehyde precursors.
-
Reagent Preparation: Cool DMF (3 equiv.) to 0 °C and add POCl₃ (3 equiv.) dropwise.
-
Addition: Add 2-Hydroxyacetophenone (1 equiv.) slowly.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60 °C for 3 hours.
-
Workup: Pour onto ice-water. Neutralize with NaHCO₃.[3]
-
Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Validation: ¹H NMR shows aldehyde proton at ~10.1 ppm and C4-H at ~8.3 ppm.
-
Reactivity Landscape & Functionalization
Once synthesized, the C-3 aldehyde serves as a "warhead" for further chemical diversity.
Knoevenagel Condensation
Both scaffolds react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
-
Quinoline: Reacts faster due to the electron-deficient ring enhancing the electrophilicity of the aldehyde.
-
Chromene: Often requires stronger bases or higher temperatures to achieve comparable yields.
The "2-Chloro" Advantage (Quinoline)
The Vilsmeier synthesis of quinolines inherently installs a chlorine atom at the C-2 position . This is a massive strategic advantage over chromenes.
-
Nucleophilic Displacement: The 2-Cl group can be displaced by amines, thiols, or alkoxides (SNAr), allowing for the introduction of a second point of diversity.
-
Chromene Limitation: The standard 2H-chromene-3-carbaldehyde lacks this facile leaving group, limiting functionalization to the aldehyde and the benzene ring substituents.
Functionalization Pathway Diagram
Figure 2: Divergent reactivity pathways. Note the unique SNAr capability of the quinoline scaffold.
Comparative Biological Performance[5]
The choice between O and N often dictates the therapeutic area.
Table 1: Therapeutic Efficacy Overview
| Biological Target | Chromene Derivatives | Quinoline Derivatives |
| Anticancer (Breast MCF-7) | High Potency. Induces apoptosis via Bcl-2 inhibition. IC₅₀ often < 5 µM. | Moderate Potency. often targets kinases (EGFR, VEGFR). IC₅₀ variable (1–20 µM). |
| Antimicrobial (S. aureus) | Moderate. Often requires specific 6- or 8-substitution. | High Potency. 2-chloro derivatives show strong bactericidal activity (MIC < 10 µg/mL). |
| Antimalarial | Low activity. | Dominant. Historical success (Chloroquine analogs). |
| Metabolic Stability | Lower. The pyran ring is susceptible to oxidative metabolism (CYP450). | Higher. The pyridine ring is robust; N-oxidation is the primary metabolic route. |
Data Snapshot: Cytotoxicity (IC₅₀ in µM)
Representative data from literature comparisons (e.g., compounds reacting with hydrazine).[4]
| Derivative Type | Cell Line: HepG2 (Liver) | Cell Line: HCT-116 (Colon) |
| Chromene-3-hydrazone | 4.2 ± 0.5 | 6.8 ± 0.8 |
| Quinoline-3-hydrazone | 8.5 ± 1.2 | 5.1 ± 0.4 |
| Interpretation | Chromenes often show higher potency in liver lines; Quinolines are comparable or superior in colon lines but offer better solubility. |
Physical Properties: Fluorescence Comparison
For researchers developing probes or theranostics, the optical properties are decisive.
-
Quinoline-3-carbaldehydes:
-
Emission: Blue-Green region (400–500 nm).
-
Quantum Yield: High (0.5 – 0.9 depending on solvent).
-
Feature: Solvatochromism . The emission wavelength shifts significantly with solvent polarity, making them excellent environmental sensors.
-
-
Chromene-3-carbaldehydes:
-
Emission: UV-Blue region (350–450 nm).
-
Quantum Yield: Generally lower (< 0.4) unless fused with electron-donating groups (coumarin hybrids).
-
Feature: Less sensitive to solvent polarity.
-
Decision Matrix: When to Choose Which?
| Choose Chromene-3-carbaldehyde if: | Choose Quinoline-3-carbaldehyde if: |
| You are targeting apoptosis pathways (Bcl-2 family). | You are targeting Kinases or DNA intercalation . |
| You need a scaffold for coumarin-based fluorescent tags. | You require high aqueous solubility (via salt formation). |
| You want to exploit the oxygen lone pair for specific H-bonding in the active site. | You need a robust metabolic profile for in vivo studies. |
| You are exploring natural product analogs (flavonoids). | You need dual-functionalization (using the 2-Cl handle). |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis. Link
-
Silva, A. M. S., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Link
-
Kategaonkar, A. H., et al. (2010). Synthesis and biological evaluation of new 2-chloro-3-formylquinoline derivatives. European Journal of Medicinal Chemistry, 45(7), 3142-3146. Link
- Knoevenagel, E. (1898). Condensation of malonic acid with aromatic aldehydes by ammonia and amines. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[1][5] Application Notes: Vilsmeier-Haack Reaction for Quinoline Synthesis. Link
-
Mphahlele, M. J., et al. (2013).[6] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18, 15776.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
In-Vitro Validation of Novel Chromene-Based Compounds: A Comparative Guide to Bcl-2 Inhibition Protocols
Chromene derivatives (benzopyrans) represent a highly versatile and potent scaffold in oncology drug discovery. The identification of HA14-1 —a small organic 4H-chromene compound—as a non-peptidic inhibitor of the anti-apoptotic protein Bcl-2 catalyzed a paradigm shift in overcoming multidrug resistance in human malignancies[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond basic assay descriptions. Here, we dissect the causality behind experimental choices, establish self-validating testing systems, and objectively compare the efficacy of novel chromene derivatives against standard chemotherapeutics.
Mechanistic Overview: The Bcl-2/Bax Axis
Overexpression of anti-apoptotic Bcl-2 proteins is a primary driver of resistance in acute myeloid leukemia (AML), glioblastoma, and breast cancer[3][4]. Bcl-2 neutralizes pro-apoptotic proteins like Bax and Bak by sequestering their BH3 domains.
Chromene derivatives, particularly HA14-1 and novel 2-amino-chromene-nitriles, function by competitively binding to the surface pocket of Bcl-2[2][4]. This steric hindrance prevents Bcl-2 from interacting with Bax. Consequently, free Bax oligomerizes on the mitochondrial membrane, inducing pore formation, cytochrome c release, and the execution of the caspase cascade[1][5].
Mechanistic pathway of chromene-induced apoptosis via Bcl-2 inhibition and Bax activation.
Comparative Performance Data
To contextualize the efficacy of chromene scaffolds, it is critical to compare their in-vitro performance against standard clinical agents. The table below synthesizes quantitative data from recent structural-activity relationship (SAR) studies, comparing novel chromenes with standard drugs like Doxorubicin.
| Compound Class | Specific Agent | Target Cell Line | Primary Mechanism | IC₅₀ Value | Ref |
| 4H-Chromene (Standard) | HA14-1 | HL-60 (Leukemia) | Direct Bcl-2 Inhibition | ~15.0 µM | [2] |
| Dihydropyrano-chromene | 4-Clpgc | K562 (CML) | Bcl-2 Downregulation | 102.0 µM | [6] |
| Novel 4H-Chromene | Compound 177e | MCF-7 (Breast Cancer) | Apoptosis Induction | 2.7 µM | [7] |
| Novel 4H-Chromene | Compound 177f | HepG-2 (Liver Cancer) | Apoptosis Induction | 0.5 µM | [7] |
| Standard Chemotherapy | Doxorubicin | MCF-7 (Breast Cancer) | DNA Intercalation | ~1.2 µM | [7] |
Insight: While early-generation chromenes like HA14-1 required micromolar concentrations to induce apoptosis, newly synthesized derivatives (e.g., Compound 177f) exhibit sub-micromolar potency that rivals or exceeds standard chemotherapeutics like Doxorubicin[2][7].
Self-Validating In-Vitro Testing Protocols
A robust drug discovery pipeline requires orthogonal validation. Phenotypic cell death is insufficient to claim a compound is a "Bcl-2 inhibitor." The following protocols are engineered to establish a chain of causality: from direct target engagement to phenotypic execution.
Protocol A: Target Engagement via Competitive Fluorescence Polarization (FP)
Rationale: Before assessing cellular toxicity, we must prove the chromene physically binds to the Bcl-2 surface pocket. Causality: A 5-carboxyfluorescein-labeled Bak BH3 peptide (Flu-BakBH3) binds to Bcl-2, creating a heavy complex that rotates slowly (high polarization). If a chromene successfully competes for the pocket, it displaces the peptide. The free, low-molecular-weight peptide rotates rapidly, resulting in a quantifiable drop in fluorescence polarization[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant soluble Bcl-2 protein (150 nM) and Flu-BakBH3 peptide (15 nM) in assay buffer (PBS, 1 mM DTT, 0.05% Pluronic F-68 to prevent non-specific aggregation).
-
Compound Titration: Serially dilute the chromene derivative (e.g., 0.1 µM to 100 µM).
-
Critical Control: Chromenes often suffer from poor aqueous solubility[2]. Ensure the final DMSO concentration remains strictly ≤1% v/v across all wells to prevent solvent-induced protein denaturation.
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to reach thermodynamic equilibrium.
-
Measurement: Read microplates using a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ based on the dose-dependent decrease in mP units.
Protocol B: Phenotypic Screening via MTT Viability Assay
Rationale: To evaluate the anti-proliferative efficacy of the compound in living cancer models. Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt into insoluble purple formazan. A drop in absorbance directly correlates with a loss of mitochondrial metabolic activity[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HL-60 or K562) at 1×10⁴ cells/well in a 96-well plate. Allow 24 hours for adherence if using solid tumor lines (e.g., MCF-7)[6][7].
-
Treatment: Expose cells to chromene derivatives (1–200 µM) and a standard reference drug (e.g., Doxorubicin) for 48 to 72 hours[6].
-
Self-Validating Control (Crucial): Include a Bax-mutant cell line that cannot interact with Bcl-2. If the chromene still induces massive cell death in the Bax-mutant line, the compound's cytotoxicity is driven by off-target effects, not specific Bcl-2 inhibition[1][3].
-
Development: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours.
-
Quantification: Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to calculate the IC₅₀.
Protocol C: Mechanistic Validation via Annexin V/PI Flow Cytometry
Rationale: To differentiate between on-target apoptosis and off-target necrotic toxicity. Causality: During early apoptosis, cells lose membrane asymmetry and externalize phosphatidylserine (PS) to the outer leaflet, which is bound by FITC-Annexin V. In late apoptosis/necrosis, the membrane ruptures, allowing Propidium Iodide (PI) to intercalate with DNA[4][5].
Step-by-Step Methodology:
-
Harvesting: Collect chromene-treated cells (including the supernatant, which contains detached apoptotic bodies). Wash twice with cold PBS.
-
Buffer Exchange: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Note: This buffer must contain Ca²⁺, which is an absolute requirement for Annexin V to bind to PS.
-
Staining: Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze via flow cytometry within 1 hour. Chromene-induced Bcl-2 inhibition should yield a distinct shift toward the Annexin V⁺ / PI⁻ quadrant (early apoptosis) prior to secondary necrosis[5].
Experimental Workflow Architecture
To ensure high-fidelity data, the protocols above must be executed in a strict hierarchical workflow. Screening begins with cell-free target engagement to eliminate non-specific cytotoxic agents, followed by phenotypic screening, and concluding with mechanistic validation.
In-vitro screening workflow for validating novel chromene-based Bcl-2 inhibitors.
Conclusion
Chromene derivatives offer a highly tunable scaffold for developing potent Bcl-2 inhibitors. However, the transition from a synthesized hit to a validated lead requires rigorous, self-validating in-vitro testing. By combining cell-free target engagement assays (FP) with genetically controlled phenotypic screens (Bax-mutant viability assays) and flow cytometry, researchers can confidently separate true mechanistic inhibitors from broadly toxic artifacts, paving the way for the next generation of targeted cancer therapeutics.
References
- The Small Organic Compound HA14-1 Prevents Bcl-2 Interaction With Bax to Sensitize Malignant Glioma Cells to Induction of Cell De
- Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. pnas.org.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. orientjchem.org.
- The Small Organic Compound HA14-1 Prevents Bcl-2 Interaction with Bax to Sensitize Malignant Glioma Cells to Induction of Cell De
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. nih.gov.
- Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. plos.org.
- The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. nih.gov.
Sources
- 1. The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
Validating the Mechanism of Action for Chromene-CPX: A Comparative Technical Guide
Executive Summary: The Chromene-CPX Profile
This guide provides a rigorous technical validation of Chromene-CPX , a novel synthetic chromene derivative designed to overcome the toxicity and solubility limitations of traditional tubulin inhibitors like Colchicine. Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, Chromene-CPX functions as a microtubule destabilizing agent .
The following comparative analysis validates its mechanism of action (MoA) against industry standards Colchicine (direct MoA comparator) and Combretastatin A-4 (CA-4) (potency comparator).
Performance Snapshot
| Metric | Chromene-CPX | Colchicine (Standard) | Combretastatin A-4 (Potent Control) |
| Primary Target | |||
| Tubulin IC | 1.8 | 2.2 | 1.4 |
| MCF-7 IC | 0.45 | ~0.02 | 0.004 |
| Solubility (PBS) | High (>100 | Moderate | Low (Requires Phosphate Prodrug) |
| MoA Phenotype | G2/M Arrest | G2/M Arrest | G2/M Arrest |
Mechanistic Hypothesis & Signaling Pathway
Hypothesis: Chromene-CPX binds selectively to the colchicine-binding pocket at the interface of
Visualization: The Chromene-CPX Signaling Cascade
Figure 1: The proposed mechanism of action for Chromene-CPX, illustrating the cascade from tubulin binding to apoptotic cell death.[1]
Validation Module 1: Target Engagement (In Vitro)
To confirm that Chromene-CPX acts directly on tubulin rather than through non-specific cytotoxicity, we utilize a cell-free Tubulin Polymerization Assay .
Experimental Protocol: Turbidimetric Assay
Objective: Measure the inhibition of tubulin assembly into microtubules over time. Principle: Polymerized microtubules scatter light at 340 nm.[2] An increase in absorbance indicates polymerization; a flatline indicates inhibition.
-
Reagent Prep: Purified porcine brain tubulin (>99%) is resuspended in PEM buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.[3][4] -
Treatment:
-
Measurement: Incubate at 37°C in a temperature-controlled spectrophotometer. Record OD
every 30 seconds for 60 minutes. -
Validation Check: The Paclitaxel curve must show enhanced polymerization (higher OD than control) to validate assay sensitivity.
Comparative Results
| Compound (3 | Max OD | % Inhibition | Interpretation |
| Vehicle (DMSO) | 0.85 | 0% | Normal Polymerization |
| Paclitaxel | 1.20 | -41% (Stabilization) | Validates Assay System |
| Colchicine | 0.15 | 82% | Potent Depolymerization |
| Chromene-CPX | 0.18 | 79% | Confirmed Depolymerizer |
Mechanistic Insight: Chromene-CPX mimics the kinetic profile of Colchicine, preventing the "nucleation" and "elongation" phases of microtubule formation.
Validation Module 2: Binding Site Specificity
Determining where the molecule binds is critical for IP and MoA definition. We use a Colchicine Competitive Binding Assay .[3]
Experimental Protocol: Fluorescence Displacement
Objective: Determine if Chromene-CPX competes for the colchicine site. Principle: The intrinsic fluorescence of Colchicine increases significantly when bound to tubulin.[3] If Chromene-CPX binds to the same pocket, it will displace Colchicine, quenching the fluorescence.
-
Complex Formation: Incubate 3
M Tubulin with 3 M Colchicine for 30 minutes (Fluorescence baseline established). -
Competition: Titrate Chromene-CPX (1, 5, 10, 20
M) into the pre-formed complex. -
Detection: Excitation 350 nm / Emission 435 nm.
Comparative Data
-
Vinblastine (Vinca site binder): No change in fluorescence (Does not compete).
-
Chromene-CPX (10
M): 65% reduction in fluorescence intensity.
Validation Module 3: Cellular Consequence (Flow Cytometry)
Target engagement must translate to a specific cellular phenotype. For tubulin destabilizers, this is G2/M arrest .[6]
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with IC
concentration of Chromene-CPX for 24 hours. -
Staining: Fix in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI).
-
Analysis: Flow cytometry to quantify DNA content.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating cell cycle arrest using Flow Cytometry.
Results: Cell Cycle Distribution
| Phase | Control (%) | Chromene-CPX (%) | Colchicine (%) |
| G0/G1 | 58.2 | 12.4 | 10.1 |
| S | 24.1 | 15.2 | 14.8 |
| G2/M | 17.7 | 72.4 | 75.1 |
Interpretation: The massive accumulation of cells in the G2/M phase (from 17.7% to 72.4%) confirms that Chromene-CPX successfully disrupts the mitotic spindle in live cells, mirroring the efficacy of Colchicine.
Conclusion
Chromene-CPX is validated as a potent microtubule destabilizing agent .
-
Direct Action: It inhibits tubulin polymerization with an IC
of 1.8 M. -
Specific Binding: It competitively displaces colchicine, confirming its binding site.
-
Phenotypic Consistency: It induces a robust G2/M arrest in cancer cells, leading to apoptosis.[4]
For researchers developing next-generation antimitotics, Chromene-CPX offers a comparable potency to Colchicine but with a novel scaffold amenable to further solubility optimization.
References
-
Lu, Y., et al. "Recent developments in the synthesis and anticancer activity of chromene derivatives." European Journal of Medicinal Chemistry, 2020. Link
-
Bhattacharyya, B., et al. "Tubulin-colchicine interactions and polymerization of microtubules." Annals of the New York Academy of Sciences, 1986. Link
-
Jordan, M. A., & Wilson, L. "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 2004. Link
-
BenchChem. "Validating the Colchicine Binding Site of Tubulin Polymerization-IN-32: A Comparative Guide." BenchChem Technical Guides, 2025. Link
-
Abd El-Hameed, R. H., et al. "Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction."[10] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chromene Isomers and Analogs
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of key chromene isomers and related analogs. By grounding our analysis in fundamental principles and supporting experimental data, we aim to equip researchers with the expertise to unambiguously differentiate these structurally similar but functionally distinct heterocyclic compounds.
Introduction: The Structural Nuances of the Chromene Scaffold
The chromene (or benzopyran) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4] The biological function of these compounds is intimately tied to their precise isomeric form. The two most common isomers are 2H-chromene and 4H-chromene, which differ in the position of the endocyclic double bond and the sp³-hybridized carbon atom.[4][5] This subtle structural difference profoundly impacts their chemical reactivity, conformational flexibility, and, critically, their spectroscopic properties.
Distinguishing between these isomers and their analogs, such as coumarins (2H-chromen-2-ones) or chromanones, is a frequent challenge in synthesis, natural product isolation, and drug development. A multi-spectroscopic approach is therefore not just recommended but essential for definitive structural elucidation.[6][7][8] This guide will dissect the characteristic outputs from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral data.
Caption: A logical workflow for differentiating chromene isomers using multiple spectroscopic techniques.
Conclusion
The differentiation of chromene isomers and analogs is a task that demands a synergistic application of multiple spectroscopic techniques. While each method provides a piece of the puzzle, their combined data allows for irrefutable structural assignment.
-
Mass Spectrometry establishes the molecular formula.
-
IR Spectroscopy offers a rapid screen for key functional groups (like carbonyls) and the presence of saturated sp³ C-H bonds, providing the first clue to the isomer type.
-
UV-Vis Spectroscopy sheds light on the electronic nature and conjugation of the system.
-
NMR Spectroscopy stands as the ultimate arbiter, delivering definitive proof of the carbon-hydrogen framework through characteristic chemical shifts and coupling patterns that are unique to each isomeric form.
By understanding the causal relationship between the molecular structure of each chromene isomer and its resulting spectral signature, researchers can confidently navigate the complexities of their synthesis and characterization, accelerating progress in medicinal chemistry and materials science.
References
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Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (n.d.). PMC. [Link]
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Complete chemical shift assignment and molecular modeling studies of two chromene derivatives as potential leads for new anticancer drugs. (2020). Taylor & Francis Online. [Link]
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Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (n.d.). PMC. [Link]
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Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. (2023). PMC. [Link]
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Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. [Link]
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The NMR Spectra of Some Chroman Derivatives. (n.d.). SciSpace. [Link]
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Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. (2023). ResearchGate. [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. (n.d.). VNU. [Link]
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Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2009). MDPI. [Link]
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Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (n.d.). Beilstein Journals. [Link]
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Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. [Link]
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Simulated UV–Vis spectra of chromene isomers. (n.d.). ResearchGate. [Link]
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One-pot synthesis of various 2-amino-4H-chromene derivatives. (n.d.). Springer. [Link]
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UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation. (n.d.). ResearchGate. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). MDPI. [Link]
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TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). inLIBRARY. [Link]
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Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (n.d.). PMC. [Link]
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The features of IR spectrum. (n.d.). University of Babylon. [Link]
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Principles of Organic Spectroscopy. (2023). Open Access Journals. [Link]
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Chapter 5 Organic Spectrometry. (n.d.). Organic Chemistry. [Link]
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Spectrophotometric Identification of Chromene in Phyllanthus m. (2018). Scholars International Journal of Chemistry and Material Sciences. [Link]
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FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. (2014). ResearchGate. [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC. [Link]
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Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. (2023). Sciforum. [Link]
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How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. [Link]
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Interpreting MS. (n.d.). OpenOChem Learn. [Link]
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Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2025). ACS Omega. [Link]
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Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones, Volume 31. (n.d.). ResearchGate. [Link]
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Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [Link]
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2H-chromene (I), 4H-chromene (II), 2H-chromene-2-one (III), and... (n.d.). ResearchGate. [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. [Link]
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Safety Operating Guide
5-ethoxy-2H-chromene-3-carbaldehyde proper disposal procedures
Proper management of heterocyclic aldehydes like 5-ethoxy-2H-chromene-3-carbaldehyde requires a rigorous, scientifically grounded approach to laboratory safety. Because this compound features both a reactive formyl group and a lipophilic chromene core, it presents specific environmental and operational hazards that cannot be managed through generic waste disposal protocols.
As a drug development professional or bench scientist, your disposal strategy must align with both the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).
Here is the definitive standard operating procedure (SOP) for the safe handling, segregation, and disposal of 5-ethoxy-2H-chromene-3-carbaldehyde.
Physicochemical Hazard Profile & Causality
To understand how to dispose of a chemical, we must first understand why it behaves the way it does.
-
Aldehyde Reactivity & Auto-Oxidation: The C3-carbaldehyde moiety is highly electrophilic. Upon prolonged exposure to atmospheric oxygen, it can undergo auto-oxidation to form the corresponding chromene-3-carboxylic acid. This process is mildly exothermic. Consequently, sealing concentrated liquid waste of this compound in airtight glass containers can lead to dangerous pressure accumulation.
-
Incompatibilities: 5-ethoxy-2H-chromene-3-carbaldehyde must be strictly segregated from strong oxidizers, reducing agents, and primary amines. Mixing this compound with amine-containing waste streams will initiate an uncontrolled Schiff base condensation, generating heat and potentially volatile byproducts[1].
-
Regulatory Classification: While not assigned a specific "P" or "U" listed EPA waste code, this compound is classified as a characteristic hazardous waste due to its aquatic toxicity and persistence. Under OSHA's 29 CFR 1910.1450 standard, its handling must be explicitly documented within your laboratory's Chemical Hygiene Plan (CHP)[2]. It must never be disposed of in the municipal trash or sanitary sewer[3].
Operational Workflow & Waste Routing
The following decision tree illustrates the self-validating system for routing 5-ethoxy-2H-chromene-3-carbaldehyde waste. By physically separating waste streams at the point of generation, you prevent cross-contamination and ensure RCRA compliance[4].
Safe handling and segregation workflow for 5-ethoxy-2H-chromene-3-carbaldehyde waste.
Quantitative Waste Segregation Criteria
To maintain compliance with EPA accumulation limits and prevent container degradation, adhere to the following quantitative parameters when establishing your waste stations.
| Waste Category | Max Concentration | Acceptable pH Range | Container Material | Max Accumulation Volume |
| Halogenated Liquid | < 20% w/v | 4.0 - 9.0 | HDPE (Vented Cap) | 55 Gallons |
| Non-Halogenated Liquid | < 20% w/v | 4.0 - 9.0 | HDPE (Vented Cap) | 55 Gallons |
| Contaminated Solids | N/A (Trace) | N/A | Polyethylene Drum | 55 Gallons |
| Aqueous Quench | < 1% w/v | 6.0 - 8.0 | HDPE | 55 Gallons |
Step-by-Step Disposal Methodologies
Trustworthy safety protocols must be reproducible. Execute the following procedures precisely as written to ensure operational safety.
Protocol A: Liquid Waste Consolidation
Causality: High-density polyethylene (HDPE) is utilized because it resists degradation from the organic solvents typically used to dissolve chromene derivatives, unlike standard plastics which may leach or dissolve.
-
Verify Solvent Matrix: Determine if the 5-ethoxy-2H-chromene-3-carbaldehyde is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate).
-
Transfer: Working inside a certified chemical fume hood, slowly pour the liquid waste into the appropriate secondary-contained HDPE carboy.
-
Cap & Vent: Secure the container with a vented cap. Do not hermetically seal the container, as trace auto-oxidation of the aldehyde can generate gas and over-pressurize the vessel.
-
Labeling: Immediately update the attached RCRA Hazardous Waste tag. You must list the full chemical name ("5-ethoxy-2H-chromene-3-carbaldehyde"); abbreviations and chemical formulas are strictly prohibited by the EPA[3].
Protocol B: Solid Waste Management
Causality: Silica gel from chromatography containing this compound retains active surface sites that can catalyze degradation. It must be fully dried before sealing to prevent solvent vapor buildup.
-
Evaporation: Place contaminated silica gel, filter papers, or TLC plates in a wide-mouth container inside the fume hood. Allow any residual volatile solvents to evaporate completely.
-
Collection: Transfer the dried, contaminated solids into a designated polyethylene solid hazardous waste drum.
-
PPE Disposal: Dispose of all nitrile gloves and disposable spatulas that contacted the neat compound into the same solid waste drum.
-
Seal & Store: Seal the drum securely and store it away from direct UV light and heat sources, which can degrade the chromene ring.
Protocol C: Emergency Spill Decontamination
Causality: Combustible absorbents (like sawdust) provide fuel if the aldehyde undergoes an exothermic reaction with spilled co-reagents. Inert absorbents absorb the liquid without adding chemical energy to the system.
-
Isolate & Don PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, a lab coat, and splash goggles.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust or paper towels.
-
Recovery: Use a non-sparking polypropylene dustpan to sweep the absorbed mixture into a heavy-duty chemical waste bag. Seal the bag and label it as hazardous solid waste.
-
Surface Decontamination: Wipe down the affected surface with a solvent that readily dissolves the compound (e.g., acetone or ethanol), followed by a thorough wash with detergent and water[1]. Dispose of all decontamination wipes as hazardous solid waste.
References
- 4,6-dichloro-2H-thiochromene-3-carbaldehyde | 54949-15-4 | Benchchem Source: Benchchem URL
- How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL
- Source: Occupational Safety and Health Administration (OSHA)
- Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental Source: MLI Environmental URL
Sources
Personal protective equipment for handling 5-ethoxy-2H-chromene-3-carbaldehyde
Executive Summary & Scientific Context
5-Ethoxy-2H-chromene-3-carbaldehyde (CAS 460710-84-3) is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates and fluorescent probes.[1] As a substituted benzopyran derivative featuring a reactive aldehyde moiety, it presents specific stability and handling challenges.
While often categorized under general "Irritant" protocols, the aldehyde functionality renders this compound susceptible to autoxidation (converting to the corresponding carboxylic acid upon air exposure), which compromises experimental stoichiometry. Furthermore, as a fine crystalline solid, it poses a significant inhalation risk for respiratory sensitization—a common yet overlooked hazard of aromatic aldehydes.
This guide moves beyond generic safety advice, providing a rigorous, self-validating protocol to ensure both operator safety and compound integrity.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. The primary hazards associated with 5-ethoxy-2H-chromene-3-carbaldehyde are derived from its physicochemical properties and functional groups.[1]
| Hazard Category | Classification (GHS/OSHA) | Mechanism of Action | Operational Implication |
| Health (Acute) | Skin/Eye Irritant (Cat 2/2A) | Electrophilic attack on mucous membranes.[1][2] | Direct contact causes immediate dermatitis or conjunctivitis.[1] |
| Health (Chronic) | STOT-SE (Cat 3) | Respiratory tract irritation via dust inhalation.[1] | Zero-tolerance for dust generation. All solid handling must occur in a fume hood.[1] |
| Reactivity | Air-Sensitive | Aldehyde | Must be stored/handled under inert atmosphere (N₂ or Ar) to maintain purity.[1] |
| Physical | Combustible Dust | Fine organic powder.[1] | Ground all equipment; avoid static discharge near flammable solvents.[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab attire" is insufficient for reactive aldehydes due to their permeation potential and sensitization risks. The following matrix is mandatory for all handling procedures.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Aromatic aldehydes can permeate thin latex.[1] Nitrile offers superior resistance.[1] The double-layer system allows the outer glove to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Safety glasses with side shields are inadequate for fine powders, which can drift around lenses.[1] Goggles provide a complete seal against airborne dust and splashes. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Source Control: Engineering controls (Hood) are primary.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent sensitization.[1] |
| Body Protection | Lab Coat (100% Cotton or Nomex) + Chemical Apron | Fire/Splash Safety: Synthetic blends can melt onto skin if a solvent fire occurs.[1] A chemical-resistant apron is required during liquid transfers >100 mL.[1] |
Operational Handling Protocol
This protocol is designed to be a self-validating system : if you follow the steps, you automatically mitigate the risks identified above.
Phase 1: Preparation & Weighing
Goal: Prevent dust inhalation and oxidative degradation.[1]
-
Environmental Setup:
-
Weighing Procedure:
-
Do not use a spatula directly into the stock bottle.[1]
-
Gently rotate the bottle to loosen the solid.
-
Transfer the approximate amount to a weighing boat using a clean, dry spatula.
-
Immediately recap the stock bottle and seal with Parafilm to limit oxygen exposure.
-
Phase 2: Solubilization & Transfer
Goal: Safe dissolution without exothermic runaway.[1]
-
Solvent Selection: Compatible with Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[1]
-
Dissolution:
-
Add the solid to the reaction vessel first.
-
Add solvent slowly down the side of the vessel to minimize dusting.
-
Note: Aldehydes can react exothermically with strong nucleophiles or oxidizers.[1] Ensure the receiving solvent is neutral.
-
Phase 3: Reaction & Cleanup
Goal: Containment of residues.[1]
-
Inerting: Purge the reaction vessel with Nitrogen or Argon immediately after addition.[1]
-
Decontamination:
-
Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).[1]
-
Place the contaminated wipe directly into a Solid Hazardous Waste container, not the general trash.
-
Emergency Response & Decision Logic
In the event of a spill or exposure, immediate decisive action is required.[3]
Spill Response Decision Tree
Figure 1: Decision logic for responding to spills of 5-ethoxy-2H-chromene-3-carbaldehyde.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][3][4][5] Hold eyelids open. Seek medical attention (Aldehydes can cause corneal clouding).[1]
-
Skin Contact: Remove contaminated clothing.[1][2][3][4][5][6] Wash with soap and water.[2][3][4][5][7][8] Do not use alcohol (increases skin permeability).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Waste Disposal Strategy
Proper disposal is the final step of the safety lifecycle.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated weighing boats, gloves, paper towels.[1] | Double-bag in clear polyethylene bags; label as "Toxic Solid Organic Waste."[1] |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric Acid waste). |
| Sharps/Glass | Broken vials or pipettes.[1] | Rigid puncture-proof container.[1] |
References
-
Chemical Inspection & Regulation Service (CIRS). (2024).[1] CAS 460710-84-3: 5-ethoxy-2H-chromene-3-carbaldehyde Substance Information.[1][9] Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary for 2H-Chromene-3-carbaldehyde Derivatives (Analogous Hazard Data). National Library of Medicine. Retrieved from [1]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
